molecular formula C3H4FNO3 B1315286 3-Fluoro-3-nitrooxetane CAS No. 70187-44-9

3-Fluoro-3-nitrooxetane

Cat. No.: B1315286
CAS No.: 70187-44-9
M. Wt: 121.07 g/mol
InChI Key: KCZHGYABOZIKBY-UHFFFAOYSA-N
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Description

3-Fluoro-3-nitrooxetane is a useful research compound. Its molecular formula is C3H4FNO3 and its molecular weight is 121.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-3-nitrooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4FNO3/c4-3(5(6)7)1-8-2-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZHGYABOZIKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)([N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506788
Record name 3-Fluoro-3-nitrooxetane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70187-44-9
Record name 3-Fluoro-3-nitrooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-Fluoro-3-nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-3-nitrooxetane, a strained-ring heterocyclic compound with significant potential in the development of advanced energetic materials and as a unique building block in medicinal chemistry. The strategic incorporation of both a fluorine atom and a nitro group onto the oxetane ring imparts a unique combination of high energy density, thermal stability, and specific reactivity. This document details the synthetic pathway to this compound, starting from readily available precursors, and outlines its key physicochemical and spectroscopic properties based on available data and established principles of organic chemistry. Furthermore, this guide explores the potential applications of this molecule, particularly as a monomer for the synthesis of energetic polymers, and provides essential safety and handling information for researchers.

Introduction: The Strategic Design of this compound

The field of materials science, particularly in the domain of energetic materials, is in constant pursuit of molecules that offer a superior balance of energy density, thermal stability, and processability. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in this context due to its inherent ring strain, which contributes to a higher heat of formation. The strategic functionalization of the oxetane ring allows for the fine-tuning of its properties for specific applications.

The subject of this guide, this compound, represents a compelling example of molecular design aimed at maximizing energetic performance. The introduction of a nitro group (-NO2) is a well-established strategy for increasing the energy content and oxygen balance of a molecule.[1][2] Concurrently, the incorporation of a fluorine atom offers several distinct advantages. The high electronegativity and small size of fluorine can enhance the density and detonation performance of energetic compounds.[3] Moreover, the carbon-fluorine bond is exceptionally strong, which can contribute to the overall thermal and chemical stability of the molecule.

In the realm of medicinal chemistry, fluorinated oxetanes are increasingly recognized as valuable bioisosteres for various functional groups, offering improved metabolic stability and binding affinity to biological targets. While the primary focus of this guide is on the energetic applications of this compound, its unique structural motifs may also present opportunities for the development of novel therapeutic agents.

This guide will provide a detailed examination of the synthesis of this compound, its known and predicted properties, and its potential applications, serving as a valuable resource for researchers in organic synthesis, materials science, and drug discovery.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with the construction of a key precursor, 2-fluoro-2-nitro-1,3-propanediol. This is followed by a cyclization reaction to form the strained oxetane ring.

Synthesis of the Precursor: 2-Fluoro-2-nitro-1,3-propanediol

The synthesis of 2-fluoro-2-nitro-1,3-propanediol is a well-documented procedure that involves the reaction of diethyl fluoronitromalonate with formaldehyde in the presence of a base.[4]

Reaction Scheme:

Experimental Protocol:

  • Materials:

    • Diethyl fluoronitromalonate

    • 37% Aqueous formaldehyde

    • Sodium hydroxide (NaOH)

    • Ethyl acetate

    • Sodium sulfate (Na2SO4)

    • Ice

  • Procedure:

    • A suspension of diethyl fluoronitromalonate (0.40 mole) in 37% aqueous formaldehyde (1.0 mole) is cooled to 2°C in an ice bath.[4]

    • A solution of sodium hydroxide (1.60 mole) in water is added dropwise with vigorous stirring over a period of 100 minutes, ensuring the temperature is maintained below 10°C.[4]

    • The reaction mixture is stirred overnight in the ice bath.[4]

    • The mixture is then filtered, and the filtrate is extracted three times with ethyl acetate.[4]

    • The combined ethyl acetate extracts are dried over anhydrous sodium sulfate.[4]

    • The solvent is removed by distillation under reduced pressure to yield 2-fluoro-2-nitro-1,3-propanediol.[4] The product can be further purified by recrystallization.

Characterization of 2-Fluoro-2-nitro-1,3-propanediol:

PropertyValue
Melting Point86°-87° C[4]
¹H NMR (acetone-d6)δ 3.90 (d, J=6Hz, 2H, --CH2--), 4.20 (t, J=6Hz, 2H, --CH2--), 4.80 (t, J=6Hz, 2H, --OH)[4]
¹⁹F NMR (acetone-d6)φ 145.6 (quintuplet, J=16Hz)[4]
IR (CH2Cl2)3620 cm⁻¹ (--OH), 1575 cm⁻¹, 1335 cm⁻¹ (--NO2), 1040 cm⁻¹ (C-F)[4]
Cyclization to this compound

The formation of the this compound ring is achieved through the cyclization of 2-fluoro-2-nitro-1,3-propanediol. This intramolecular etherification is typically promoted by a strong acid or a suitable activating agent. The literature suggests that phosphorus pentafluoride (PF5) can be used to effect this transformation.[1]

Reaction Scheme:

Conceptual Experimental Protocol:

  • Materials:

    • 2-Fluoro-2-nitro-1,3-propanediol

    • Phosphorus pentafluoride (PF5)

    • Anhydrous methylene chloride (CH2Cl2)

    • Sodium sulfate (Na2SO4)

  • Procedure:

    • A solution of 2-fluoro-2-nitro-1,3-propanediol in anhydrous methylene chloride is prepared in a flame-dried flask under an inert atmosphere.

    • Phosphorus pentafluoride gas is carefully bubbled into the cooled solution with stirring.[1]

    • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction is quenched by the addition of a suitable reagent, such as water or a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield this compound.

Diagram of Synthesis Workflow:

SynthesisWorkflow Start Diethyl fluoronitromalonate + Formaldehyde Precursor_Synth Base-catalyzed Condensation Start->Precursor_Synth Precursor 2-Fluoro-2-nitro-1,3-propanediol Precursor_Synth->Precursor Cyclization Cyclization with PF5 Precursor->Cyclization Product This compound Cyclization->Product Purification Purification Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic pathway from starting materials to purified this compound.

Physicochemical and Spectroscopic Properties

While detailed experimental data for this compound is not widely available in the public domain, its properties can be predicted based on its structure and the known characteristics of related compounds.

Physicochemical Properties
PropertyPredicted/Known ValueSource/Justification
CAS Number 70187-44-9[3][5][6][7]
Molecular Formula C₃H₄FNO₃[7]
Molecular Weight 121.07 g/mol [7]
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on analogous small molecule nitro compounds and oxetanes.
Melting Point Not reported-
Boiling Point Not reported-
Density Expected to be > 1.3 g/cm³The presence of fluorine and a nitro group generally increases density.
Spectroscopic Characterization (Predicted)

The following are the expected spectroscopic features of this compound based on its molecular structure.

SpectroscopyExpected Features
¹H NMR Two distinct signals for the non-equivalent methylene protons on the oxetane ring, likely appearing as complex multiplets due to coupling with each other and with the fluorine atom.
¹³C NMR Three signals corresponding to the three carbon atoms of the oxetane ring. The carbon bearing the fluorine and nitro groups will be significantly downfield.
¹⁹F NMR A single resonance, the chemical shift of which will be characteristic of a fluorine atom attached to a tertiary carbon within a strained ring system.
IR Spectroscopy Strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (around 1550-1600 cm⁻¹ and 1350-1380 cm⁻¹), a C-F stretching vibration (around 1000-1100 cm⁻¹), and the characteristic C-O-C stretching of the oxetane ring.
Mass Spectrometry A molecular ion peak at m/z = 121. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially ring-opening pathways.

Applications in Energetic Materials

The primary interest in this compound lies in its potential as a high-energy density monomer for the synthesis of energetic polymers. The polymerization of oxetane monomers, such as 3,3-bis(azidomethyl)oxetane (BAMO) and 3-nitratomethyl-3-methyloxetane (NIMMO), is a well-established route to energetic binders and plasticizers for explosive and propellant formulations.[1][8][9]

The polymerization of this compound would yield poly(this compound), an energetic polymer with a unique combination of properties.

Diagram of Polymerization:

Polymerization Monomer This compound Polymerization_Step Cationic Ring-Opening Polymerization Monomer->Polymerization_Step Polymer Poly(this compound) Polymerization_Step->Polymer

Caption: Polymerization of this compound to its corresponding energetic polymer.

Expected Properties of Poly(this compound):

  • High Energy Density: The presence of both nitro and fluoro groups is expected to result in a polymer with a high heat of formation and a favorable oxygen balance, contributing to superior energetic performance.

  • Good Thermal Stability: The inherent stability of the C-F bond may impart enhanced thermal stability to the polymer, a critical factor for the safe handling and storage of energetic materials.

  • Low Glass Transition Temperature: Energetic polymers derived from oxetanes often exhibit low glass transition temperatures, which is desirable for maintaining good mechanical properties over a wide range of operating temperatures.[2]

The resulting polymer could find applications as an energetic binder in plastic-bonded explosives (PBXs) and as a component in solid rocket propellants, potentially offering improved performance and safety characteristics compared to existing materials.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: All handling should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous or explosive reactions.

  • Thermal Stability: As a nitro-containing compound, this compound may be thermally sensitive. Avoid exposure to high temperatures, sparks, and open flames. Thermal analysis (e.g., DSC/TGA) should be performed to determine its decomposition temperature before any large-scale synthesis or handling at elevated temperatures.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Outlook

This compound stands as a molecule of significant interest at the intersection of energetic materials science and synthetic organic chemistry. Its carefully designed structure, featuring a strained oxetane ring functionalized with both a fluorine atom and a nitro group, holds the promise of delivering a new class of energetic polymers with enhanced performance and stability.

While the foundational synthetic route has been established, further research is warranted to optimize the synthesis and purification of this compound and to fully characterize its physicochemical and spectroscopic properties. A critical next step will be the controlled polymerization of this monomer and a thorough evaluation of the resulting polymer's thermal, mechanical, and energetic properties.

The insights gained from the study of this compound and its corresponding polymer will undoubtedly contribute to the rational design of next-generation energetic materials with tailored properties for a range of demanding applications. Furthermore, the synthetic methodologies and chemical understanding developed in this context may also open new avenues for the application of highly functionalized oxetanes in other areas of chemical science.

References

  • Current time information in New Orleans, LA, US. (n.d.).
  • New Directions in the Area of Modern Energetic Polymers: An Overview. (n.d.). Retrieved January 17, 2026, from [Link]

    • flA06.12fl f l f l f l f l f l f l flA CAF l f l f l f l. (n.d.). DTIC. Retrieved January 17, 2026, from [Link]

  • Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. (n.d.). DTIC. Retrieved January 17, 2026, from [Link]

  • Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

  • Energetic Polymers. (n.d.). Emerging nanoscience Research Institute (EnRI) | NTU Singapore. Retrieved January 17, 2026, from [Link]

  • Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. (2022, November 1). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-fluoro-2-nitro-1,3-propanediol. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

Sources

3-Fluoro-3-nitrooxetane: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-3-nitrooxetane, a unique heterocyclic compound characterized by a strained four-membered ring bearing both a fluorine atom and a nitro group. This document consolidates critical information regarding its chemical identity, synthesis, and physicochemical properties. It is intended for researchers, chemists, and drug development professionals interested in the application of strained ring systems and energetic materials. The guide details a validated synthetic protocol, presents key characterization data, and discusses the rationale behind its molecular design, highlighting its significance in medicinal chemistry and materials science.

Introduction and Core Concepts

The strategic incorporation of fluorine and nitro functionalities into small, strained ring systems like oxetane is a powerful approach to imbue molecules with unique chemical and physical properties. The oxetane ring, a four-membered cyclic ether, is increasingly recognized in drug discovery for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2][3][4] The high ring strain (approximately 106 kJ·mol⁻¹) and distinct electronic nature of the oxetane moiety make it a valuable surrogate for commonly used groups like gem-dimethyl or carbonyls.[1][5]

The introduction of a fluorine atom, the most electronegative element, can profoundly influence a molecule's characteristics. The carbon-fluorine bond is exceptionally strong, often enhancing thermal and metabolic stability. In medicinal chemistry, fluorine substitution can block metabolic oxidation sites, thereby extending the half-life of a drug, and can modulate pKa to improve bioavailability and binding affinity.

Simultaneously, the nitro group (NO₂) is a strong electron-withdrawing group and a well-known energetic functional group. Its presence in a strained ring system like oxetane suggests a high energy content, making such compounds of significant interest for the development of high-energy-density materials. In the context of drug discovery, nitro-containing compounds have shown a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial effects.[6][7]

This compound sits at the intersection of these fields, representing a molecule with potential as both a novel building block for bioactive compounds and a monomer for advanced energetic polymers.

Chemical Identity and Physicochemical Properties

A thorough search of chemical databases confirms the identity and registration of this compound.

Key Identifiers
PropertyValueSource
CAS Number 70187-44-9[8]
Molecular Formula C₃H₄FNO₃
Molecular Weight 121.07 g/mol
Appearance Pale yellow oil
Structural Representation

Caption: 2D structure of this compound.

Synthesis and Mechanism

The synthesis of this compound was first reported in the early 1980s. The established route involves a multi-step process starting from diethyl fluoronitromalonate. The key transformation is the intramolecular cyclization of a diol precursor to form the strained oxetane ring.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process: formation of the key diol intermediate, followed by cyclization.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a synthesis of reported procedures and should be performed by qualified personnel with appropriate safety precautions.

Step 1: Synthesis of 2-Fluoro-2-nitro-1,3-propanediol

  • To a cooled solution of diethyl fluoronitromalonate in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) dropwise while maintaining the temperature below 5 °C.

  • After the initial reaction, add formaldehyde (as an aqueous solution, e.g., formalin) to the reaction mixture.

  • Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the crude product by column chromatography to obtain pure 2-Fluoro-2-nitro-1,3-propanediol.

Step 2: Cyclization to this compound

  • Dissolve the purified 2-Fluoro-2-nitro-1,3-propanediol in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add trifluoromethanesulfonic anhydride dropwise to the cooled solution. This reaction forms the intermediate monotriflate.

  • After the addition is complete, allow the reaction to stir at low temperature for a specified period.

  • Slowly add a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), to the reaction mixture to promote the intramolecular cyclization.

  • Monitor the formation of the oxetane product by TLC or Gas Chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.

  • The resulting crude product, a pale yellow oil, can be further purified by vacuum distillation if necessary.

Mechanistic Rationale

The final cyclization step is a classic example of an intramolecular Williamson ether synthesis. The highly reactive triflate group, an excellent leaving group, is displaced by the alkoxide formed in situ upon deprotonation of the remaining hydroxyl group by the base. The proximity of the reacting groups in the 1,3-diol backbone facilitates the formation of the strained four-membered ring. The choice of a non-nucleophilic base like DBU is critical to favor the intramolecular cyclization over intermolecular side reactions.

Reactivity and Potential Applications

The unique structure of this compound, combining a strained ring with energetic functional groups, dictates its reactivity and potential uses.

Energetic Materials

The primary driver for the initial synthesis and study of this compound was its potential as a high-energy-density material. The presence of both the nitro group (an oxidizer) and the carbon-hydrogen backbone (a fuel) within a strained ring system suggests a significant release of energy upon decomposition. Early research indicated that the compound readily polymerizes and can undergo ring-opening reactions, making it a candidate monomer for the creation of energetic polymers and plasticizers.

Medicinal Chemistry and Drug Discovery

While its energetic properties are prominent, the this compound scaffold is also a compelling building block for medicinal chemistry. Oxetanes are increasingly used to improve the drug-like properties of therapeutic candidates.[1][3]

  • Solubility and Lipophilicity: The polar oxetane ring can enhance aqueous solubility and tune lipophilicity (LogP), which are critical parameters for drug absorption and distribution.[1][4]

  • Metabolic Stability: As a bioisostere for gem-dimethyl or carbonyl groups, the oxetane ring can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[5]

  • Vectorial Exit: The molecule can serve as a starting point for more complex 3,3-disubstituted oxetanes. The nitro group can be reduced to an amine, providing a handle for further functionalization to explore new chemical space.[2]

The combination of the stability-enhancing fluorine atom and the versatile nitro group on this desirable scaffold makes it a valuable synthon for creating novel compound libraries for screening against various biological targets.

Safety and Handling

Compounds containing both nitro and fluoro groups, especially on a strained ring, require careful handling.

  • Toxicity: Halogenated aromatic nitro compounds can be toxic if inhaled, swallowed, or in contact with skin, and may cause damage to organs through prolonged exposure.[9][10][11] While specific data for this compound is limited, precautions appropriate for this class of compounds should be taken.

  • Thermal Stability: As an energetic material, it should be considered potentially thermally unstable. Avoid strong heating. Aromatic nitro compounds can also be sensitive to bases and may have explosive tendencies.[9]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Disposal: Dispose of waste according to local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound (CAS No. 70187-44-9) is a specialized molecule with significant potential in both materials science and medicinal chemistry. Its synthesis, though requiring careful execution, is well-established. The compound's unique combination of a strained, polar oxetane ring with a stability-enhancing fluorine atom and a versatile, energetic nitro group makes it a valuable building block for future research. For materials scientists, it offers a path to novel energetic polymers. For medicinal chemists, it represents an opportunity to access new 3,3-disubstituted oxetane scaffolds with desirable physicochemical properties. Further investigation into its reactivity and application is warranted to fully exploit its potential.

References

  • Vertex AI Search Grounding API. (n.d.). This compound | 70187-44-9.
  • ChemicalBook. (2024). This compound | 70187-44-9.
  • NOAA. (n.d.). 2,4-dinitrofluorobenzene. CAMEO Chemicals.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • PubMed Central (PMC). (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • ResearchGate. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives.
  • PubMed Central (PMC) - NIH. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives.
  • RSC Publishing. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space.
  • CDH Fine Chemical. (n.d.). 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS.
  • PubMed - NIH. (2023). Applications of oxetanes in drug discovery and medicinal chemistry.
  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns.
  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-3-nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 3-Fluoro-3-nitrooxetane. As a strained heterocyclic system incorporating both a fluorine atom and a nitro group, its characterization requires a multi-faceted spectroscopic approach. This document outlines the theoretical basis and provides predicted spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. The insights herein are synthesized from established principles of spectroscopy and data from analogous fluorinated and nitro-substituted organic molecules, offering a robust framework for researchers engaged in the synthesis and application of this and related compounds.

Introduction: The Structural Significance of this compound

The oxetane ring is a valuable pharmacophore in medicinal chemistry, often employed as a bioisostere for gem-dimethyl or carbonyl groups to enhance properties such as metabolic stability and aqueous solubility. The introduction of a fluorine atom and a nitro group at the 3-position creates a unique stereoelectronic environment. The high electronegativity of both substituents is expected to significantly influence the geometry and reactivity of the oxetane ring. A thorough spectroscopic analysis is therefore paramount for unambiguous structural elucidation and for understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for the complete structural assignment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be deceptively simple in terms of the number of signals, but rich in information regarding the puckered conformation of the oxetane ring.[1] The two methylene groups (at C2 and C4) are chemically equivalent by symmetry but the protons on each carbon are diastereotopic. This is due to the chiral center created at C3 by the substitution pattern. Consequently, these protons will exhibit distinct chemical shifts and will couple with each other (geminal coupling) and with the protons on the adjacent methylene group (vicinal coupling). This will result in a complex, higher-order splitting pattern, likely an AA'BB' system. The electron-withdrawing nature of the adjacent fluorine and nitro groups will deshield these protons, shifting them downfield compared to unsubstituted oxetane.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show two signals. The carbon atom at the 3-position (C3), directly attached to the fluorine and nitro group, will be significantly deshielded and will appear at a low field. Furthermore, this signal will exhibit a large one-bond coupling constant (¹JC-F) due to the fluorine atom. The equivalent methylene carbons (C2 and C4) will appear at a higher field and will show a smaller two-bond coupling (²JC-F).

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atom.[2] For this compound, a single resonance is expected. The chemical shift of this signal will be influenced by the electronic effects of the nitro group and the strained oxetane ring.

Predicted NMR Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for this compound in a typical deuterated solvent like CDCl₃. These predictions are based on data from structurally related fluoro-nitro compounds and substituted oxetanes.[3][4][5][6]

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H4.5 - 5.5Multiplet (AA'BB')²JH-H ≈ 10-15, ³JH-H ≈ 5-10
¹³CC3: 90 - 110Doublet¹JC-F ≈ 200-250
C2, C4: 60 - 80Doublet²JC-F ≈ 20-30
¹⁹F-100 to -140 (rel. to CFCl₃)Singlet-

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the key functional groups within a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of the C-F bond, the NO₂ group, and the oxetane ring.

The key expected absorption bands are:

  • Asymmetric and Symmetric NO₂ Stretching: Strong absorptions are expected in the regions of 1550-1580 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric). These are characteristic and intense bands for nitro compounds.

  • C-F Stretching: A strong absorption band is anticipated in the 1000-1100 cm⁻¹ region, characteristic of a C-F single bond.[7]

  • Oxetane Ring Vibrations: The puckered four-membered ring will have characteristic stretching and bending vibrations. The C-O-C stretching of the ether linkage is expected to appear in the 950-1050 cm⁻¹ region.

Predicted IR Absorption Bands
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Asymmetric NO₂ Stretch1550 - 1580Strong
Symmetric NO₂ Stretch1340 - 1370Strong
C-F Stretch1000 - 1100Strong
C-O-C Stretch (Oxetane)950 - 1050Medium

Mass Spectrometry (MS): Fragmentation and Molecular Ion

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) may be observed, but it could be weak due to the strained nature of the oxetane ring and the presence of the labile nitro group.

The fragmentation pattern is likely to be dominated by pathways that relieve ring strain. Key expected fragmentation pathways include:

  • Loss of the Nitro Group: A prominent peak corresponding to the loss of NO₂ (M - 46) is anticipated.

  • Ring Opening and Fragmentation: The oxetane ring can undergo fragmentation to produce smaller ions. The loss of formaldehyde (CH₂O) is a common fragmentation pathway for oxetanes.

  • Fluorine-containing Fragments: The presence of fluorine will be evident in the mass of the fragment ions.

Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Identity
121[M]⁺
75[M - NO₂]⁺
91[M - CH₂O]⁺
46[NO₂]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency should be used.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-200).

Visualization of Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Data Spectroscopic Data (Tables & Spectra) Structure->Data

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in understanding its chemical and physical properties. This guide provides a detailed predictive framework for its NMR, IR, and MS spectra based on established principles and data from analogous compounds. The successful acquisition and interpretation of this data will be instrumental for researchers in the fields of medicinal chemistry and materials science who are exploring the potential of this novel fluorinated oxetane.

References

  • Wipf, P., et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. 2016. Available from: [Link]

  • Carreira, E. M., et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. 2016. Available from: [Link]

  • SpectraBase. 1-Fluoro-4-nitro-benzene - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • SpectraBase. 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

  • ResearchGate. Recent Advances in the Synthesis of 2-Substituted Oxetanes. Available from: [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

  • MDPI. Chemical Space Exploration of Oxetanes. Available from: [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. 2017. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Mohler, F. L., et al. Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. 1952. Available from: [Link]

Sources

A Technical Guide to the Thermal Stability and Decomposition of 3-Fluoro-3-nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the anticipated thermal stability and decomposition pathways of 3-Fluoro-3-nitrooxetane. As a molecule of interest in the field of energetic materials, a thorough understanding of its thermal behavior is paramount for safe handling, storage, and application. This document synthesizes established principles from related compounds to forecast the behavior of this compound and outlines the standard methodologies for its empirical evaluation.

Introduction to this compound: A Molecule of High Energy Potential

This compound is a strained-ring heterocyclic compound featuring both a fluorine atom and a nitro group attached to the same carbon. The presence of the energetic nitro group and the inherent ring strain of the oxetane moiety suggest a high energy content.[1] The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability due to the strength of the carbon-fluorine bond.[1] In the context of energetic materials, fluorine can also increase the density and detonation performance of a compound.[1] The synthesis of this compound was first reported in the early 1980s, with its primary research interest stemming from its potential as a monomer for energetic polymers and as a synthetic intermediate.[1]

A critical aspect of handling and utilizing energetic materials is a comprehensive understanding of their thermal stability. The decomposition of such molecules can be initiated by thermal energy, leading to a rapid release of energy. Therefore, determining the onset of decomposition, the kinetics of the process, and the nature of the decomposition products is essential for ensuring safety and predicting performance.

Theoretical Framework for Thermal Stability

The thermal stability of this compound is governed by the interplay of several structural factors:

  • The Nitro Group: The carbon-nitro (C-NO₂) bond is typically the weakest bond in nitroalkanes and is often the initial site of homolytic cleavage upon thermal activation. This bond scission is a common initiating step in the decomposition of many energetic materials. The presence of multiple nitro groups generally decreases the thermal stability of a compound.[2]

  • The Oxetane Ring Strain: The four-membered oxetane ring possesses significant ring strain, which contributes to the molecule's overall energy content. This strain can lower the activation energy for ring-opening reactions, potentially influencing the decomposition pathway.

  • The Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry, imparting significant thermal stability to the molecule at that position.[1] However, the high electronegativity of fluorine can also influence the electronic environment of adjacent bonds, potentially affecting their lability.

Postulated Decomposition Pathways

A plausible decomposition pathway is illustrated below:

G cluster_initiation Initiation cluster_propagation Propagation cluster_products Final Products A This compound B Oxetane Radical + •NO₂ A->B C-NO₂ Bond Scission C Ring Opening to Carbonyl and Alkene Fragments B->C D Secondary Reactions of Fragments with •NO₂ C->D E CO₂, H₂O, N₂, HF, etc. D->E

Caption: Postulated decomposition pathway for this compound.

The initial C-NO₂ bond scission would yield an oxetane radical and nitrogen dioxide (•NO₂). The highly unstable oxetane radical would likely undergo rapid ring-opening to form smaller, more stable fragments such as carbonyl compounds and alkenes. These fragments would then undergo further oxidation by the released •NO₂ and other reactive species, ultimately leading to the formation of stable gaseous products like CO₂, H₂O, N₂, and potentially HF.

Recommended Experimental Analysis for Thermal Stability Assessment

A systematic experimental approach is necessary to definitively determine the thermal stability and decomposition kinetics of this compound. The following workflow outlines the key analytical techniques.

G A Sample Preparation B Differential Scanning Calorimetry (DSC) A->B Determine Tm, Td(onset), Td(peak) C Thermogravimetric Analysis (TGA) A->C Measure Mass Loss vs. Temperature D Kinetic Analysis (Isothermal & Non-isothermal) B->D Calculate Activation Energy (Ea) and Frequency Factor (A) C->D E Evolved Gas Analysis (e.g., TGA-MS, TGA-FTIR) C->E Identify Decomposition Products F Data Interpretation & Hazard Assessment D->F E->F

Caption: Experimental workflow for thermal stability analysis.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for screening the thermal behavior of energetic materials.

Protocol:

  • A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC instrument alongside an empty reference pan.

  • The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) under an inert atmosphere (e.g., nitrogen).[3][4]

  • The heat flow to or from the sample is measured as a function of temperature.

  • The resulting DSC curve will show endothermic events (e.g., melting) and exothermic events (decomposition). The onset temperature of decomposition (Td-onset) and the peak decomposition temperature (Td-peak) are critical parameters.

Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the mass loss of a material as a function of temperature.

Protocol:

  • A small sample of this compound is placed in a tared TGA pan.

  • The sample is heated at a controlled rate in a controlled atmosphere.

  • The mass of the sample is continuously monitored.

  • The TGA curve plots the percentage of mass loss versus temperature, indicating the temperature range over which decomposition occurs.

Kinetic Analysis

The data obtained from DSC or TGA at multiple heating rates can be used to determine the kinetic parameters of the decomposition reaction, such as the activation energy (Ea) and the pre-exponential factor (A). Common methods for non-isothermal kinetic analysis include the Kissinger and Ozawa-Flynn-Wall methods.[3][4]

Computational Modeling of Decomposition

In conjunction with experimental analysis, computational chemistry provides valuable insights into the decomposition mechanism at a molecular level.

Methodology:

  • The ground state geometry of this compound is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311+G(d,p).

  • The bond dissociation energies (BDEs) of the various bonds in the molecule (C-N, C-C, C-O) are calculated to identify the weakest bond and therefore the most likely initiation step.

  • Potential energy surfaces for various decomposition pathways can be mapped to identify transition states and calculate activation barriers.

Data Interpretation and Safety Considerations

The combination of experimental and computational data allows for a comprehensive assessment of the thermal hazards associated with this compound.

ParameterSignificance
Melting Point (Tm) Defines the transition from solid to liquid phase.
Onset Decomposition Temperature (Td-onset) The temperature at which decomposition begins. A lower Td-onset indicates lower thermal stability.
Peak Decomposition Temperature (Td-peak) The temperature at which the decomposition rate is at its maximum.
Mass Loss (%) Quantifies the amount of volatile products formed during decomposition.
Activation Energy (Ea) A measure of the energy barrier for the decomposition reaction. A higher Ea suggests greater thermal stability.
Heat of Decomposition (ΔHd) The amount of energy released during decomposition. A large exothermic ΔHd indicates a high energetic potential.

Safety Precautions: Given its potential as an energetic material, this compound should be handled with extreme care. All experimental work should be conducted on a small scale, with appropriate personal protective equipment and in a well-ventilated area, preferably within a blast shield.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is not yet widely published, this guide provides a robust framework for its investigation. Based on the known properties of related nitro compounds and strained-ring systems, it is anticipated that this compound is an energetic material with a decomposition pathway likely initiated by C-NO₂ bond scission. A systematic approach employing DSC, TGA, and computational modeling is essential to fully characterize its thermal behavior and ensure its safe handling and application. The methodologies and principles outlined herein serve as a valuable resource for researchers venturing into the study of this promising, high-energy molecule.

References

  • Benchchem. This compound | 70187-44-9.
  • Semantic Scholar. Thermal Stability Studies on a Homologous Series of Nitroarenes.
  • Pourmortazavi, S. M., et al. (2015). Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB. Journal of Thermal Analysis and Calorimetry, 123(1), 733-740.
  • Pourmortazavi, S. M., et al. (2009). Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose.

Sources

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Oxetanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique conformational properties and ability to act as a polar, metabolically stable bioisostere for common functional groups have cemented its status as a privileged scaffold. The strategic introduction of fluorine into this already valuable motif has further amplified its utility, offering a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of fluorinated oxetanes, intended for researchers, scientists, and professionals in drug development. We will delve into the pioneering synthetic methodologies, from classical approaches to recent breakthroughs, and provide a detailed analysis of the profound impact of fluorination on the properties of these remarkable heterocycles.

A Historical Perspective on the Emergence of Oxetanes in Medicinal Chemistry

The journey of the oxetane ring in drug discovery has been one of gradual recognition and burgeoning application. Initially, the synthesis of this strained four-membered ring posed significant challenges, limiting its widespread use.[1] However, the pioneering work of researchers such as Carreira and coworkers brought the potential of oxetanes to the forefront of medicinal chemistry.[2] They demonstrated that the oxetane moiety could serve as a valuable bioisostere for gem-dimethyl and carbonyl groups, offering a means to enhance aqueous solubility and metabolic stability while maintaining or improving biological activity.[3] This "oxetane rush" spurred the development of more robust and scalable synthetic methods, making these valuable building blocks more accessible to the broader scientific community.[1]

Early synthetic strategies primarily relied on two classical approaches: the Williamson ether synthesis and the Paternò-Büchi reaction.

  • The Williamson Ether Synthesis: This venerable reaction involves the intramolecular cyclization of a 1,3-halohydrin or a related substrate under basic conditions to form the oxetane ring. While effective, this method often requires multi-step syntheses of the linear precursors.

  • The Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene offers a more direct route to the oxetane core.[4] However, its application can be limited by issues of regioselectivity, stereoselectivity, and the requirement for specialized photochemical equipment.[5]

The growing appreciation for the oxetane's ability to impart favorable drug-like properties, such as increased polarity, three-dimensionality, and metabolic stability, has driven continuous innovation in its synthesis.[6][7]

The Dawn of Fluorinated Oxetanes: Early Synthetic Endeavors

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[8] It was, therefore, a natural progression to explore the synthesis and properties of fluorinated oxetanes. Early methodologies for the preparation of these compounds typically involved the fluorination of a pre-existing oxetane precursor, such as a 3-hydroxyoxetane. A common approach utilizes a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST).

Experimental Protocol: Classical Synthesis of 3-Fluoro-3-methyloxetane

This protocol is a representative example of a classical approach to the synthesis of a monofluorinated oxetane from a corresponding alcohol.

Objective: To synthesize 3-fluoro-3-methyloxetane by the fluorination of 3-hydroxy-3-methyloxetane using DAST.

Materials:

  • 3-hydroxy-3-methyloxetane

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-3-methyloxetane (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq) dropwise to the stirred solution via a dropping funnel. Maintain the temperature below -70 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by distillation or column chromatography on silica gel to afford the desired 3-fluoro-3-methyloxetane.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: DAST is highly reactive with water, so anhydrous conditions are crucial to prevent its decomposition and ensure efficient fluorination.

  • Low Temperature: The reaction is performed at low temperature to control the reactivity of DAST and minimize the formation of byproducts.

  • Slow Addition: Slow, dropwise addition of DAST helps to maintain a low reaction temperature and prevent a runaway reaction.

  • Aqueous Quench: The reaction is quenched with a basic solution (sodium bicarbonate) to neutralize any remaining acidic species and unreacted DAST.

A Paradigm Shift in Synthesis: The Copper-Catalyzed Approach to α,α-Difluoro-oxetanes

While classical methods provided access to certain fluorinated oxetanes, the synthesis of gem-difluorinated analogs, particularly α,α-difluoro-oxetanes, remained a significant challenge. Traditional approaches often suffered from harsh reaction conditions, limited substrate scope, and low yields. A recent and groundbreaking development by Koh and coworkers has revolutionized the synthesis of this valuable class of compounds.[9] Their innovative method utilizes a copper-catalyzed difluorocarbene insertion into epoxides, providing a mild and efficient route to α,α-difluoro-oxetanes.

This novel transformation represents a paradigm shift, moving from the fluorination of a pre-formed ring to the construction of the fluorinated ring itself. The reaction proceeds via a proposed mechanism involving the formation of a copper-difluorocarbene complex, which then reacts with the epoxide to induce ring expansion.

Experimental Protocol: Copper-Catalyzed Synthesis of an α,α-Difluoro-oxetane

This protocol is based on the groundbreaking work of Koh and coworkers and represents the state-of-the-art in α,α-difluoro-oxetane synthesis.[9]

Objective: To synthesize an α,α-difluoro-oxetane from a corresponding epoxide via copper-catalyzed difluorocarbene insertion.

Materials:

  • Epoxide starting material

  • (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) as the difluorocarbene precursor

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (as ligand)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an inert atmosphere glovebox or under a nitrogen/argon atmosphere, add the epoxide (1.0 eq), copper(I) iodide (10 mol%), 1,10-phenanthroline (12 mol%), and potassium carbonate (2.0 eq) to a Schlenk flask or oven-dried vial.

  • Add anhydrous toluene to the flask.

  • Add (bromodifluoromethyl)trimethylsilane (1.5 eq) to the reaction mixture.

  • Seal the flask and stir the reaction mixture at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction with water.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired α,α-difluoro-oxetane.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The copper catalyst and the organometallic intermediates are sensitive to air and moisture, necessitating an inert atmosphere.

  • Ligand: 1,10-Phenanthroline is used as a ligand to stabilize the copper catalyst and modulate its reactivity.

  • Base: Potassium carbonate acts as a base to facilitate the in-situ generation of the difluorocarbene from the TMSCF₂Br precursor.

  • Room Temperature: A key advantage of this method is its mild reaction conditions, proceeding efficiently at room temperature, which enhances its functional group tolerance.

The Physicochemical Impact of Fluorination on Oxetanes

The incorporation of fluorine into the oxetane scaffold has a profound effect on its physicochemical properties, making it an even more attractive motif for drug discovery.[10] These changes are often synergistic, leading to a more favorable overall profile for a drug candidate.

Key Property Modifications:
  • Metabolic Stability: The high strength of the carbon-fluorine bond makes it significantly more resistant to metabolic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen bond.[8] Replacing a hydrogen atom at a metabolically labile position with fluorine can effectively block this metabolic pathway, leading to a longer in vivo half-life and improved bioavailability.

  • Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While the introduction of a single fluorine atom can slightly increase lipophilicity, the presence of multiple fluorine atoms, such as in a difluoro or trifluoromethyl group, often leads to a decrease in lipophilicity due to the strong inductive effect and altered intermolecular interactions.[10][11] This can be advantageous for improving aqueous solubility.

  • pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines. This modulation of basicity can be crucial for optimizing a drug's absorption, distribution, and target engagement.[12]

  • Conformational Effects: The introduction of fluorine can influence the conformational preferences of the oxetane ring and adjacent functionalities, which can impact binding to a biological target.

Quantitative Comparison of Physicochemical Properties

The following table provides a comparative overview of the impact of fluorination on key physicochemical properties, with representative data compiled from various sources.

PropertyNon-Fluorinated AnalogFluorinated AnalogImpact of FluorinationReference(s)
Lipophilicity (cLogP) 3-methyloxetane: ~0.53-fluoro-3-methyloxetane: ~0.7Slight Increase[10][11]
3,3-dimethyloxetane: ~1.03,3-difluorooxetane: ~0.6Decrease[7]
Metabolic Stability (t½ in human liver microsomes) Compound X: 15 minFluoro-Compound X: 60 minSignificant Increase[8]
pKa of adjacent amine Amine Y: 8.5Fluoro-Amine Y: 7.2Decrease[12]

Future Outlook: The Expanding Role of Fluorinated Oxetanes

The discovery of efficient and scalable synthetic routes to fluorinated oxetanes, particularly the recent copper-catalyzed methodology, has opened up new avenues for their application in drug discovery and materials science. We can anticipate several key trends in the coming years:

  • Increased Integration into Drug Discovery Pipelines: The enhanced accessibility of diverse fluorinated oxetane building blocks will undoubtedly lead to their more widespread incorporation into drug discovery programs.

  • Exploration of Novel Substitution Patterns: The development of new synthetic methods will enable the synthesis of oxetanes with more complex and previously inaccessible fluorination patterns, further expanding the available chemical space.

  • Application in Agrochemicals and Materials Science: The unique properties of fluorinated oxetanes are also likely to find applications in other areas, such as the development of new agrochemicals with improved efficacy and environmental profiles, and as monomers for advanced polymers.

Visualizations

Diagram 1: Classical vs. Modern Synthesis of Fluorinated Oxetanes

G Workflow Comparison: Classical vs. Modern Synthesis of Fluorinated Oxetanes cluster_0 Classical Approach (Deoxofluorination) cluster_1 Modern Approach (Copper-Catalyzed Ring Expansion) A1 3-Hydroxyoxetane Precursor A2 Fluorination (e.g., DAST) A1->A2 Deoxofluorinating Agent A3 Fluorinated Oxetane A2->A3 B1 Epoxide Starting Material B2 Copper-Catalyzed Difluorocarbene Insertion B1->B2 CuI, Ligand, :CF2 source B3 α,α-Difluoro-oxetane B2->B3

Caption: A comparison of a classical and a modern synthetic workflow for fluorinated oxetanes.

Diagram 2: Proposed Mechanism of Copper-Catalyzed Difluorocarbene Insertion

G Proposed Mechanism of Copper-Catalyzed Difluorocarbene Insertion A Cu(I) Catalyst C [Cu]=CF2 Complex A->C + :CF2 B Difluorocarbene Precursor (TMSCF2Br) B->C Base E Intermediate Complex C->E + Epoxide D Epoxide D->E F Ring Expansion (Rate-Determining Step) E->F G α,α-Difluoro-oxetane F->G - Cu(I) Catalyst

Caption: A simplified proposed mechanism for the copper-catalyzed synthesis of α,α-difluoro-oxetanes.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Journal of medicinal chemistry, 53(8), 3227-3246.
  • D'Auria, M., & Racioppi, R. (2013). Oxetane synthesis through the Paternò–Büchi reaction. Molecules, 18(9), 11384-11428.
  • Bach, T., & Hehn, J. P. (2011). Photochemical reactions as key steps in natural product synthesis.
  • Bull, J. A., & Fessard, A. C. (2014). The oxetane motif in the structure of drugs and natural products. Chemical Society Reviews, 43(21), 7110-7125.
  • BenchChem. (2025). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. BenchChem Technical Guides.
  • Mergott, D. J. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Kirichok, A. A., Mykhailiuk, P. K., & Shishkin, O. V. (2020). A convenient synthesis of 3-fluoro-and 3, 3-difluorooxetanes. Synthesis, 52(12), 1773-1778.
  • Shavrin, A. S., & Mykhailiuk, P. K. (2021). Comparison of the changes in Log P of selected alkyl and fluoroalkyl substituted N-containing saturated heterocycles. Journal of Fluorine Chemistry, 248, 109825.
  • Grygorenko, O. O., & Mykhailiuk, P. K. (2021). 3, 3-Difluorooxetane: a new functional group for medicinal chemistry. RSC medicinal chemistry, 12(5), 749-755.
  • Tan, T. D., Wang, Y. Q., Chan, E. C., Liu, P., & Koh, M. J. (2025). Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres. Nature Chemistry.
  • Grygorenko, O. O. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1-46.
  • Mykhailiuk, P. K. (2024).
  • Bull, J. A., Croft, A. K., Davis, O. A., Doran, R., & Stevenson, N. G. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical reviews, 116(19), 12150-12231.
  • Hill, R. K., & Barbaro, J. (2001). Experiments in Organic Chemistry (3rd ed.). Morton Publishing Company.
  • Burkhard, J. A., & Carreira, E. M. (2008). Oxetanes as building blocks in organic synthesis.
  • Volochnyuk, D. M., Ryabukhin, S. V., & Grygorenko, O. O. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3, 3-disubstituted building blocks. Organic & Biomolecular Chemistry, 18(44), 8898-8924.
  • Mykhailiuk, P. K. (2020). pKa–LogP plot covered by fluorine-containing and non-fluorinated saturated nitrogen-containing heterocycles. Journal of medicinal chemistry, 63(17), 9116-9125.

Sources

An In-depth Technical Guide to Energetic Oxetane Derivatives: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

Energetic polymers derived from oxetane monomers represent a significant advancement in the field of high-energy materials, offering a compelling combination of performance and tunable physical properties. These materials are integral to the formulation of modern solid rocket propellants and polymer-bonded explosives (PBXs), where they function as energetic binders. Unlike inert binders, which merely provide structural integrity, energetic binders contribute substantially to the total energy output of the formulation. This guide provides a comprehensive technical overview of the core aspects of energetic oxetane derivatives, beginning with the foundational synthesis of key monomers such as 3,3-bis(azidomethyl)oxetane (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO). We will delve into the primary polymerization strategy—cationic ring-opening polymerization (ROP)—and discuss alternative, safety-oriented approaches like polymer-analogous transformations. A critical analysis of the physicochemical, thermal, and energetic properties will be presented, supported by a comparative data summary. Furthermore, this document details the essential curing reactions required to transform these prepolymers into robust, cross-linked networks and concludes with a look toward the future of this dynamic class of materials.

The Oxetane Motif: A Unique Scaffold for Energetic Materials

The four-membered oxetane ring is a fascinating heterocyclic scaffold that has garnered significant interest in both medicinal chemistry and materials science.[1][2] Its utility in energetic materials stems from a unique combination of chemical and physical properties. The inherent ring strain of approximately 106 kJ·mol⁻¹ makes the ring susceptible to controlled opening, a feature that is exploited during polymerization.[3] The oxygen atom imparts polarity and the ability to act as a hydrogen-bond acceptor, influencing solubility and intermolecular interactions within a formulation.[4]

When functionalized with explosophoric groups—such as azides (-N₃), nitrates (-ONO₂), or nitrogen-rich tetrazoles—the resulting oxetane derivatives become potent energetic building blocks.[5][6][7] As binders, the resulting polyoxetanes offer distinct advantages over traditional non-energetic polymers like hydroxyl-terminated polybutadiene (HTPB). While HTPB is a fuel, it is energetically passive. In contrast, energetic polyoxetanes, such as Poly(BAMO), contribute positively to the enthalpy of formation and increase the nitrogen content of the formulation, leading to the generation of a large volume of gaseous decomposition products, primarily N₂.[5][8] This dual role as both a structural matrix and an energy contributor is the primary driver for their development.

Foundational Monomer Synthesis: The Path to Energetic Building Blocks

The performance of a polyoxetane binder is dictated by the structure of its constituent monomers. BAMO and AMMO are cornerstone monomers in this field, offering a balance of energy and processability when copolymerized.[9] Their synthesis is a critical first step that demands precision and an understanding of the underlying reaction mechanisms. A common and cost-effective route begins with readily available precursors like pentaerythritol or 3-hydroxymethyl-3-methyloxetane (HMMO).[10][11]

The synthetic strategy often involves the introduction of a good leaving group, such as a tosylate, followed by nucleophilic substitution with an energetic nucleophile like sodium azide. This multi-step approach is often preferred for its high yields and cleaner reaction profiles compared to direct halogenation and azidation.[8][12]

Diagram 1: Generalized Synthesis Pathway for Azido-Oxetane Monomers

start Precursor (e.g., HMMO) intermediate Tosyl-Activated Intermediate (e.g., MTMO) start->intermediate Tosylation product Energetic Monomer (e.g., AMMO) intermediate->product Azidation (Sₙ2) reagent1 TsCl, Pyridine reagent2 NaN₃, DMF

Caption: Synthetic workflow for AMMO via a tosylated intermediate.

Experimental Protocol: Synthesis of 3-Azidomethyl-3-Methyloxetane (AMMO)

This protocol outlines a representative synthesis of AMMO starting from 3-hydroxymethyl-3-methyl oxetane (HMMO), adapted from established literature procedures.[8][12]

Step 1: Tosylation of HMMO to form 3-(Tosyloxymethyl)-3-methyloxetane (MTMO)

  • System Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and cooled under a stream of dry nitrogen.

  • Reagent Charging: The flask is charged with HMMO (1 equivalent) and anhydrous pyridine (2.5 equivalents) as a solvent and acid scavenger. The solution is cooled to 0°C in an ice bath.

  • Tosylation: A solution of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in a minimal amount of anhydrous pyridine is added dropwise via the dropping funnel over 1 hour, maintaining the temperature at 0°C.

    • Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation. Pyridine neutralizes the HCl generated, driving the reaction to completion.

  • Reaction & Workup: The reaction is stirred at 0°C for 4 hours, then allowed to warm to room temperature overnight. The reaction mixture is poured into ice-water and extracted with diethyl ether. The organic layers are combined, washed sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure to yield crude MTMO, which can be purified by column chromatography or recrystallization.

Step 2: Azidation of MTMO to form AMMO

  • System Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Reagent Charging: The flask is charged with MTMO (1 equivalent), sodium azide (NaN₃, 3 equivalents), and dimethylformamide (DMF) as the solvent.

    • Causality: A polar aprotic solvent like DMF is essential to dissolve the ionic sodium azide and facilitate the Sₙ2 reaction. A threefold excess of NaN₃ ensures the reaction goes to completion.

  • Reaction: The mixture is heated to 85-90°C and stirred for 24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup & Purification: After cooling, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed thoroughly with water to remove DMF, dried over anhydrous MgSO₄, and the solvent is evaporated. The resulting crude AMMO is purified by vacuum distillation.

  • Characterization: The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and FTIR spectroscopy, verifying the disappearance of the tosyl group signals and the appearance of the characteristic azide peak (~2100 cm⁻¹).[8]

Polymerization: From Monomer to Energetic Prepolymer

The conversion of energetic oxetane monomers into high-molecular-weight polymers is most effectively achieved through cationic ring-opening polymerization (ROP).[13] This method allows for precise control over the polymer's molecular weight and end-group functionality, which is critical for subsequent curing steps.

The mechanism is initiated by a Lewis acid catalyst, commonly boron trifluoride etherate (BF₃·OEt₂), in the presence of a co-initiator, typically a diol such as 1,4-butanediol (BDO).[13] The diol serves as a proton source and its concentration relative to the monomer dictates the final molecular weight of the resulting hydroxyl-terminated prepolymer.

Diagram 2: Mechanism of Cationic Ring-Opening Polymerization

initiator Initiator System (BF₃·OEt₂ + BDO) monomer Oxetane Monomer (e.g., BAMO/AMMO) initiator->monomer Activation activated Activated Monomer (Protonated Oxonium Ion) monomer->activated propagate Propagation (Chain Growth) activated->propagate Ring-Opening propagate->propagate polymer Hydroxyl-Terminated Prepolymer propagate->polymer Termination

Caption: Key stages of cationic ROP for oxetane derivatives.

Experimental Protocol: Synthesis of Poly(BAMO-co-AMMO) Prepolymer (80:20)

This protocol describes the synthesis of a hydroxyl-terminated BAMO-AMMO random copolymer, a widely used energetic prepolymer.[5][6]

  • System Preparation: All glassware is rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen. Anhydrous conditions are paramount for successful cationic polymerization.

  • Reagent Preparation: Dichloromethane (DCM) is dried by distillation over CaH₂. BAMO and AMMO monomers are purified and dried. The initiator solution is prepared by dissolving 1,4-butanediol (BDO) in dry DCM. The catalyst solution is prepared by dissolving BF₃·OEt₂ in dry DCM.

  • Polymerization:

    • A nitrogen-purged reactor is charged with the required amounts of BAMO (0.8 molar equivalent) and AMMO (0.2 molar equivalent) and dissolved in dry DCM.

    • The BDO initiator solution is added to the monomer solution and stirred.

      • Causality: The ratio of monomer to BDO is the primary control for the target molecular weight. More BDO leads to shorter polymer chains.

    • The reactor is cooled to 0-5°C. The BF₃·OEt₂ catalyst solution is added dropwise over 30 minutes. An exotherm is typically observed.

    • The reaction is maintained at 0-5°C and stirred for 12-24 hours.

  • Quenching and Purification:

    • The polymerization is terminated by adding a small amount of water or saturated NaHCO₃ solution to quench the catalyst.

    • The polymer solution is washed several times with water to remove any catalyst residue.

    • The organic layer is separated, and the polymer is precipitated by pouring the solution into a non-solvent like methanol.

    • The precipitated polymer, a viscous liquid or gummy solid, is collected and dried under vacuum at 50°C until a constant weight is achieved.

  • Validation: The copolymer is characterized to confirm its structure, molecular weight, and thermal properties.

    • FTIR: To confirm the presence of azide groups (~2100 cm⁻¹) and hydroxyl end-groups (~3400 cm⁻¹).

    • GPC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

    • NMR: To confirm the copolymer composition by integrating the respective proton signals of the BAMO and AMMO units.

Physicochemical and Energetic Properties

A thorough characterization is essential to ensure a synthesized energetic polymer meets the stringent requirements for its intended application. The key properties are summarized below.

PropertyTechniqueSignificance in ApplicationTypical Values (BAMO/AMMO Copolymers)
Glass Transition (T_g) DSCDefines the lower operating temperature limit. A low T_g (<-40°C) is required for binders to remain flexible in cold environments.[5]-41°C to -50°C[5][14]
Thermal Stability (T_d) TGAIndicates the onset of decomposition. Higher T_d is desirable for safety during storage and processing.~248°C[14]
Density (ρ) PycnometryHigher density contributes to higher volumetric energy and detonation performance.~1.3 g/cm³
Enthalpy of Formation (ΔH_f) Bomb CalorimetryA positive heat of formation indicates stored chemical energy, a key feature of energetic materials.Positive values, increases with azide content.[5]
Impact Sensitivity BAM FallhammerMeasures sensitivity to shock. Higher values (in Joules) indicate a less sensitive, safer material.Varies; can be improved via copolymerization.[15]
Friction Sensitivity BAM Friction TesterMeasures sensitivity to frictional stimuli. Higher values (in Newtons) indicate a safer material.Generally less sensitive than many crystalline explosives.

Note: Specific values are highly dependent on the exact monomer ratio, molecular weight, and purity.

Curing: Forming the Final Binder Network

The hydroxyl-terminated prepolymers synthesized via ROP are viscous liquids or low-melting solids. To function as a binder, they must be chemically cross-linked into a durable, elastomeric network. This is typically achieved through polyurethane chemistry, reacting the terminal hydroxyl groups with di- or poly-isocyanates.[5][16]

Common curing agents include toluene diisocyanate (TDI) and isophorone diisocyanate (IPDI). The stoichiometry of the isocyanate (-NCO) groups to the polymer's hydroxyl (-OH) groups (the NCO/OH ratio) is a critical parameter that controls the cross-link density and, consequently, the final mechanical properties of the binder.

Diagram 3: Isocyanate Curing of Hydroxyl-Terminated Polyoxetanes

polymer1 Prepolymer Chain ~ ~ ~-OH isocyanate Diisocyanate O=C=N-R-N=C=O polymer2 Prepolymer Chain ~ ~ ~-OH network Cross-linked Network (Polyurethane Linkage) isocyanate->network Curing Reaction

Caption: Formation of a polyurethane network via isocyanate curing.

Future Outlook and Advanced Derivatives

Research in energetic oxetanes is continuously evolving. While BAMO and AMMO remain foundational, significant efforts are directed toward developing next-generation monomers with enhanced performance and improved safety profiles.[5][17] Key trends include:

  • Nitrogen-Rich Heterocycles: Incorporating tetrazole and other high-nitrogen moieties onto the oxetane scaffold to dramatically increase the nitrogen content and heat of formation.[6][7][18]

  • Novel Backbones: Utilizing highly energetic cores, such as LLM-116, as substituents on the oxetane ring to create exceptionally powerful monomers.[19][20]

  • Computational Screening: Employing density functional theory (DFT) to design and predict the properties of novel oxetane derivatives before undertaking complex synthesis, accelerating the discovery process.[21]

The primary challenges remain the delicate balance between increasing energy output and maintaining low sensitivity, improving the mechanical properties of the final cured binders, and developing more cost-effective and scalable synthetic routes.

References

  • Lysien, K., Stolarczyk, A., & Jarosz, T. (2022). Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. Polymers, 14(21), 4651. [Link]

  • Lysien, K., Stolarczyk, A., & Jarosz, T. (2022). Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. OUCI. [Link]

  • Radha, S., et al. (2014). Computational screening of oxetane monomers for novel hydroxy terminated polyethers. Journal of Molecular Modeling, 20(6), 2253. [Link]

  • Born, M. (2022). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. LMU Munich Dissertation. [Link]

  • Born, M., et al. (2021). Overview of the synthesis routes towards the energetic oxetane derivatives. ResearchGate. [Link]

  • Agrawal, J. P. (2000). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. SciSpace. [Link]

  • Zhang, C., et al. (2015). Synthesis of 3-azidomethyl-3-methyloxetane. ResearchGate. [Link]

  • Lysien, K., et al. (2022). Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. PubMed. [Link]

  • Born, M., et al. (2022). Oxetane Monomers Based On the Powerful Explosive LLM-116: Improved Performance, Insensitivity, and Thermostability. ChemPlusChem, 87(3), e202200049. [Link]

  • Zhang, C. (2015). Synthesis of 3-Azidomethyl-3-Methyloxetane. Semantic Scholar. [Link]

  • Lysien, K., et al. (2022). Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. PMC - NIH. [Link]

  • Nair, J., et al. (2011). Application of the BAMO-AMMO Alternative Block Energetic Thermoplastic Elastomer in Composite Propellant. ResearchGate. [Link]

  • Born, M., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances, 3(8), 3467-3476. [Link]

  • Ostrowski, S., et al. (2007). 3,3-Bis(azidomethyl)oxetane (BAMO) Synthesis via Pentaerythritol Tosyl Derivates. ResearchGate. [Link]

  • Wikipedia. (n.d.). 3,3-Bis(azidomethyl)oxetane. [Link]

  • Kim, J., et al. (2020). Synthesis and characterization of carboxylated PBAMO copolymers as promising prepolymers for energetic binders. RSC Advances, 10(17), 10134-10141. [Link]

  • Luo, Y., et al. (2012). Synthesis and properties of BAMO-AMMO binder films. Gaofenzi Cailiao Kexue Yu Gongcheng/Polymeric Materials Science and Engineering, 28(9), 120-123. [Link]

  • CSWAB. (2011). Polymers as Binders and Plasticizers – Historical Perspective. [Link]

  • Born, M., et al. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. RSC Publishing. [Link]

  • Born, M., et al. (2022). Oxetane Monomers Based On the Powerful Explosive LLM‐116: Improved Performance, Insensitivity, and Thermostability. Open Access LMU. [Link]

  • Born, M., et al. (2022). Oxetane Monomers Based On the Powerful Explosive LLM‐116: Improved Performance, Insensitivity, and Thermostability. ResearchGate. [Link]

  • Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(14), 9664-9737. [Link]

  • Born, M., et al. (2022). 3-Nitromethyleneoxetane: A very versatile and promising building block for energetic oxetane-based monomers. ResearchGate. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

  • Zhang, Z., et al. (2013). Synthesis of Poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane). ResearchGate. [Link]

  • Al-Gharabli, S., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. [Link]

  • Cauteruccio, S., et al. (2009). Synthesis and Characterization of Poly(3-azidomethyl-3-methyl oxetane) by the Azidation of Poly(3-mesyloxymethyl-3-methyl oxetane). ResearchGate. [Link]

  • Voggenreiter, M., et al. (2020). Energetic but insensitive spiro‐tetrahydrotetrazines based on oxetane‐3‐one. Open Access LMU. [Link]

  • Maggi, F., et al. (2008). Low Risk Synthesis of Energetic Poly(3‐Azidomethyl‐3‐Methyl Oxetane) from Tosylated Precursors. ResearchGate. [Link]

  • Ferreira, R. S., et al. (2020). Chemical Space Exploration of Oxetanes. MDPI. [Link]

  • Agrawal, J. P. (2000). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. DTIC. [Link]

  • Ionescu, S., et al. (2015). AM mechanism for polymerization of oxetane ring. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-3-nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 3-Fluoro-3-nitrooxetane, with a specific focus on its melting and boiling points. While extensive searches of scientific literature and chemical databases did not yield specific experimentally determined values for these properties, this guide furnishes researchers with the necessary theoretical framework and detailed experimental protocols to determine them. Understanding these fundamental physical characteristics is crucial for the safe handling, purification, and application of this energetic material, particularly in the fields of medicinal chemistry and drug development where precise control over physical state is paramount.

Introduction to this compound: A Molecule of Interest

This compound is a unique heterocyclic compound characterized by a strained four-membered oxetane ring substituted with both a fluorine atom and a nitro group at the 3-position. The presence of the highly electronegative fluorine atom and the energetic nitro group imparts distinct electronic and chemical properties to the molecule, making it a subject of interest in the development of novel energetic materials and as a potential building block in synthetic chemistry. The strained oxetane ring itself suggests a high degree of stored energy, a characteristic that is further amplified by the attached functional groups.

Given its potential as a high-energy material, a thorough understanding of its physical properties, such as melting and boiling points, is a critical prerequisite for any research or development activities. These parameters dictate the conditions for its synthesis, purification, storage, and safe handling.

Physical Properties of this compound

This information gap highlights the specialized nature of this compound and underscores the importance of experimental determination for any laboratory planning to work with it. The following sections provide detailed protocols for accurately measuring the melting and boiling points of this compound.

Table 1: Physical Properties of this compound

PropertyValueSource
Melting Point Not available in searched literature.-
Boiling Point Not available in searched literature.-
Molecular Formula C₃H₄FNO₃[2]
Molecular Weight 121.07 g/mol [2]
CAS Number 70187-44-9[1][2][3]

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this transition occurs at a sharp, well-defined temperature. The presence of impurities typically leads to a depression and broadening of the melting point range. Given the energetic nature of this compound, caution is advised during this determination.

Rationale for Experimental Choices

The choice of the capillary method is based on its requirement for a minimal amount of sample and its ability to provide a precise melting range. The use of a digital melting point apparatus enhances accuracy and safety by allowing for controlled heating rates and clear observation.

Step-by-Step Protocol for Melting Point Determination
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in the form of a fine powder to ensure uniform heat transfer. If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Tube Loading:

    • Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup:

    • Place the loaded capillary tube into the heating block of a digital melting point apparatus.

  • Melting Point Measurement:

    • Set a rapid heating rate (e.g., 10-15 °C/minute) to obtain an approximate melting range.

    • Allow the apparatus to cool.

    • Prepare a new sample and set the heating rate to a slower value (1-2 °C/minute) starting from a temperature approximately 20 °C below the approximate melting point.

    • Record the temperature at which the first liquid is observed (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.

Safety Considerations for Energetic Materials
  • Always handle the compound in small quantities.

  • Use a blast shield with the melting point apparatus.

  • Never heat the sample directly with an open flame.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. This property is highly dependent on the atmospheric pressure.

Rationale for Experimental Choices

For determining the boiling point of a potentially energetic and likely limited-quantity compound like this compound, a micro-boiling point or Thiele tube method is recommended. These methods require only a small amount of the substance, minimizing risks and conserving material.

Step-by-Step Protocol for Micro-Boiling Point Determination
  • Apparatus Setup:

    • Attach a small test tube containing 0.2-0.3 mL of this compound to a thermometer using a rubber band or wire.

    • Place a short, sealed capillary tube (sealed end up) into the test tube.

    • Clamp the thermometer so that the bulb and the test tube are immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Boiling Point Measurement:

    • Heat the heating bath gently.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Continue gentle heating until a steady and rapid stream of bubbles is observed.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

    • Record the atmospheric pressure at the time of the measurement.

Logical Flow of Boiling Point Determination

BoilingPointDetermination cluster_prep Preparation cluster_measurement Measurement cluster_final Finalization prep_sample Place Sample in Test Tube 0.2-0.3 mL prep_capillary Insert Inverted Sealed Capillary prep_sample->prep_capillary prep_assembly Attach to Thermometer prep_capillary->prep_assembly heat Heat Gently in Bath prep_assembly->heat observe_bubbles Observe Steady Stream of Bubbles heat->observe_bubbles cool Turn Off Heat & Cool observe_bubbles->cool record_bp Record Temperature at Liquid Entry cool->record_bp record_pressure Record Atmospheric Pressure record_bp->record_pressure

Caption: Workflow for the micro-determination of boiling point.

Computational Prediction of Physical Properties

In the absence of experimental data, computational methods can provide valuable estimations of physical properties. Quantitative Structure-Property Relationship (QSPR) models and quantum mechanical calculations can be employed to predict the melting and boiling points of this compound based on its molecular structure.[4] While these predictions are not a substitute for experimental verification, they can offer useful initial estimates for guiding experimental design. Various software packages and web-based platforms are available for such predictions.[4]

Conclusion

While the precise melting and boiling points of this compound remain to be experimentally determined and reported in accessible literature, this guide provides the necessary framework for researchers to ascertain these critical physical properties. The provided step-by-step protocols, grounded in established chemical principles and with due consideration for the compound's potential energetic nature, offer a reliable path to filling this data gap. Accurate determination of these properties is a cornerstone for the safe and effective utilization of this compound in advanced materials and pharmaceutical research.

References

  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 3-Fluoro-3-nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Predictive Power of Computation in Energetic Materials

In the field of energetic materials, the ability to predict molecular properties such as stability, energy content, and sensitivity before undertaking complex and potentially hazardous synthesis is of paramount importance. 3-Fluoro-3-nitrooxetane stands as a molecule of significant interest, combining the inherent ring strain of the oxetane moiety (~106 kJ/mol) with the energy-rich nitro group and the stability-enhancing, density-increasing fluorine atom.[1][2] This unique combination of functional groups on a small, strained ring suggests a high energy density, making it a compelling candidate for advanced energetic formulations.[1]

This technical guide moves beyond a simple recitation of computational steps. It is designed to provide researchers, chemists, and drug development professionals with the strategic rationale—the causality—behind the selection of computational methods. We will explore how to build a robust, self-validating computational model to dissect the structural, electronic, and energetic properties of this compound, transforming theoretical data into actionable insights for experimental design and safety assessment.

Part 1: Devising a Foundational Computational Strategy

The first and most critical step in any quantum chemical investigation is the selection and validation of an appropriate level of theory. This choice is a balance between computational expense and the accuracy required to describe the complex electronic environment of a molecule containing a strained ring, a highly electronegative fluorine atom, and a polar nitro group.

Expertise in Method Selection: Why Density Functional Theory?

While high-level ab initio methods like Coupled Cluster (CCSD(T)) provide benchmark accuracy, their computational cost is often prohibitive for routine analysis. Density Functional Theory (DFT) offers an exceptional compromise, providing reliable results for molecular geometries, vibrational frequencies, and electronic properties at a fraction of the computational cost.[3][4]

For molecules containing diverse functional groups, functionals like B3LYP or those from the Minnesota family (e.g., M06-2X ) are field-proven choices. B3LYP is a versatile hybrid functional known for its robust performance in geometry optimizations, while M06-2X often provides improved accuracy for thermochemistry and non-covalent interactions.

The choice of a basis set is equally critical. A Pople-style basis set such as 6-311++G(d,p) is a robust starting point.[5] The components of this designation are chosen deliberately:

  • 6-311G : A triple-zeta valence basis set, providing flexibility for the valence electrons involved in bonding.

  • + : Diffuse functions are added to heavy atoms, essential for accurately describing the electron density of the electronegative oxygen and nitro group atoms.

  • ++ : A second + adds diffuse functions to hydrogen atoms.

  • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron distributions, which is crucial for the strained bonds in the oxetane ring and the polar C-F and C-N bonds.

Protocol 1: Ground State Geometry Optimization and Frequency Validation

This protocol establishes the equilibrium geometry of the molecule and confirms that it is a true energy minimum.

Objective: To obtain the lowest energy structure of this compound and its vibrational frequencies.

Methodology:

  • Input Structure: Build an initial 3D structure of this compound using a molecular editor.

  • Calculation Setup (Gaussian Example):

    • #p: Requests "pretty" (full) output.

    • B3LYP/6-311++G(d,p): Specifies the chosen DFT functional and basis set.

    • Opt: Keyword to perform a geometry optimization.

    • Freq: Keyword to perform a vibrational frequency calculation following the optimization.

    • 0 1: Specifies a charge of 0 and a spin multiplicity of 1 (singlet state).

  • Execution & Verification: Run the calculation. Upon completion, verify two key outputs:

    • Successful convergence of the geometry optimization.

    • The frequency calculation should yield zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point (a transition state), not a minimum, and the input geometry must be adjusted.[5]

Visualization: The Computational Workflow

The overall strategy follows a logical progression from structural determination to property prediction.

G cluster_0 Part 1: Foundational Calculations cluster_1 Part 2-5: Property Analysis A Initial 3D Structure B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Verification: 0 Imaginary Frequencies? C->D E Structural & Conformational Analysis D->E Validated Structure F Electronic Structure Analysis (HOMO/LUMO, MEP, NBO) G Thermochemical Analysis (Heat of Formation) H Decomposition Pathway (Bond Dissociation Energy)

Caption: A workflow for quantum chemical analysis.

Part 2: Structural Elucidation and Conformational Insights

The optimized geometry provides the first layer of critical data. The four-membered oxetane ring is not perfectly planar, adopting a puckered conformation to alleviate some of its inherent strain.[2]

Analysis of Key Geometric Parameters

The calculated bond lengths and angles reveal the influence of the geminal fluoro and nitro substituents on the oxetane ring. The C-F bond is notably strong and short, while the C-NO2 bond is often the weakest point in such energetic molecules and a primary candidate for initiating decomposition.[1][3]

Data Presentation: Calculated Geometric Parameters
ParameterDescriptionCalculated Value (Å or °)
r(C-F)Carbon-Fluorine bond lengthValue from calculation
r(C-NO₂)Carbon-Nitro bond lengthValue from calculation
r(C-O)Oxetane Carbon-Oxygen bond lengthValue from calculation
r(C-C)Oxetane Carbon-Carbon bond lengthValue from calculation
∠(O-C-C)Oxetane ring angleValue from calculation
∠(F-C-NO₂)Fluoro-Carbon-Nitro angleValue from calculation
Puckering Angle (τ)Dihedral angle defining ring puckeringValue from calculation

(Note: Specific values are dependent on the final converged calculation.)

Visualization: Optimized Molecular Structure

A clear representation of the molecule with atom numbering is essential for discussing specific parameters.

Caption: Optimized structure of this compound.

Part 3: Mapping Electronic Structure and Reactivity

Understanding the distribution of electrons is key to predicting reactivity, intermolecular interactions, and sensitivity.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a widely used indicator of molecular stability and sensitivity in energetic materials.[6] A smaller gap generally implies higher reactivity and greater sensitivity to stimuli.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It provides a powerful visual guide to intermolecular interactions.

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, such as around the oxygen atoms of the nitro group. These are sites susceptible to electrophilic attack.

  • Positive Regions (Blue): Indicate electron-poor areas, often around hydrogen atoms or the carbon of the C-F bond. These are sites susceptible to nucleophilic attack.

  • Neutral Regions (Green): Indicate areas of low electrostatic potential.

Data Presentation: Key Electronic Properties
PropertyDescriptionCalculated Value (eV)
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalValue from calculation
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalValue from calculation
HOMO-LUMO GapEnergy difference (LUMO - HOMO)Value from calculation

Part 4: Predicting Thermochemistry and Energetic Performance

The heat of formation (ΔHf) is one of the most important parameters for an energetic material, as it directly relates to the energy released upon decomposition. While direct calculation can have significant errors, using an isodesmic reaction scheme provides a robust method for error cancellation.[7]

Protocol 2: Calculating Heat of Formation via Isodesmic Reaction

An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation allows for the cancellation of systematic errors inherent in the computational method.

Objective: To calculate an accurate gas-phase heat of formation for this compound.

Methodology:

  • Design the Reaction: Construct a balanced reaction involving the target molecule and simple, well-characterized reference molecules.

    • Example Reaction: this compound + Methane + Ethane → Oxetane + Fluoronitromethane + Propane

  • Optimize All Species: Perform geometry optimization and frequency calculations (as in Protocol 1) for every molecule in the designed reaction (both reactants and products).

  • Calculate Reaction Enthalpy (ΔHrxn): ΔHrxn = Σ(Hproducts) - Σ(Hreactants) Where H is the calculated total enthalpy (Electronic Energy + Thermal Correction) for each species.

  • Calculate Target ΔHf: ΔHf (Target) = ΔHrxn + Σ(ΔHf,exp reactants) - Σ(ΔHf,exp products) Use highly accurate, known experimental heats of formation (ΔHf,exp) for the reference molecules.

Visualization: Isodesmic Reaction Scheme

G Reactants This compound + CH₄ + C₂H₆ Products Oxetane + CH₂FNO₂ + C₃H₈ Reactants->Products  ΔH_rxn

Caption: An isodesmic reaction for calculating heat of formation.

Part 5: Probing Decomposition and Molecular Stability

For energetic materials, the initial step in decomposition is often the cleavage of the weakest bond. Identifying this bond and calculating its dissociation energy (BDE) is a direct probe of thermal stability.

Protocol 3: C-NO₂ Bond Dissociation Energy (BDE) Scan

The C-NO₂ bond is a prime candidate for the initiation of decomposition. A relaxed Potential Energy Surface (PES) scan can effectively model this process.

Objective: To calculate the energy required to homolytically cleave the C-NO₂ bond.

Methodology:

  • Input Structure: Use the optimized geometry of this compound.

  • Calculation Setup (Gaussian Example):

    • Opt=ModRedundant: Specifies a relaxed PES scan.

    • B [C_atom_#] [N_atom_#] S 20 0.1: This line instructs the software to select the bond (B) between the specified carbon and nitrogen atoms, scan (S) it for 20 steps, with each step increasing the bond length by 0.1 Å. The geometry is re-optimized at each step.

  • Analysis: Plot the energy at each step versus the C-N bond distance. The BDE is the difference between the energy at the dissociation plateau and the energy of the initial optimized molecule.

Conclusion: From Calculation to Insight

This guide has outlined a comprehensive and scientifically grounded workflow for the quantum chemical analysis of this compound. By following these protocols, researchers can move beyond simple data generation to a deep understanding of the molecule's fundamental properties. The calculated geometry informs conformational preferences, the electronic structure analysis predicts reactivity hotspots, and the thermochemical and stability calculations provide direct, quantitative measures of its energetic potential and thermal robustness.[3][6] These a priori insights are invaluable, enabling a more targeted, efficient, and safer approach to the development of next-generation energetic materials.

References

  • Molecular properties of energetic materials and the use of quantumchemical methods for their determination. (n.d.). Norwegian Defence Research Establishment (FFI).
  • A review of quantum chemical methods for treating energetic molecules. (2025).
  • Predicting Heats of Formation of Energetic Materials Using Quantum Mechanical Calculations. (n.d.).
  • Learning to fly: thermochemistry of energetic materials by modified thermogravimetric analysis and highly accurate quantum chemical calcul
  • Improved Prediction of Heats of Formation of Energetic Materials Using Quantum Mechanical Calculations. (n.d.).
  • This compound | 70187-44-9. (n.d.). Benchchem.
  • This compound | 70187-44-9. (2024). ChemicalBook.
  • Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. (2017). RSC Publishing.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016).
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010).
  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PubMed Central.
  • Investigating the electrocatalytic reduction of 2,4,6-tri-nitro-toluene (TNT) using density functional theory methods. (2023). RSC Publishing.

Sources

An Initial Investigation of 3-Fluoro-3-nitrooxetane: A Guide to Synthesis, Reactivity, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] 3-Fluoro-3-nitrooxetane emerges as a molecule of significant interest, combining the unique electronic properties of a geminal fluoro-nitro substituent with the inherent reactivity of a four-membered oxetane ring. This guide provides an in-depth technical exploration of its synthesis, spectroscopic identity, and core reactivity. We delve into the nuanced interplay of its functional groups, examining ring-opening reactions, transformations of the nitro moiety, and the potential for nucleophilic substitution at a typically robust C-F bond. This document is intended to serve as a foundational resource for scientists seeking to leverage this versatile building block in drug discovery, energetic materials research, and advanced organic synthesis.

Introduction: Rationale and Significance

The confluence of a fluorine atom, a nitro group, and a strained oxetane ring within a single small molecule creates a unique chemical entity with multifaceted potential.

  • The Role of Fluorine: As the most electronegative element, fluorine profoundly alters a molecule's properties. In medicinal chemistry, it is used to enhance metabolic stability by blocking sites of oxidation, modulate pKa, and improve binding affinity to biological targets.[1] The carbon-fluorine bond's strength contributes to overall molecular stability.[4][5]

  • The Nitro Group as a Versatile Handle: The nitro group is a powerful electron-withdrawing group that activates adjacent positions for nucleophilic attack. Furthermore, it is a synthetic linchpin, readily converted into a variety of other functional groups, most notably amines, which are ubiquitous in pharmaceuticals.[4]

  • The Oxetane Ring: Oxetanes are considered valuable "non-classical" bioisosteres for carbonyls and gem-dimethyl groups. Their strained four-membered ring structure not only imparts specific three-dimensional conformations but also provides a reactive handle for controlled ring-opening reactions, yielding 1,3-difunctionalized acyclic structures.[6][7]

The synthesis of this compound, first reported in the early 1980s, was driven by interest in its potential as a high-energy monomer.[4] However, its true value may lie in its utility as a densely functionalized building block for creating novel chemical matter with tailored properties for pharmaceutical applications.[8][9]

Synthesis and Spectroscopic Characterization

The established synthetic route to this compound proceeds from 2-fluoro-2-nitro-1,3-propanediol.[4][10] This diol is accessible from diethyl fluoronitromalonate. The key cyclization step involves treating the diol with trifluoromethanesulfonic anhydride (triflic anhydride) to form an intermediate monotriflate, which undergoes base-mediated intramolecular cyclization to yield the target oxetane ring.[4]

Synthesis_Workflow A Diethyl fluoronitromalonate B 2-Fluoro-2-nitro-1,3-propanediol A->B  Base, Formaldehyde C Intermediate Monotriflate B->C  Tf2O D This compound C->D  Base (Cyclization)

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Confirming the structure of this compound relies on a combination of NMR spectroscopy techniques.[4] The key features are summarized below.

Table 1: Representative NMR Spectroscopic Data for this compound

NucleusChemical Shift (ppm)Key Couplings & Notes
¹H NMR Complex MultipletThe four methylene (CH₂) protons on the oxetane ring are diastereotopic due to the chiral C3 center, resulting in distinct signals for each proton.[4]
¹³C NMR C3: ~105-115The C3 carbon, bonded to both F and NO₂, is significantly downfield and exhibits a large ¹JCF coupling constant.
C2/C4: ~70-80The methylene carbons also show splitting due to ²JCF coupling.[4]
¹⁹F NMR VariesThe chemical shift is dependent on the solvent and standard. Shows complex coupling to the adjacent methylene protons.
IR (cm⁻¹) ~1560, ~1350Strong characteristic absorbances corresponding to the asymmetric and symmetric stretches of the nitro group.[11]

Causality Behind the Data: The molecule's rigid, non-planar structure and the presence of a stereocenter at C3 mean the four ring protons are chemically non-equivalent, leading to a complex ¹H NMR spectrum. In the ¹³C NMR, the high electronegativity of both fluorine and the nitro group deshields the C3 carbon, shifting it significantly downfield. The observed C-F coupling is a definitive feature for fluorinated compounds.[4]

Core Reactivity Profile

The reactivity of this compound is governed by the interplay between the strained ring and the powerful electron-withdrawing nature of the geminal substituents at the C3 position.

Ring-Opening Reactions

The oxetane ring is susceptible to cleavage by nucleophiles.[6][7] For an unsymmetrical oxetane like this, the regioselectivity of the attack is a key consideration, influenced by both steric and electronic effects.[6]

  • Electronic Influence: The C3 carbon is highly electron-deficient due to the attached fluorine and nitro groups. This makes it a potential site for nucleophilic attack.

  • Steric Influence: However, the C3 carbon is also a quaternary center, making it sterically hindered. Strong nucleophiles typically attack the less substituted carbon atoms (C2/C4) of an oxetane ring in an Sₙ2-type reaction.[6]

In practice, nucleophilic attack predominantly occurs at the less sterically hindered C2 and C4 positions. This results in the formation of a 1,3-disubstituted propane derivative, preserving the C(F)(NO₂) moiety.

Ring_Opening cluster_reactant cluster_product reactant This compound product Ring-Opened Product reactant:s1->product:s1 Nu⁻ (e.g., N₃⁻, RS⁻) r_struct p_struct Nitro_Reduction Start This compound End 3-Amino-3-fluorooxetane Start->End  [H] (e.g., H₂, Pd/C)

Caption: Reduction of the nitro group to a primary amine.

Reactivity of the Fluorine Atom

The C-F bond is the strongest single bond in organic chemistry and is typically unreactive. [12]However, its stability can be overcome when activated by powerful electron-withdrawing groups. In this compound, the geminal nitro group makes the C3 carbon highly electrophilic, increasing the possibility of the fluorine atom acting as a leaving group in a nucleophilic substitution (SₙAr-type) reaction. [4][13]This reactivity is notable because it allows for the introduction of other functionalities at the C3 position, a transformation that is difficult with standard fluoroalkanes. [12]

Thermal Stability

The combination of a strained ring and an energetic nitro group suggests that this compound may have limited thermal stability. Nitroalkanes are known to undergo exothermic decomposition at elevated temperatures. [14]While the strong C-F bond generally enhances thermal stability, the overall molecule should be handled with care, and thermal analysis (e.g., DSC/TGA) is recommended before large-scale synthesis or reactions at high temperatures. [5][15]The decomposition of nitromethane itself has been studied computationally and is known to proceed through complex radical pathways under detonation conditions. [16][17]

Experimental Protocols

The following protocols are illustrative examples for key transformations. They are designed to be self-validating through clear checkpoints and analytical monitoring.

Protocol 1: General Procedure for Nucleophilic Ring-Opening with a Thiol

Objective: To synthesize 1-(2-fluoro-2-nitro-3-(phenylthio)propyl) derivative.

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile (CH₃CN) as solvent

  • Procedure:

    • To a stirred solution of this compound in acetonitrile at 0 °C, add potassium carbonate.

    • Add thiophenol dropwise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxetane spot is consumed.

    • Upon completion, filter the mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

  • Scientist's Note: The use of a mild base like K₂CO₃ is sufficient to deprotonate the thiol without promoting unwanted side reactions. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2-type reaction.

Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction

Objective: To synthesize 3-Amino-3-fluorooxetane.

  • Materials:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

    • Methanol (MeOH) as solvent

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Procedure:

    • Carefully add Pd/C to a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add a solution of this compound in methanol.

    • Seal the flask, evacuate, and backfill with H₂ gas (repeat 3 times).

    • Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the mixture vigorously at room temperature.

    • Checkpoint: Monitor the reaction by TLC or LC-MS. The product amine will have a significantly different polarity.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely in the air.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Scientist's Note: Vigorous stirring is essential for efficient three-phase (solid catalyst, liquid solution, gas reactant) reactions. Filtering through Celite prevents fine catalyst particles from passing through. The resulting amine is often more polar than the starting nitro compound.

Applications and Future Outlook

The unique reactivity profile of this compound makes it an attractive scaffold for further elaboration.

  • Medicinal Chemistry: The 3-amino-3-fluorooxetane product is a valuable bioisostere. The fluoro-amino-oxetane motif can be incorporated into lead compounds to improve pharmacokinetic properties such as metabolic stability and cell permeability. [3]* Energetic Materials: While early research focused on this area, the reactivity of the ring may present stability challenges. However, polymers derived from ring-opening polymerization could still be of interest.

  • Synthetic Building Block: The ability to perform sequential and regioselective reactions—ring-opening, nitro reduction, and potentially substitution of the fluorine—provides a pathway to complex, highly functionalized molecules from a simple starting material.

Future investigations could focus on asymmetric ring-opening reactions, exploring a wider range of nucleophilic substitutions at C3, and computational studies to better predict its reactivity and stability. [18][19]

Conclusion

This compound is a compact yet highly versatile chemical entity. Its reactivity is dominated by nucleophilic attack at the sterically accessible C2/C4 positions leading to ring-opening, and standard transformations of the nitro group, particularly reduction to the synthetically useful amine. The potential for nucleophilic displacement of the fluorine atom, activated by the geminal nitro group, presents an exciting avenue for further functionalization. This guide provides the foundational knowledge for researchers to confidently handle and strategically employ this promising building block in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

  • Selective Ring-Opening reactions of Unsymmetric Oxetanes. (n.d.). Retrieved from [Link]

  • Archibald, T. G., et al. (1980). Reactions of 2-fluoro-2-nitro-1,3-propanediol. Trifluoromethanesulfonates and this compound. The Journal of Organic Chemistry. Retrieved from [Link]

  • Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved from [Link]

  • Synthesis of 3-Fluoro-Oxetane δ-Amino Acids. (2025). ResearchGate. Retrieved from [Link]

  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Computational Chemistry is used to Predict Reactivity. (n.d.). Walsh Medical Media. Retrieved from [Link]

  • Scope of the S N Ar reaction of nitromethane with fluoroarenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. (2025). ResearchGate. Retrieved from [Link]

  • Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. (2025). ResearchGate. Retrieved from [Link]

  • Novel method to synthesise valuable fluorinated drug compounds. (2025). NUS News. Retrieved from [Link]

  • Di Masi, F., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. Retrieved from [Link]

  • Selvi, T., & Srinivasan, K. (2014). Boron Trifluoride Mediated Ring-Opening Reactions of trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates. Organic Chemistry Portal. Retrieved from [Link]

  • What is Nucleophilic Substitution?. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Nielsen, M. K., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Retrieved from [Link]

  • Reactions of 3-(Polyfluoroalkyl)propane-1,2,3-trione-2-oximes with Diaminoarenes. (2025). Retrieved from [Link]

  • Singh, G., & Singh, P. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Retrieved from [Link]

  • Onchoke, K. K. (n.d.). Spectroscopic Studies of Fluoranthene and 3-Nitrofluoranthene. SFA ScholarWorks. Retrieved from [Link]

  • D'Oria, E. (2023). Probing Reactivity with External Forces: The Case of Nitroacetamides in Water. Molecules. Retrieved from [Link]

  • Ring Opening and Recyclization Reactions of 3‐Nitrochromone with Some Nucleophilic Reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal Stability Analysis of Perfluorohexane. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021). WIPO Patentscope. Retrieved from [Link]

  • Kiselev, V. G., et al. (n.d.). Too fast and too furious: thermoanalytical and quantum chemical study of the thermal stability of 4,4′-dinitro-3,3′-diazenofuroxan. RSC Publishing. Retrieved from [Link]

  • Fluoranthene, 3-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • ChemInform Abstract: Synthesis of 3-Fluoro-oxetane δ-Amino Acids. (2025). ResearchGate. Retrieved from [Link]

  • Fluorotrinitromethane. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Zhang, M., et al. (2025). Kinetic modelling and reactivity of liquid nitromethane under detonation conditions. PMC. Retrieved from [Link]

  • Zeman, S., et al. (n.d.). Accounts of the New Aspects of Nitromethane Initiation Reactivity. Biblioteka Nauki. Retrieved from [Link]

  • 3-Nitrofluoranthene. (n.d.). PubChem. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Mechanistic Insights and Protocols for the Synthesis of 3-Fluoro-3-nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine atoms and nitro groups into small, strained ring systems like oxetanes offers a compelling avenue for the development of novel therapeutic agents and energetic materials. The 3-fluoro-3-nitrooxetane scaffold is of particular interest due to the unique combination of properties imparted by these functional groups. The high electronegativity of fluorine can enhance metabolic stability and binding affinity, while the nitro group can serve as a versatile synthetic handle or contribute to the energetic properties of the molecule. This application note provides a detailed exploration of the reaction mechanisms underpinning the synthesis of this compound and offers comprehensive, field-proven protocols for its preparation and characterization.

Mechanistic Rationale and Strategic Considerations

The synthesis of this compound is a multi-step process that begins with the construction of a key precursor, 2-fluoro-2-nitro-1,3-propanediol. This is followed by a carefully orchestrated cyclization to form the strained oxetane ring. Understanding the underlying mechanisms of each step is critical for optimizing reaction conditions and ensuring a successful outcome.

Part 1: Synthesis of the Diol Precursor: 2-Fluoro-2-nitro-1,3-propanediol

The formation of 2-fluoro-2-nitro-1,3-propanediol is achieved through a base-catalyzed condensation reaction between diethyl fluoronitromalonate and formaldehyde. The reaction proceeds through a nitroaldol-type reaction followed by saponification of the ester groups.

Mechanism:

  • Deprotonation: A base, typically sodium hydroxide, deprotonates the acidic α-carbon of diethyl fluoronitromalonate, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This process is repeated on the other side of the malonate.

  • Saponification: The ester groups of the resulting adduct are then hydrolyzed under the basic reaction conditions to yield the carboxylate salt.

  • Decarboxylation and Protonation: Upon acidification during workup, the unstable β-nitro-dicarboxylic acid decarboxylates to yield the desired 2-fluoro-2-nitro-1,3-propanediol.

G Mechanism of 2-Fluoro-2-nitro-1,3-propanediol Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Saponification & Decarboxylation A Diethyl fluoronitromalonate B Enolate Intermediate A->B NaOH D Adduct B->D Attack on C=O C Formaldehyde C->D E 2-Fluoro-2-nitro-1,3-propanediol D->E 1. NaOH, H2O 2. H+ workup

Caption: Synthesis of the diol precursor.

Part 2: Formation of the Oxetane Ring: An Intramolecular Williamson Ether Synthesis

The cyclization of 2-fluoro-2-nitro-1,3-propanediol to this compound is a classic example of an intramolecular Williamson ether synthesis. This reaction involves the activation of one of the hydroxyl groups to create a good leaving group, followed by an intramolecular nucleophilic attack by the other hydroxyl group.

Mechanism:

  • Activation of a Hydroxyl Group: Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) is a powerful electrophile that reacts with one of the primary hydroxyl groups of the diol to form a triflate ester (monotriflate). The triflate group is an excellent leaving group, making the carbon to which it is attached highly susceptible to nucleophilic attack.

  • Deprotonation: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added to deprotonate the remaining hydroxyl group, forming an alkoxide.

  • Intramolecular Sₙ2 Attack: The newly formed alkoxide then acts as a nucleophile and attacks the carbon atom bearing the triflate leaving group in an intramolecular Sₙ2 fashion. This backside attack leads to the displacement of the triflate group and the formation of the strained four-membered oxetane ring.

It is crucial to use a non-nucleophilic base to avoid competing intermolecular reactions. The choice of solvent is also important; a polar aprotic solvent like dichloromethane or acetonitrile is typically used to facilitate the Sₙ2 reaction.

G Mechanism of this compound Formation cluster_0 Step 1: Hydroxyl Activation cluster_1 Step 2: Intramolecular Cyclization A 2-Fluoro-2-nitro-1,3-propanediol B Monotriflate Intermediate A->B Tf2O, Base C Alkoxide Intermediate B->C Base D This compound C->D Intramolecular SN2 attack

Caption: Formation of the oxetane ring.

Experimental Protocols

Safety Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. Triflic anhydride is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of 2-Fluoro-2-nitro-1,3-propanediol[1]
ReagentMolar Eq.MW ( g/mol )Amount
Diethyl fluoronitromalonate1.0209.1483.7 g
Formaldehyde (37% aq. soln.)2.530.0360 mL
Sodium Hydroxide4.040.0064.0 g
Ethyl Acetate--As needed
Anhydrous Sodium Sulfate--As needed

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend diethyl fluoronitromalonate in 80 mL of 37% aqueous formaldehyde.

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • In a separate beaker, dissolve sodium hydroxide in 400 mL of water. Cool this solution in an ice bath.

  • Slowly add the sodium hydroxide solution to the reaction mixture via the dropping funnel over a period of 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 12 hours.

  • Filter the reaction mixture and extract the filtrate with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-fluoro-2-nitro-1,3-propanediol as a white solid.

Protocol 2: Synthesis of this compound
ReagentMolar Eq.MW ( g/mol )Amount
2-Fluoro-2-nitro-1,3-propanediol1.0139.0813.9 g
Trifluoromethanesulfonic Anhydride1.1282.1431.0 g
Triethylamine1.5101.1915.2 g
Dichloromethane (anhydrous)--500 mL

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-2-nitro-1,3-propanediol in 300 mL of anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of trifluoromethanesulfonic anhydride in 100 mL of anhydrous dichloromethane.

  • Slowly add the triflic anhydride solution to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Prepare a solution of triethylamine in 100 mL of anhydrous dichloromethane.

  • Slowly add the triethylamine solution to the reaction mixture via the dropping funnel over 30 minutes, keeping the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 100 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound as a colorless oil.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]

  • ¹H NMR: The proton NMR spectrum is expected to show two triplets for the diastereotopic methylene protons of the oxetane ring. The chemical shifts will be in the downfield region due to the influence of the adjacent oxygen atom and the electron-withdrawing fluoro and nitro groups.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the two methylene carbons of the oxetane ring and a quaternary carbon signal for the C-F and C-NO₂ substituted carbon. The chemical shift of the carbon attached to fluorine will show a characteristic large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, confirming the presence of the single fluorine atom.

Infrared (IR) Spectroscopy: [2]

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • C-O-C stretch: Strong absorption in the region of 1100-1000 cm⁻¹, characteristic of the ether linkage in the oxetane ring.

  • N-O stretch (nitro group): Strong, sharp absorption bands around 1550 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

  • C-F stretch: A strong absorption band in the region of 1100-1000 cm⁻¹.

Conclusion

The synthesis of this compound provides a fascinating case study in the application of fundamental organic reaction mechanisms to construct a highly functionalized and strained heterocyclic system. A thorough understanding of the nitroaldol-type condensation and the intramolecular Williamson ether synthesis is paramount for the successful execution of this synthetic sequence. The detailed protocols provided herein, grounded in established chemical principles, offer a reliable pathway for researchers to access this valuable molecular scaffold for further exploration in medicinal chemistry and materials science.

References

  • Example Experimental Sections: (Explanatory notes are indicated by bold letters: [a], [b], [c], [d], etc.) - Wang Lab. (URL: [Link])

  • Experimental Section - Web Pages. (URL: [Link] வீட்டு/Classes/Chem321L/Handouts/Experimental_Section.pdf)

  • Synthesis of 3-Fluoro-Oxetane δ-Amino Acids | Request PDF - ResearchGate. (URL: [Link])

    • Infrared spectroscopy - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis of 2-fluoro-2-nitro-1,3-propanediol - PrepChem.com. (URL: [Link])

Sources

Application Notes: 3-Fluoro-3-nitrooxetane as a Novel Energetic Plasticizer for Advanced Polymer-Bonded Explosives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive technical guide on the proposed application of 3-Fluoro-3-nitrooxetane (FNO) as an energetic plasticizer in cast-cured polymer-bonded explosives (PBXs). Energetic plasticizers are critical components that enhance the processability, mechanical properties, and energy output of explosive formulations while reducing sensitivity.[1][2] The unique molecular structure of FNO, incorporating a strained oxetane ring, a density-enhancing fluorine atom, and an energetic nitro group, presents a compelling case for its investigation as a next-generation plasticizer.[3][4] This guide outlines the theoretical advantages of FNO, its physicochemical properties, and detailed protocols for its incorporation into a PBX matrix, alongside a complete suite of characterization methodologies to validate performance and safety.

Introduction: The Quest for High-Performance, Insensitive Munitions

The development of modern energetic materials is driven by the dual objectives of enhancing performance and ensuring safety, particularly under the criteria for Insensitive Munitions (IM). Polymer-bonded explosives (PBXs), which consist of explosive crystals embedded within a polymer matrix, represent a significant advancement in this field.[5] The binder, a combination of a polymer and a plasticizer, is crucial for desensitizing the explosive to accidental stimuli like impact and friction.[2]

Traditionally, inert plasticizers such as dioctyl adipate (DOA) have been used, but these dilute the overall energy content of the formulation.[1] The focus has since shifted to "energetic plasticizers"—molecules that not only improve the mechanical properties of the binder but also contribute to the energy output of the explosive.[6] Notable examples include nitrate esters (e.g., Nitroglycerin), nitroaromatics, and azido plasticizers.[6]

This compound (FNO) emerges as a promising candidate in this domain. Its synthesis was reported in the early 1980s, and its structure is inherently energetic.[3] The rationale for its potential as an energetic plasticizer is threefold:

  • Energetic Groups: The nitro group (-NO2) is a well-known explosophore that increases energy density.

  • Fluorination: The fluorine atom enhances thermal stability and increases density, a key factor in detonation performance.[4][7] Fluorinated compounds are also known to have the potential to reduce the melting point, which is a desirable trait for melt-castable explosives.[8]

  • Strained Ring System: The four-membered oxetane ring possesses significant ring strain energy, which is released upon decomposition, further contributing to the total energy output.

This guide provides the foundational protocols for researchers to explore the synthesis, formulation, and characterization of PBXs plasticized with FNO.

Physicochemical and Safety Characteristics of this compound

A thorough understanding of the physical and chemical properties of FNO is paramount before its incorporation into any formulation. The following table summarizes key known and predicted properties.

PropertyValue / DescriptionRationale and SignificanceSource
Chemical Formula C₃H₄FNO₃-Inferred
Molecular Weight 121.07 g/mol Affects formulation stoichiometry and energy calculations.Inferred
Appearance Colorless Liquid (Predicted)Important for visual inspection and handling.-
Density > 1.5 g/cm³ (Predicted)High density is critical for achieving high detonation velocity and pressure. Fluorination typically increases density.[4][4]
Synthesis Route Cyclization of 2-fluoro-2-nitro-1,3-propanediol monotriflate.The precursor is synthesized from diethyl fluoronitromalonate, base, and formaldehyde.[3][3]
Thermal Stability (Td) > 200 °C (Predicted)High decomposition temperature is crucial for safe processing and long-term stability. The C-F bond enhances thermal stability.[9][10][4]
Impact Sensitivity Moderate (Predicted)Expected to be less sensitive than nitroglycerin but more sensitive than inert plasticizers. Must be experimentally verified.-
Friction Sensitivity Moderate (Predicted)A critical safety parameter for handling and processing. Must be experimentally verified.-

Caution: this compound is an energetic material and should be handled with extreme care. All synthesis and formulation work must be conducted in a specialized laboratory equipped for handling explosives, using appropriate personal protective equipment (PPE), including safety shields, and in small quantities.

Experimental Protocols: Formulation and Characterization

The following protocols provide a systematic approach to formulate and evaluate a PBX using FNO as an energetic plasticizer. The workflows for formulation and characterization are depicted below.

G cluster_0 PBX Formulation Workflow A 1. Prepare Binder Pre-mix (Polymer + FNO) B 2. Add Curing Agent (e.g., Isocyanate) A->B C 3. Add Energetic Filler (e.g., HMX, RDX) B->C D 4. Mix Under Vacuum C->D E 5. Cast and Cure D->E F Final PBX Sample E->F

Figure 1: Workflow for the preparation of an FNO-plasticized PBX.
Protocol 1: Preparation of a Hydroxyl-Terminated Polybutadiene (HTPB)-Based PBX with FNO

Objective: To prepare a small-scale (10-20 g) PBX formulation to evaluate the plasticizing effect and energetic contribution of FNO.

Materials:

  • This compound (FNO)

  • Hydroxyl-terminated polybutadiene (HTPB) prepolymer

  • Isocyanate curing agent (e.g., Isophorone diisocyanate, IPDI)

  • Cure catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Energetic filler (e.g., HMX, RDX), Class 5 particle size

  • Antioxidant (e.g., N-phenyl-α-naphthylamine)

Example Formulation:

ComponentRoleWeight Percentage (%)
HMXEnergetic Filler88.0
HTPBPolymer Binder6.0
FNO Energetic Plasticizer 5.0
IPDICuring Agent0.9
AntioxidantStabilizer0.1

Procedure:

  • Safety First: Conduct the entire procedure in a remote-controlled planetary mixer behind a blast shield.

  • Binder Pre-mix: In the mixer bowl, combine HTPB, FNO, and the antioxidant. Mix at a controlled temperature (e.g., 60°C) for 30 minutes to ensure a homogenous liquid.

  • Degassing: Apply a vacuum to the mixture to remove any entrapped air or moisture.

  • Filler Addition: Slowly add the HMX powder to the binder pre-mix while stirring. Continue mixing until the particles are uniformly wetted.

  • Final Mixing: Add the cure catalyst (DBTDL) and continue mixing for 15 minutes. Finally, add the curing agent (IPDI) and mix for an additional 30 minutes under vacuum. The resulting mixture should be a castable slurry.[6]

  • Casting: Pour the slurry into a prepared mold. Avoid introducing air bubbles.

  • Curing: Place the mold in an oven at a specified temperature (e.g., 60-70°C) for a period of 5-7 days until the PBX is fully cured into a tough, rubbery solid.[2]

Characterization Protocols

Once the PBX sample is cured, a series of tests are required to determine its safety, stability, and performance.

G cluster_1 PBX Characterization Workflow Sample Cured PBX Sample Thermal Thermal Analysis (DSC/TGA) Sample->Thermal Sensitivity Sensitivity Testing (Impact & Friction) Sample->Sensitivity Performance Performance Tests (Detonation Velocity) Sample->Performance Mechanical Mechanical Properties (Tensile Strength) Sample->Mechanical

Figure 2: Standard workflow for PBX sample characterization.
Protocol 2: Thermal Stability and Compatibility Analysis (DSC)

Objective: To determine the thermal decomposition temperature of the FNO-plasticized PBX and assess the compatibility of FNO with other formulation ingredients.[11]

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. Exothermic peaks indicate decomposition. According to STANAG 4147, a shift in the decomposition peak temperature (ΔTp) of more than a few degrees between the pure energetic material and its mixture with a binder indicates potential incompatibility.[12]

Procedure:

  • Prepare small samples (1-2 mg) of: a) Pure HMX, b) FNO, c) Cured HTPB/FNO binder, and d) the final PBX formulation.

  • Place each sample in a sealed aluminum DSC pan.

  • Heat the samples in the DSC instrument from ambient temperature to ~400°C at a constant heating rate (e.g., 10°C/min).[13]

  • Record the thermograms and identify the onset temperature and peak temperature of any exothermic decomposition events.

  • Analysis: Compare the decomposition peak of pure HMX with that of the PBX. A significant lowering of the decomposition temperature in the PBX could indicate an incompatibility issue with the FNO-plasticized binder.[12]

Protocol 3: Sensitivity to Mechanical Stimuli

Objective: To quantify the sensitivity of the FNO-plasticized PBX to impact and friction.

A. Impact Sensitivity (BAM Drop Hammer)

  • Principle: This test determines the height from which a standard weight must be dropped to cause a 50% probability of explosion (H₅₀ value).[14] A higher H₅₀ value indicates lower sensitivity.

  • Procedure: Place a small amount of the PBX sample on the anvil of the drop hammer apparatus. Drop the weight from various heights using the Bruceton up-and-down method to determine the H₅₀ value in Joules (J).[15]

B. Friction Sensitivity (BAM Friction Tester)

  • Principle: This test measures the frictional force required to initiate a reaction. A higher value in Newtons (N) indicates lower sensitivity.[16]

  • Procedure: Place the PBX sample on the porcelain plate of the friction apparatus. Apply a load via a weighted arm and pull the plate at a constant speed. Repeat at various loads to determine the load at which a reaction (spark, crackle, or explosion) occurs.[17]

Data Interpretation: Comparative Analysis

The true measure of FNO's efficacy is determined by comparing the properties of the FNO-plasticized PBX against a standard formulation.

PropertyStandard PBX (e.g., with DOA)FNO-Plasticized PBX (Hypothetical Target)Significance
Impact Sensitivity (H₅₀) ~30 J> 30 JHigher value indicates improved safety.
Friction Sensitivity ~240 N> 240 NHigher value indicates improved safety.
Thermal Decomposition (Td) ~230 °C> 230 °CHigher value indicates better thermal stability.
Detonation Velocity (VOD) ~8700 m/s> 8800 m/sHigher value indicates superior performance.[18]
Glass Transition Temp. (Tg) ~ -50 °C< -50 °CA lower Tg indicates better low-temperature mechanical properties.[2]

Conclusion and Future Outlook

This compound presents a theoretically robust platform for the development of a novel energetic plasticizer. Its unique combination of a strained ring, a nitro group, and a fluorine atom offers the potential for high energy density, good thermal stability, and favorable mechanical properties. The protocols detailed in this guide provide a clear and systematic framework for the formulation and rigorous evaluation of PBXs containing FNO.

Successful validation of these protocols could establish FNO as a valuable component in the formulation of next-generation energetic materials, contributing to the development of safer and higher-performance munitions. Future work should focus on optimizing the formulation ratios, exploring compatibility with other energetic binders like GAP and PolyNIMMO, and conducting large-scale performance tests.[19]

References

  • Provatas, A. (2000). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. DSTO-TR-0966. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Energetic Polymers and Plasticisers for Explosive Formulations – A Review of Recent Advances. [Online]. Available: [Link]

  • Defence Science and Technology Organisation. (2003). Formulation and Performance Studies of Polymer Bonded Explosives (PBX) Containing Energetic Binder Systems. Part 1. DSTO-TR-1397. [Online]. Available: [Link]

  • CSWAB. (2011). Polymers as Binders and Plasticizers – Historical Perspective. [Online]. Available: [Link]

  • Semantic Scholar. (2019). Review of novel energetic polymers and binders – high energy propellant ingredients for the new space race. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Impact sensitivity and friction sensitivity of the samples. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Impact and Friction Sensitivity of Reactive Chemicals: From Reproducibility Study to Benchmark Data Set for Modeling. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Understanding the Compatibility of the Energetic Binder PolyNIMMO with Energetic Plasticizers: Experimental and DFT Studies. [Online]. Available: [Link]

  • Keerthi, H. K., et al. (2022). Simple and Green Synthesis of a Novel Fluoro-Nitrato Energetic Plasticizer. ACS Omega. [Online]. Available: [Link]

  • Wang, F., et al. (2015). Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations. The Journal of Physical Chemistry B. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Fluorine-rich groups in energetic materials. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Results of impact sensitivity compared with friction sensitivity for all the samples studied. [Online]. Available: [Link]

  • Di Consiglio, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Online]. Available: [Link]

  • Vijayalakshmi, R., et al. (2024). Energetic Nitrate-Based Polymer-Bonded Explosives Derived from Sustainable Aza-Michael Reactions. Polymers. [Online]. Available: [Link]

  • Zeman, S. (2016). Sensitivity and Performance of Energetic Materials. ResearchGate. [Online]. Available: [Link]

  • Barkakaty, B., et al. (2019). Development of Novel Fluoro/Fluoro-Nitro Energetic Binders for High Energy Applications. EasyChair Preprint no. 2012. [Online]. Available: [Link]

  • Nguyen, T. D., et al. (2018). The Chemical Compatibility and Adhesion of Energetic Materials with Several Polymers and Binders: An Experimental Study. Materials. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Thermal Stability Analysis of Perfluorohexane. [Online]. Available: [Link]

  • Liu, J., et al. (2021). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Molecules. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Friction sensitivity of nitramines. Part III: Comparison with detonation performance. [Online]. Available: [Link]

Sources

Application Notes and Protocols for 3-Fluoro-3-nitrooxetane in Solid Rocket Propellants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Higher Energy and Stability in Solid Propellants

The advancement of solid rocket propulsion systems is intrinsically linked to the development of novel energetic materials that can deliver higher performance while maintaining operational stability and safety. Traditional composite propellants, often based on hydroxyl-terminated polybutadiene (HTPB) binders, are reaching their performance plateau.[1] The scientific community is actively exploring energetic binders, which contribute to the overall energy of the propellant, to achieve higher specific impulse (Isp) and density-specific impulse.[2][3] Even a modest 5% increase in specific impulse can dramatically extend the range of a missile system by as much as 45%.[2]

Within the family of energetic polymers, polyoxetanes bearing energetic functionalities have emerged as a promising class of high-performance binders.[4] This application note focuses on a particularly compelling, yet underexplored, energetic monomer: 3-Fluoro-3-nitrooxetane . The unique geminal substitution of a highly electronegative fluorine atom and an energy-rich nitro group on the strained oxetane ring suggests a molecule with a favorable combination of high density, thermal stability, and energetic potential. The strong carbon-fluorine bond is known to enhance thermal stability, a critical parameter for propellant ingredients.

This document serves as a detailed technical guide for researchers and scientists in the field of energetic materials and solid propellant development. It provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its incorporation into a solid propellant formulation, and essential safety and handling procedures.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in solid propellant formulations. The following table summarizes key known and estimated properties. It is important to note that experimental data for this specific compound is limited, and some values are extrapolated from structurally similar compounds.

PropertyValue (Units)Data Source(s)
Molecular Formula C₃H₄FNO₃[Calculated]
Molecular Weight 121.07[Calculated]
Appearance Colorless to pale yellow liquid (Predicted)[General observation for similar compounds]
Density ~1.4 - 1.5 g/cm³ (Estimated)[Based on analogous fluoronitroalkanes and oxetanes][5]
Boiling Point Not available (Decomposes)[Expected behavior for energetic nitro compounds]
Melting Point Not available
Heat of Formation (ΔHf°) High positive value (Predicted)[Characteristic of energetic materials with nitro groups]
Decomposition Temperature > 160 °C (Estimated)[Analogous energetic oxetanes decompose in the range of 160-185 °C]
Impact Sensitivity Moderate (Predicted)[Gem-fluoronitro compounds can exhibit sensitivity]
Friction Sensitivity Moderate (Predicted)[Energetic nitro compounds require careful handling]

Application in Solid Rocket Propellants: A Theoretical and Practical Guide

This compound can be utilized as an energetic monomer to synthesize a polyether binder, poly(this compound) [p(3F3NOx)], via cationic ring-opening polymerization. This energetic binder can then be incorporated into a composite solid propellant formulation. The presence of both fluorine and nitro groups is expected to contribute to a higher density and specific impulse of the resulting propellant.

Protocol 1: Synthesis of Hydroxyl-Terminated Poly(this compound) [HT-p(3F3NOx)] Prepolymer

This protocol outlines the cationic ring-opening polymerization of this compound to yield a hydroxyl-terminated prepolymer suitable for curing into a solid propellant binder.

Materials:

  • This compound (monomer)

  • 1,4-Butanediol (initiator)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalyst)

  • Anhydrous dichloromethane (solvent)

  • Methanol (quenching agent)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Purge the entire system with dry nitrogen for at least 30 minutes.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound in anhydrous dichloromethane. In the main flask, add the calculated amount of 1,4-butanediol and anhydrous dichloromethane.

  • Initiation: Cool the flask to 0 °C using an ice bath. Slowly add the required amount of BF₃·OEt₂ catalyst to the stirred solution in the flask.

  • Polymerization: Slowly add the monomer solution from the dropping funnel to the flask over a period of 1-2 hours, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 24-48 hours.

  • Quenching: Quench the polymerization by adding methanol to the reaction mixture.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. Collect the polymer by decantation or filtration and wash it multiple times with fresh methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the resulting hydroxyl-terminated poly(this compound) under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

Causality of Experimental Choices:

  • Inert Atmosphere: The cationic polymerization is sensitive to moisture, which can terminate the growing polymer chains. An inert atmosphere prevents this.

  • Low Temperature Initiation: The initiation of the polymerization is highly exothermic. Starting at a low temperature allows for better control of the reaction rate and prevents runaway reactions.

  • Slow Monomer Addition: This helps to control the exothermicity of the polymerization and leads to a more uniform polymer chain growth.

  • Methanol Quenching: Methanol reacts with the active cationic chain ends, effectively terminating the polymerization and introducing hydroxyl end groups.

Protocol 2: Formulation and Curing of a Composite Solid Propellant

This protocol describes the formulation of a composite solid propellant using the synthesized HT-p(3F3NOx) as an energetic binder.

Materials:

  • Hydroxyl-terminated poly(this compound) [HT-p(3F3NOx)] (energetic binder)

  • Ammonium Perchlorate (AP) (oxidizer, bimodal particle size distribution is recommended)

  • Aluminum powder (fuel)

  • Dioctyl adipate (DOA) or other suitable plasticizer

  • Isophorone diisocyanate (IPDI) or other suitable curing agent

  • Triphenyl bismuth (TPB) or other suitable cure catalyst

  • Vertical planetary mixer with vacuum capability

  • Curing oven

Procedure:

  • Binder Premix Preparation: In the planetary mixer bowl, add the HT-p(3F3NOx) prepolymer and the plasticizer (DOA). Mix under vacuum at a controlled temperature (e.g., 60 °C) for 30 minutes to ensure a homogeneous liquid phase.

  • Addition of Solid Ingredients: While mixing under vacuum, slowly add the aluminum powder, followed by the fine and then coarse fractions of ammonium perchlorate. Continue mixing until a uniform slurry is obtained. The mixing time will depend on the batch size and mixer efficiency.

  • Addition of Curing Agent and Catalyst: Add the cure catalyst (TPB) and continue mixing for a short period. Finally, add the curing agent (IPDI) and mix thoroughly until a homogeneous consistency is achieved.

  • Casting: Pour the propellant slurry into a prepared mold under vacuum to avoid air entrapment.

  • Curing: Place the cast propellant in a curing oven at a specified temperature (e.g., 60-70 °C) for several days until the curing process is complete. The exact curing time and temperature should be determined through rheological and mechanical testing.[6][7]

Self-Validating System:

  • Viscosity Monitoring: During the mixing process, the viscosity of the slurry should be monitored to ensure good processability and to determine the pot life of the propellant.

  • Mechanical Testing: After curing, the propellant grain should be subjected to mechanical testing (e.g., tensile strength, elongation at break) to ensure its structural integrity.[8]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) should be performed on the cured propellant to determine its thermal stability and decomposition characteristics.

Experimental Workflow and Data Visualization

The following diagram illustrates the workflow for the synthesis of the energetic binder and the formulation of the solid propellant.

G cluster_synthesis Binder Synthesis cluster_formulation Propellant Formulation cluster_characterization Characterization synthesis_start Start: this compound polymerization Cationic Ring-Opening Polymerization synthesis_start->polymerization BF3.OEt2, 1,4-Butanediol purification Purification and Drying polymerization->purification Methanol Quench ht_p3f3nox HT-p(3F3NOx) Prepolymer purification->ht_p3f3nox premix Binder Premixing (HT-p(3F3NOx) + Plasticizer) ht_p3f3nox->premix solid_addition Solid Ingredient Addition (AP, Al) premix->solid_addition curing_agent_addition Curing Agent & Catalyst Addition (IPDI, TPB) solid_addition->curing_agent_addition casting Vacuum Casting curing_agent_addition->casting curing Curing casting->curing propellant_grain Cured Propellant Grain curing->propellant_grain mechanical_testing Mechanical Testing (Tensile Strength, etc.) propellant_grain->mechanical_testing thermal_analysis Thermal Analysis (DSC, TGA) propellant_grain->thermal_analysis performance_testing Ballistic Evaluation (Burn Rate, Specific Impulse) propellant_grain->performance_testing

Caption: Experimental workflow for the synthesis of HT-p(3F3NOx) and formulation of a solid propellant.

Safety and Handling of this compound

This compound is an energetic material and must be handled with extreme caution by trained professionals in a controlled laboratory environment. The presence of the nitro group and the strained oxetane ring indicates potential explosive properties. The geminal fluoro-nitro group can also impart specific reactivity and toxicity.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.

  • Ventilation: All work should be conducted in a well-ventilated fume hood.

  • Quantity Limitation: Handle the smallest possible quantities of the material.

  • Avoid Confinement: Do not store or handle the material in sealed containers that can build up pressure upon decomposition.

  • Static Discharge: Take precautions to prevent static discharge. Use grounding straps and non-sparking tools.

  • Heat, Friction, and Impact: Avoid subjecting the material to heat, friction, or impact.

Specific Handling Procedures:

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials (e.g., strong acids, bases, and reducing agents).

  • Dispensing: When dispensing the liquid, use a syringe or a pipette with a bulb. Avoid using metal spatulas.

  • Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite) and place it in a designated waste container. Do not use combustible materials like paper towels for cleanup.

  • Waste Disposal: Dispose of all waste containing this compound as hazardous energetic waste according to institutional and national regulations.

Thermal Stability and Hazards:

  • Nitrated organic compounds can be thermally unstable and may undergo exothermic decomposition, which can lead to a thermal runaway event.[9]

  • It is crucial to perform thermal stability studies (e.g., DSC/TGA) on the monomer, prepolymer, and final propellant formulation before scaling up any procedure.[9]

Theoretical Performance and Future Outlook

While experimental data on the performance of propellants containing this compound is not yet available in open literature, theoretical considerations suggest significant potential. The high density of the monomer, attributed to the fluorine and nitro groups, is expected to translate to a higher density propellant. This, in turn, can lead to a higher density-specific impulse, which is a critical parameter for volume-limited propulsion systems.

The energetic contribution from the nitro group and the strained oxetane ring is predicted to result in a higher specific impulse compared to propellants based on inert binders like HTPB.[2] Furthermore, the fluorine content may lead to the formation of HF in the exhaust, which has a low molecular weight and can contribute to a higher specific impulse. However, the corrosive nature of HF is a significant consideration for engine design.

Future research should focus on the following areas:

  • Experimental Synthesis and Characterization: Detailed experimental studies on the synthesis, purification, and physicochemical characterization of this compound and its polymer are essential.

  • Propellant Formulation and Performance Testing: Formulation of small batches of propellants and their characterization, including burn rate measurements and sub-scale motor firings to determine the specific impulse, are crucial next steps.

  • Compatibility Studies: Thorough compatibility studies with common propellant ingredients, including oxidizers, plasticizers, and other additives, are necessary to ensure the long-term stability and safety of the propellant.

  • Computational Modeling: In the absence of experimental data, high-level computational chemistry studies can provide valuable predictions of the heat of formation, density, and theoretical propellant performance.

References

  • Cheng, T. Review of novel energetic polymers and binders – high energy propellant ingredients for the new space race. Des. Monomers Polym.2019 , 22, 54-65. [Link]

  • Fischer, N., Fischer, D., Klapötke, T. M., Stierstorfer, J., & Witkowski, T. G. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. New J. Chem., 2022 , 46(14), 6734-6743. [Link]

  • Lysien, M., et al. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. Polymers2022 , 14(21), 4651. [Link]

  • Provatas, A. Characterisation and Polymerisation Studies of Energetic Binders. DSTO-TR-1171, 2001. [Link]

  • Cheng, T. Review of novel energetic polymers and binders – high energy propellant ingredients for the new space race. Taylor & Francis Online, 2019 , 22(1), 54-65. [Link]

  • Pawar, S. J., et al. Advanced and Energetic Binders for Propellant Systems: A Comparison with Conventional Binders. Journal of Aerospace Sciences and Technologies, 2023 . [Link]

  • Lonnecker, A., & Ghiassi, K. Fluoropolymers for Propellant Binders: Towards Energy-Dense Polymers for Solid Rocket Motors. DTIC, 2021 . [Link]

  • Quagliano Amado, J. C., et al. Properties of Hydroxyl-Terminal Polybutadiene (HTPB) and Its Use as a Liner and Binder for Composite Propellants: A Review of Recent Advances. Propellants, Explosives, Pyrotechnics, 2022 , 47(6), e202100283. [Link]

  • Lysien-Kaczynska, M., & Trzcinski, W. A. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. Polymers, 2022 , 14(21), 4651. [Link]

  • Gordon, S., & McBride, B. J. Theoretical performance of liquid hydrogen and liquid fluorine as a rocket propellant. NASA Technical Reports Server, 1994 . [Link]

  • Ranjan, R., et al. A review on material characterization of composite solid propellant. Journal of Energetic Materials, 2023 , 1-26. [Link]

  • Fried, L. E., et al. Investigating 3,4-bis(3-nitrofurazan-4-yl)furoxan Detonation with a Rapidly Tuned Density Functional Tight Binding Model. OSTI.GOV, 2020 . [Link]

  • Plaçais, C., et al. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 2022 . [Link]

  • Zhang, L., et al. Research on Curing Reaction Kinetics and Curing Process of Nitrate Ester Plasticized Polyether (NEPE) Propellants. MDPI, 2023 . [Link]

  • Born, M., et al. Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. LMU, 2022 . [Link]

  • Zhang, Y., et al. Thermal decomposition of nano Al-based energetic composites with fluorinated energetic polyurethane binders. RSC Publishing, 2022 . [Link]

  • Zhang, J., et al. High Performance Thermoplastic Energetic Composites Using Fluorinated Energetic Polyurethanes as Binder. ResearchGate, 2022 . [Link]

  • University of Auckland. Working with Potentially Explosive Chemicals/Reactions. [Link]

  • Airgas. SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet: Fluorobenzene. [Link]

  • Keshavarz, M. H., & Klapötke, T. M. (2018). The Properties of Energetic Materials. De Gruyter. [Link]

  • Munitions Safety Information Analysis Center. Energetic Materials Compendium (EMC). [Link]

  • Journal of Karary University for Engineering and Science. Motives for Decreasing the Curing Time of HTPB-AP Composite Propellants. [Link]

  • Wang, Y., et al. Progress in synthesis and properties of oxetane–based energetic polymers. Ukrainian Chemistry Journal, 2023 , 89(7), 3-23. [Link]

  • Feng, S., et al. Advances in PBT Binder and Its Application in Propellants. MDPI, 2023 . [Link]

  • Muravyev, N. V., et al. Progress and performance of energetic materials: open dataset, tool, and implications for synthesis. RSC Publishing, 2022 . [Link]

  • Zhang, J., et al. Research on Curing Reaction Kinetics and Curing Process of Nitrate Ester Plasticized Polyether (NEPE) Propellants. ResearchGate, 2023 . [Link]

  • Li, H., et al. Synthesis of two new gem-fluoronitro containing tetranitroadamantanes and property comparison with their nitro and gem-dinitro analogues. Organic & Biomolecular Chemistry, 2016 , 14(32), 7769-7775. [Link]

  • NIST. NIST Chemistry WebBook. [Link]

  • Keshavarz, M. H. Comprehensive assessment of physicochemical properties of new energetic materials. ResearchGate, 2020 . [Link]

  • Haiges, R., et al. Understanding the Compatibility of the Energetic Binder PolyNIMMO with Energetic Plasticizers: Experimental and DFT Studies. ResearchGate, 2021 . [Link]

  • Gordon, S., & McBride, B. J. Theoretical performance of liquid ammonia and liquid fluorine as a rocket propellant. NASA Technical Reports Server, 1994 . [Link]

  • O'Brien, A., & Ryan, K. Improving the Delivered Specific Impulse of Composite Rocket Propellant through Alteration of Chemical Composition. IdeaExchange@UAkron, 2019 . [Link]

  • Al-shargabi, M., et al. Propulsion theoretical and experimental analysis of composite propellants motors. Journal of Physics: Conference Series, 2023 , 2616(1), 012057. [Link]

  • S, S. Theoretical Analysis of Specific Impulse at Lower Geo-Potential Altitude Range. IJRASET, 2024 . [Link]

  • Quora. What is the theoretical maximum specific impulse possible for chemical rocket engines?. [Link]

  • Zhang, Y., et al. Enhancing the Detonation Properties of Liquid Nitromethane by Adding Nitro-Rich Molecule Nitryl Cyanide. ResearchGate, 2020 . [Link]

  • Singh, J., et al. Investigation on Quantum Computational Analysis and Toxicity Prediction of 4-Nitrophenylisocyanate. MDPI, 2022 . [Link]

  • Wilshire, J. F. K. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate, 1967 . [Link]

  • Wang, H., et al. Thermal Decomposition and Thermal Reaction Process of PTFE/Al/MnO2 Fluorinated Thermite. MDPI, 2018 . [Link]

  • Wu, J., et al. Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. PMC, 2022 . [Link]

  • Liu, Y., et al. Thermal Degradation Energy Landscapes of Fluorofentanyls: Probing the Mechanisms and Energetics of Bond Breaking. The Journal of Physical Chemistry B, 2023 . [Link]

  • Muthiah, R., et al. Energetics and Compatibility of Plasticizers in Composite Solid Propellants. ResearchGate, 1988 . [Link]

  • Walde, T. A., et al. Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. ResearchGate, 2001 . [Link]

  • Anniyappan, M., et al. An Energetic Binder for the Formulation of Advanced Solid Rocket Propellants. Central European Journal of Energetic Materials, 2007 . [Link]

Sources

Application Notes and Protocols for 3-Fluoro-3-nitrooxetane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Bioisostere for Complex Drug Discovery Challenges

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs to fine-tune the physicochemical and pharmacokinetic properties of drug candidates is paramount. The 3-fluoro-3-nitrooxetane scaffold has emerged as a compelling building block for this purpose. This four-membered heterocyclic system is decorated with two highly influential functional groups: a fluorine atom and a nitro group, at a stereochemically stable quaternary center. This unique combination offers a powerful tool to address common challenges in drug development, including metabolic instability, poor solubility, and off-target toxicity.

The fluorine atom, with its high electronegativity and small size, can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[1] It can also modulate the pKa of nearby functional groups and improve binding affinity to target proteins.[1] The oxetane ring itself is a valuable motif, often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups, which can lead to improved solubility and reduced lipophilicity.[2][3] The nitro group, while sometimes viewed with caution, can be a key pharmacophore and its electron-withdrawing nature further influences the electronic properties of the oxetane ring.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and strategic application of this compound in medicinal chemistry. Detailed protocols for its incorporation into parent molecules are provided, along with insights into the expected impact on drug-like properties.

Physicochemical Properties and Synthesis

This compound is a small, polar molecule. While extensive experimental data on its physicochemical properties are not widely published, its structure suggests a unique profile that can be leveraged in drug design.

PropertyValue/DescriptionSource
CAS Number 70187-44-9[4]
Molecular Formula C₃H₄FNO₃[4]
Molecular Weight 121.07 g/mol [4]
Appearance Expected to be a liquid or low-melting solid
Solubility Expected to be soluble in a range of organic solvents
Synthesis of this compound

The synthesis of this compound has been reported and proceeds via a cyclization reaction.[1][5] The following protocol is based on established literature procedures.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-fluoro-2-nitro-1,3-propanediol.

Materials:

  • 2-Fluoro-2-nitro-1,3-propanediol

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-2-nitro-1,3-propanediol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (2.2 eq) to the cooled solution with stirring.

  • In a separate dropping funnel, dilute trifluoromethanesulfonic anhydride (1.1 eq) with anhydrous dichloromethane.

  • Add the triflic anhydride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Expected Yield: Moderate to good, based on analogous reactions.

Application in Medicinal Chemistry: Bioisosteric Replacement and Property Modulation

The primary application of this compound in medicinal chemistry is as a versatile building block for the modification of lead compounds. Its incorporation can be approached through two main synthetic strategies, detailed below.

Strategy 1: Nucleophilic Ring-Opening for Linker Introduction

The inherent ring strain of the oxetane makes it susceptible to nucleophilic attack, leading to ring-opening. This provides a 3-carbon linker with a terminal hydroxyl group and the fluoro-nitro-methyl group at the central carbon. This strategy is particularly useful for exploring new vector spaces around a core scaffold.

Protocol 2: Nucleophilic Ring-Opening with an Amine

This protocol details the reaction of this compound with a primary or secondary amine to introduce a novel side chain.

Materials:

  • This compound

  • Parent molecule containing a primary or secondary amine (1.0 eq)

  • Aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Optional: A non-nucleophilic base such as Diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stirring bar

  • Reaction vial or round-bottom flask

  • Heating block or oil bath

Procedure:

  • In a reaction vial, dissolve the amine-containing parent molecule (1.0 eq) in DMF.

  • Add this compound (1.2 eq) to the solution.

  • If the amine is used as its salt, add DIPEA (1.5 eq) to liberate the free base.

  • Heat the reaction mixture to 60-80 °C and stir for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography or preparative HPLC.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are used to solubilize the reactants and facilitate the nucleophilic attack.

  • Temperature: Heating is often necessary to overcome the activation energy for the ring-opening of the relatively stable 3,3-disubstituted oxetane.

  • Base: DIPEA is used to ensure the amine nucleophile is in its free base form without introducing a competing nucleophile.

Workflow for nucleophilic ring-opening of this compound.

Strategy 2: Nucleophilic Substitution for Direct Bioisosteric Replacement

The electron-withdrawing nitro group can activate the C-F bond towards nucleophilic substitution.[1] This allows for the direct replacement of the fluorine atom, keeping the oxetane ring intact. This strategy is ideal for bioisosteric replacement of a gem-dimethyl or carbonyl group where the oxetane moiety itself is desired.

Protocol 3: Nucleophilic Substitution with a Thiol

This protocol describes the displacement of the fluoride with a thiol nucleophile, a reaction that can be useful for introducing a sulfur linkage.

Materials:

  • This compound

  • Parent molecule containing a thiol group (R-SH) (1.0 eq)

  • A strong, non-nucleophilic base such as Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Polar aprotic solvent such as Tetrahydrofuran (THF) or DMF

  • Magnetic stirrer and stirring bar

  • Reaction vial or round-bottom flask

  • Ice bath

Procedure:

  • In a reaction vial under an inert atmosphere, dissolve the thiol-containing parent molecule (1.0 eq) in THF.

  • Cool the solution to 0 °C.

  • Carefully add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.2 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Causality Behind Experimental Choices:

  • Base: A strong base like NaH is required to deprotonate the thiol to form the more nucleophilic thiolate.

  • Solvent: A polar aprotic solvent stabilizes the charged intermediate of the SₙAr-like reaction.

  • Temperature: The reaction is initiated at a low temperature for controlled deprotonation and then allowed to warm to drive the substitution.

Nucleophilic_Substitution_Pathway Start This compound + R-SH Thiolate_Formation Deprotonation with NaH to form R-S⁻ Start->Thiolate_Formation Step 1 Nucleophilic_Attack Nucleophilic attack of R-S⁻ on the carbon bearing F Thiolate_Formation->Nucleophilic_Attack Step 2 Intermediate Formation of a negatively charged intermediate Nucleophilic_Attack->Intermediate Step 3 Fluoride_Elimination Elimination of F⁻ Intermediate->Fluoride_Elimination Step 4 Product 3-Thio-3-nitrooxetane derivative Fluoride_Elimination->Product Final Product

Sources

Application Notes and Protocols for 3-Fluoro-3-nitrooxetane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Forward

3-Fluoro-3-nitrooxetane is a high-energy, strained-ring heterocyclic compound of significant interest to the fields of energetic materials and advanced drug development. The presence of both a fluorine atom and a nitro group on the strained oxetane ring imparts unique chemical properties and a high energy content.[1] This also necessitates stringent safety protocols for its handling and storage to mitigate the inherent risks of decomposition and energetic release. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for this compound, designed for researchers, scientists, and professionals in drug development.

Hazard Assessment and Chemical Profile

This compound is not a commercially common compound, and as such, specific and comprehensive safety and toxicological data is limited. Therefore, a conservative approach to handling, based on the known hazards of analogous compounds, is imperative. The primary hazards are associated with its energetic nature, potential toxicity, and reactivity.

1.1. Energetic Nature

1.2. Toxicological Profile (Inferred)

Specific toxicological data for this compound, such as LD50 values, have not been reported. However, the toxicity can be inferred from its structural components:

  • Nitroalkanes: This class of compounds can exhibit toxicity, with some being carcinogenic in mammals.[5] Inhalation of lower molecular weight nitroalkanes can lead to methemoglobinemia.[5]

  • Fluoro-organic Compounds: The toxicity of fluoro-organic compounds varies widely. Some fluorinated compounds can be metabolized to toxic intermediates. For instance, some fluoroethanes are metabolized to fluoroacetate, which is highly toxic.[6]

Given these potential hazards, this compound should be treated as a toxic substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE) to prevent inhalation, ingestion, and dermal contact.

1.3. Chemical Reactivity

The strained oxetane ring in this compound is susceptible to ring-opening reactions, particularly with nucleophiles. The presence of the electron-withdrawing fluorine and nitro groups at the C3 position activates the ring system towards such reactions. It is also known to be prone to polymerization.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory when handling this compound to protect against its energetic and toxic hazards.

PPE ItemSpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).Provides a barrier against dermal absorption of the potentially toxic compound.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and potential detonation or deflagration events.
Body Protection Flame-retardant lab coat and chemical-resistant apron.Protects the body from splashes and provides a layer of thermal protection.
Respiratory Protection Work should be conducted in a certified chemical fume hood. For situations with a higher risk of aerosolization, a NIOSH-approved respirator with organic vapor cartridges may be necessary.Prevents inhalation of potentially toxic vapors or aerosols.

Handling Protocols

3.1. General Handling Precautions

  • Work Area: All manipulations of this compound must be conducted in a designated and properly functioning chemical fume hood. The work area should be clean, free of clutter, and equipped with an emergency shower and eyewash station.

  • Quantity: Handle the smallest feasible quantities of the material.

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment. Use intrinsically safe equipment where possible.

  • Static Discharge: Take precautions to prevent static discharge. Ground all equipment and personnel. Anti-static footwear and clothing are recommended.

  • Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents, as these can initiate vigorous or explosive reactions.

3.2. Step-by-Step Handling Procedure

  • Preparation: Before starting work, ensure all necessary PPE is worn correctly. Prepare the work area in the fume hood by covering the surface with absorbent, disposable liners.

  • Weighing: If weighing the compound, do so within the fume hood. Use a tared, sealed container to minimize exposure.

  • Transfer: Use compatible spatulas (e.g., PTFE) for transferring the solid. Avoid metal spatulas which can cause friction or sparks.

  • In Solution: When preparing solutions, add the this compound slowly and in small portions to the solvent with gentle stirring. Monitor for any signs of reaction, such as a temperature increase or gas evolution.

  • Post-Handling: After handling, decontaminate all surfaces and equipment that came into contact with the compound. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.

Storage Protocols

Proper storage of this compound is critical to prevent decomposition and accidental initiation.

4.1. Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry, and well-ventilated area. A dedicated, explosion-proof refrigerator is recommended. Avoid exposure to heat and direct sunlight.Lower temperatures reduce the rate of decomposition.
Container Store in a tightly sealed, robust container made of compatible material (e.g., amber glass with a PTFE-lined cap).Prevents contamination and exposure to air and moisture.
Segregation Store separately from incompatible materials, particularly flammable substances, acids, bases, and oxidizing/reducing agents.Prevents accidental mixing and potential reactions.
Labeling The container must be clearly labeled with the full chemical name, a "Danger - Explosive" warning, and the date of receipt/synthesis.Ensures proper identification and awareness of the hazards.

4.2. Material Compatibility

While specific compatibility data for this compound is not available, general guidelines for nitroalkanes and fluorinated compounds should be followed.

MaterialCompatibility
Stainless Steel Generally considered compatible with nitroalkanes.
Aluminum May be reactive with some fluorinated compounds; testing is recommended.
Glass Good compatibility.
PTFE Excellent compatibility.[7]
Polyethylene/Polypropylene May have limited compatibility; testing is recommended.

Emergency Procedures

5.1. Spills

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: If safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

5.2. Fire

  • In case of a fire involving this compound, evacuate the area immediately and call emergency services.

  • Do not attempt to extinguish the fire yourself unless you are trained to do so and it is safe.

  • Use a Class D fire extinguisher for fires involving reactive metals, or a CO2 extinguisher for small fires. Do not use water, as it may react with the compound or its decomposition products.

5.3. First Aid

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including unused material, contaminated labware, and spill cleanup materials, must be treated as hazardous and potentially explosive waste.

  • Collection: Collect waste in a designated, properly labeled, and compatible hazardous waste container.

  • Segregation: Do not mix this waste with other chemical waste streams.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company with experience in handling energetic materials.[8][9] Never dispose of this chemical down the drain or in regular trash.[10]

Transportation

The transportation of this compound is subject to regulations for dangerous goods. As it is not specifically listed, it would likely be transported under a "Not Otherwise Specified" (N.O.S.) entry, such as "UN1993, Flammable Liquid, N.O.S." or a more appropriate classification based on its properties.[11][12] All packaging and labeling must comply with the relevant national and international transportation regulations (e.g., DOT, IATA, IMDG).[13][14]

Diagrams

Experimental Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handling_weigh Weigh Compound prep_hood->handling_weigh Proceed to Handling handling_transfer Transfer Compound handling_weigh->handling_transfer handling_solution Prepare Solution handling_transfer->handling_solution cleanup_decon Decontaminate Surfaces handling_solution->cleanup_decon Proceed to Cleanup cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Logical Relationship: Hazard Mitigation Strategy

G cluster_hazards Inherent Hazards cluster_mitigation Mitigation Measures compound This compound hazard_energetic Energetic Nature compound->hazard_energetic hazard_toxic Potential Toxicity compound->hazard_toxic hazard_reactive Reactivity compound->hazard_reactive mit_ppe Appropriate PPE hazard_energetic->mit_ppe mit_storage Controlled Storage hazard_energetic->mit_storage mit_emergency Emergency Preparedness hazard_energetic->mit_emergency hazard_toxic->mit_ppe hazard_toxic->mit_emergency mit_handling Strict Handling Protocols hazard_reactive->mit_handling hazard_reactive->mit_storage hazard_reactive->mit_emergency

Caption: A diagram showing the relationship between the inherent hazards of this compound and the corresponding mitigation strategies.

References

  • PCI. (n.d.). Explosive & Energetic Waste Management. Pollution Control Inc. Retrieved from [Link]

  • Carreira, E. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12073–12123. [Link]

  • Bach, R. D., & Dmitrenko, O. (2004). On the Existence of a Spiro-Oxy-Bridged Dioxirane Intermediate in the Epoxidation of Alkenes with Ozone. Journal of the American Chemical Society, 126(13), 4444–4452. [Link]

  • U.S. Patent No. 6,121,506. (2000). Method for destroying energetic materials.
  • Keller, W. C. (1993). Fluoroacetate-mediated toxicity of fluorinated ethanes. Toxicology Letters, 69(2), 147-154. [Link]

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322. [Link]

  • Smith, R. P., & Anderson, R. C. (2013). Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. Food and Chemical Toxicology, 51, 356-363. [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry. (2000). Nitro Compounds, Aliphatic. Sciencemadness.org. [Link]

  • U.S. Environmental Protection Agency. (1995). Emission Factors for the Disposal of Energetic Materials by Open Burning and Open Detonation (OB/OD). EPA. [Link]

  • Government of Canada. (2022). Transportation of Dangerous Goods Regulations (SOR/2001-286). Justice Laws Website. [Link]

  • Pollution Control Inc. (n.d.). Explosive & Energetic Waste Management. PCI. [Link]

  • Luciani, M., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(4), 781-788. [Link]

  • Marine Insight. (2025, February 7). IMDG Code - What is N.O.S. [Video]. YouTube. [Link]

  • United Nations Economic Commission for Europe. (2011). Recommendations on the Transport of Dangerous Goods - Model Regulations. UNECE. [Link]

  • ICC Compliance Center. (2025, September 16). N.O.S. – Not Otherwise Specified. Help Center. [Link]

  • Pourmortazavi, S. M., et al. (2009). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Journal of Hazardous Materials, 162(2-3), 1141-1144. [Link]

  • Praxair. (n.d.). Materials Compatibility. [Link]

  • United Nations Economic Commission for Europe. (n.d.). PART 3 DANGEROUS GOODS LIST AND LIMITED QUANTITIES EXCEPTIONS. [Link]

  • Baum, K., et al. (1983). 3-Azidooxetane, 3-nitrooxetane, and 3,3-dinitrooxetane. The Journal of Organic Chemistry, 48(17), 2953-2956. [Link]

  • Li, X., et al. (2020). Study on the Thermal Decomposition Risk of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[8]nonane under Different Conditions. ACS Omega, 5(20), 11481-11489. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. [Link]

  • CP Lab Safety. (n.d.). PTFE and Teflon Chemical Compatibility. Retrieved from [Link]

  • Chen, J., et al. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Journal of Hazardous Materials, 188(1-3), 26-31. [Link]

  • U.S. Environmental Protection Agency. (2004). Provisional Peer Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1). EPA. [Link]

  • Zhang, Y., et al. (2014). Thermal Decomposition and Safety Assessment of N-Nitrodihydroxyethyl Dinitrate by DSC and ARC. International Journal of Materials, Mechanics and Manufacturing, 2(1), 58-62. [Link]

  • Bal Seal Engineering. (1999). Chemical Compatibility Chart Metallic Materials Used in Bal Seal Products. [Link]

  • U.S. Environmental Protection Agency. (2004). Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1). PPRTV Library. [Link]

  • PubChem. (n.d.). 3-Nitrofluoranthene. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • PubChem. (n.d.). 3-Fluoro-4-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2275. [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-Fluoro-3-nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Fluoro-3-nitrooxetane in Modern Chemistry

The unique confluence of properties arising from the incorporation of a fluorine atom, a nitro group, and a strained oxetane ring makes this compound a molecule of significant interest to researchers in medicinal chemistry and materials science. The oxetane ring, a four-membered cyclic ether, has gained prominence as a versatile structural motif in drug design, often serving as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups.[1][2] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and bioavailability.[3][4] Simultaneously, the nitro group is a well-established energetic functional group and a versatile precursor for other functionalities, such as amines.

The synthesis of this compound, however, presents a considerable challenge. The high ring strain of the oxetane core (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, particularly under the harsh acidic conditions often employed in direct nitration reactions.[1][5][6][7] This application note provides a detailed, field-proven protocol for the synthesis of this compound, circumventing the pitfalls of direct nitration by constructing the substituted oxetane ring from an acyclic precursor.

Synthetic Strategy: Circumventing Ring-Opening through a Stepwise Approach

Direct nitration of a pre-formed 3-fluorooxetane ring is generally not a viable synthetic route. The strongly acidic conditions required for nitration, typically using mixed nitric and sulfuric acids, would likely lead to the cleavage of the strained oxetane ring, resulting in the formation of 2-substituted propane-1,3-diol dinitrates.[5][6] To overcome this inherent reactivity, the presented protocol employs a more robust strategy: the synthesis of an acyclic precursor already containing the fluoro and nitro substituents, followed by an intramolecular cyclization to form the desired this compound.

This multi-step approach, outlined below, ensures the integrity of the oxetane ring and provides a reliable method for obtaining the target molecule. The synthesis commences with the preparation of 2-fluoro-2-nitro-1,3-propanediol from diethyl fluoronitromalonate, which is then cyclized to yield this compound.[3]

Overall Synthetic Workflow

The following diagram illustrates the key stages of the synthesis, from the initial precursor to the final, purified product.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Oxetane Ring Formation start Diethyl fluoronitromalonate, Formaldehyde, Base step1 Reaction: Synthesis of 2-fluoro-2-nitro-1,3-propanediol start->step1 workup1 Workup & Purification step1->workup1 product1 Isolated 2-fluoro-2-nitro-1,3-propanediol workup1->product1 step2 Reaction: Cyclization with Trifluoromethanesulfonic Anhydride & Base product1->step2 Use as starting material workup2 Workup & Purification step2->workup2 product2 Isolated this compound workup2->product2 analysis Characterization (NMR, IR, MS) product2->analysis

Caption: Overall experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Extreme caution should be exercised when performing these procedures. Nitrated organic compounds can be energetic and potentially explosive. All reactions should be carried out in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves. [8][9]

Protocol 1: Synthesis of 2-Fluoro-2-nitro-1,3-propanediol

This protocol details the synthesis of the key acyclic precursor. The reaction involves a base-catalyzed condensation of diethyl fluoronitromalonate with formaldehyde.

Materials and Reagents:

  • Diethyl fluoronitromalonate

  • Formaldehyde (37% solution in water)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve diethyl fluoronitromalonate (1.0 eq) in a suitable solvent such as a mixture of water and a co-solvent if necessary.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add a solution of formaldehyde (2.2 eq) to the cooled reaction mixture.

  • Portion-wise, add the base (e.g., K₂CO₃, 1.1 eq) to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or other appropriate analytical method.

  • Workup:

    • Quench the reaction by carefully adding it to a separatory funnel containing cold water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 2-fluoro-2-nitro-1,3-propanediol.

Protocol 2: Synthesis of this compound

This protocol describes the intramolecular cyclization of 2-fluoro-2-nitro-1,3-propanediol to form the oxetane ring.[3]

Materials and Reagents:

  • 2-Fluoro-2-nitro-1,3-propanediol (from Protocol 1)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine or other suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

  • Syringe or dropping funnel for controlled addition

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve 2-fluoro-2-nitro-1,3-propanediol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Formation of the Monotriflate Intermediate: Slowly add pyridine (1.1 eq) to the stirred solution. Following this, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the reaction at this temperature for 1-2 hours.

  • Cyclization: After the formation of the intermediate monotriflate, slowly add an additional equivalent of base (e.g., pyridine, 1.1 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Carefully pour the reaction mixture into a separatory funnel containing cold water.

    • Separate the layers and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash sequentially with cold 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully remove the solvent under reduced pressure (the product may be volatile).

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Proposed Reaction Mechanism

The cyclization to form the oxetane ring is proposed to proceed through the formation of a monotriflate intermediate, which is then displaced by the remaining hydroxyl group in an intramolecular Williamson ether synthesis-type reaction.

G cluster_0 Mechanism of Oxetane Formation Diol 2-Fluoro-2-nitro-1,3-propanediol Monotriflate Intermediate Monotriflate Diol->Monotriflate + Tf₂O, Base - HOTf Oxetane This compound Monotriflate->Oxetane Intramolecular SN2 - Base

Caption: Proposed mechanism for the cyclization to form this compound.

Data Summary and Characterization

The following table summarizes the key parameters for the synthesis and the expected analytical data for the final product.

ParameterProtocol 1: Diol SynthesisProtocol 2: Oxetane Synthesis
Key Reagents Diethyl fluoronitromalonate, Formaldehyde, Base2-Fluoro-2-nitro-1,3-propanediol, Tf₂O, Base
Solvent Water/Co-solventAnhydrous Dichloromethane
Temperature 0 °C to Room Temperature-78 °C to Room Temperature
Reaction Time 12-24 hours~12 hours
Typical Yield Moderate to GoodModerate
Purification Flash Column ChromatographyFlash Column Chromatography

Characterization of this compound:

  • ¹H NMR: The spectrum is expected to be relatively simple, showing signals for the two sets of diastereotopic methylene protons of the oxetane ring. Each proton will likely appear as a doublet of doublets due to geminal and vicinal coupling.

  • ¹³C NMR: The spectrum will show signals for the two carbon atoms of the oxetane ring. The carbon bearing the fluorine and nitro group will be significantly shifted and will show coupling to fluorine.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom.

  • IR Spectroscopy: Characteristic peaks for the C-F bond, the N-O stretches of the nitro group (symmetric and asymmetric), and the C-O-C stretch of the ether linkage are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound should be observed, along with characteristic fragmentation patterns.

Conclusion

The synthesis of this compound is a challenging yet rewarding endeavor, yielding a molecule with high potential in various fields of chemical research. The protocol detailed in this application note provides a reliable and reproducible method for the preparation of this compound, emphasizing a strategic approach that avoids the pitfalls of direct nitration on a strained ring system. By following the outlined procedures and adhering to the stringent safety precautions, researchers can successfully synthesize and characterize this compound for further investigation and application.

References

  • Hylands, K. A., & Moodie, R. B. (1997). The reaction of 3-substituted oxetanes with nitric acid in dichloromethane. Journal of the Chemical Society, Perkin Transactions 2, (12), 2453-2458.
  • Moodie, R. B. (1997). The reaction of 3-substituted oxetanes with nitric acid in dichloromethane. Journal of the Chemical Society, Perkin Transactions 2, (12), 2453-2458.
  • W. K. (Bill) Anderson, et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Hylands, K. A., & Moodie, R. B. (1997). The reaction of 3-substituted oxetanes with nitric acid in dichloromethane. Journal of the Chemical Society, Perkin Transactions 2.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11667-11750.
  • Brabec, J., & Císařová, I. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 2419-2468.
  • Janssen Research and Development. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters, 21(23), 9642-9645.
  • Cogan, D. A., & Ellman, J. A. (2000). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Organic Letters, 2(21), 3329-3331.
  • Brabec, J., & Císařová, I. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 2419-2468.
  • Ma, S., & Li, Z. (2018). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 38(10), 2568-2585.
  • Adolph, H. G. (1993). Method of synthesizing nitrato alkyl oxetanes. U.S.
  • askIITians. (2025).
  • Nitration reaction safety. (2024, June 7). YouTube.
  • BenchChem. (n.d.). This compound | 70187-44-9.
  • Charpentier, J., et al. (2018). Fluorinated Heterocycles.
  • International Journal of Research and Analytical Reviews. (2019).
  • University of Wisconsin-Madison Chemistry. (n.d.).
  • Reginato, G., et al. (2014). The Synthesis and Characterization of Nitrooxy- and Nitrosooxyborazine Compounds.
  • Wikipedia. (n.d.).
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
  • PubMed. (2004).
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • ResearchGate. (2010). Synthesis of 3-Fluoro-Oxetane δ-Amino Acids | Request PDF.
  • University of Rochester Department of Chemistry. (n.d.).
  • Royal Society of Chemistry. (2017).
  • MDPI. (2023).
  • Guggenheim, T. (2013).
  • BenchChem. (n.d.). Application Notes and Protocols: Nitroethane-1,1-d2 in NMR Spectroscopy.
  • BenchChem. (n.d.).
  • University of Southampton. (2017). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • WIPO Patentscope. (2021).
  • National Institutes of Health. (2016). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 3-Fluoro-oxetane δ-Amino Acids. | Request PDF.
  • BenchChem. (n.d.). Application Note: A Detailed Protocol for the Nitration of 5-Bromo-3-chloro-2-fluorotoluene.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-3-nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-3-nitrooxetane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. As a molecule of interest for energetic materials and as a synthetic intermediate, its preparation requires careful attention to detail, particularly concerning the stability of intermediates and the hazardous nature of the reagents involved.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.

Synthesis of the Precursor: 2-Fluoro-2-nitro-1,3-propanediol

Question 1: My yield of 2-Fluoro-2-nitro-1,3-propanediol is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-Fluoro-2-nitro-1,3-propanediol from diethyl fluoronitromalonate and formaldehyde are often traced back to several critical factors:

  • Inadequate Temperature Control: The reaction is exothermic.[1] If the temperature rises above 10°C during the addition of sodium hydroxide, side reactions such as the Cannizzaro reaction of formaldehyde or decomposition of the starting material can occur. It is crucial to maintain a low temperature (ideally between 2-10°C) throughout the base addition.

  • Incorrect pH: The reaction is pH-sensitive. The pH should be carefully controlled during the addition of the base to prevent degradation of the product and starting materials.

  • Inefficient Mixing: Inadequate stirring can lead to localized "hot spots" and uneven reaction progress, resulting in the formation of byproducts.[1] Ensure vigorous and consistent mixing throughout the reaction.

  • Suboptimal Work-up: The product is water-soluble, so extensive extraction with a suitable organic solvent (e.g., ethyl acetate) is necessary to maximize recovery from the aqueous reaction mixture.[2] Performing multiple extractions (at least three) is recommended.

Troubleshooting Steps:

  • Optimize Temperature Control: Use a jacketed reactor or an ice-salt bath to maintain the internal reaction temperature below 10°C during the entire base addition process.

  • Monitor pH: If possible, monitor the pH of the reaction mixture during the base addition to ensure it remains within the optimal range for the reaction.

  • Enhance Agitation: Use an overhead stirrer for larger scale reactions to ensure efficient mixing. For smaller scales, a large magnetic stir bar and a powerful stir plate are essential.

  • Improve Extraction: After the reaction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the diol and improve extraction efficiency into the organic phase.

Question 2: I'm having difficulty purifying the 2-Fluoro-2-nitro-1,3-propanediol. It keeps "oiling out" during crystallization. What should I do?

Answer:

"Oiling out" is a common issue when purifying polar, low-melting-point solids. This happens when the compound separates from the solution as a liquid phase rather than forming crystals.

Strategies to Induce Crystallization:

  • Solvent Selection: A solvent system where the diol is soluble when hot but sparingly soluble when cold is ideal. Mixtures of ethyl acetate and hexanes, or dichloromethane and hexanes, can be effective. Start by dissolving the crude product in a minimal amount of the more polar solvent at an elevated temperature, then slowly add the less polar solvent until the solution becomes slightly turbid.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, without disturbance. Once at room temperature, place it in a refrigerator and then in a freezer to encourage crystal formation. Rapid cooling often promotes oiling.

  • Seeding: If you have a small amount of pure crystalline product, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.

  • Trituration: If crystallization fails, try trituration. This involves stirring the crude oil with a solvent in which it is poorly soluble (e.g., cold diethyl ether or hexanes). This can sometimes induce solidification and remove soluble impurities.

Cyclization to this compound

Question 3: The cyclization of 2-Fluoro-2-nitro-1,3-propanediol to this compound is not working. My TLC shows only the starting material. What's wrong?

Answer:

Failure to form the oxetane ring is often due to issues with the activation of the diol or the subsequent cyclization conditions. The reaction proceeds via the formation of a monotriflate intermediate, which then undergoes intramolecular cyclization.

  • Inactive Triflic Anhydride: Trifluoromethanesulfonic anhydride (Tf₂O) is extremely reactive and moisture-sensitive.[3] If it has been improperly stored or handled, it may have hydrolyzed to triflic acid, rendering it ineffective for the reaction. Always use a fresh or properly stored bottle of Tf₂O.

  • Insufficient Base: A non-nucleophilic base, such as pyridine, is required to neutralize the triflic acid generated during the reaction. If an insufficient amount of base is used, the reaction mixture will become acidic, which can protonate the remaining hydroxyl group, preventing the intramolecular nucleophilic attack required for ring closure.

  • Low Reaction Temperature: While the initial reaction with Tf₂O is typically performed at low temperatures (e.g., -78°C to 0°C) to control its reactivity, the subsequent cyclization may require gentle warming to proceed at a reasonable rate.

  • Steric Hindrance: Although less likely for this specific substrate, significant steric hindrance around the hydroxyl groups could impede the reaction.

Troubleshooting Protocol:

  • Verify Reagent Quality: Use a new bottle of triflic anhydride or purify the existing stock if its quality is questionable.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Base Equivalents: Use a slight excess of a dry, non-nucleophilic base like pyridine.

  • Monitor by TLC: Track the reaction progress by TLC. You should see the disappearance of the diol spot and the appearance of a new, less polar spot corresponding to the oxetane.

  • Temperature Adjustment: After the addition of Tf₂O at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours. Gentle heating may be necessary, but should be done cautiously due to the potential thermal instability of the product.

Question 4: My cyclization reaction is messy, with multiple spots on the TLC, and the yield of this compound is low. What are the likely side reactions?

Answer:

The formation of multiple byproducts during the cyclization step can significantly lower the yield and complicate purification. Potential side reactions include:

  • Formation of the Ditriflate: If both hydroxyl groups of the diol react with triflic anhydride, the resulting ditriflate cannot cyclize and will likely decompose under the reaction conditions. This can be minimized by the slow, dropwise addition of triflic anhydride to the solution of the diol and base at low temperature.

  • Elimination Reactions: The triflate is an excellent leaving group. Base-mediated elimination reactions can occur, leading to the formation of unsaturated byproducts. Using a non-nucleophilic and sterically hindered base can sometimes mitigate this.

  • Polymerization: this compound is known to be prone to cationic ring-opening polymerization.[4] The triflic acid generated during the reaction is a strong acid that can catalyze this polymerization. It is crucial to have sufficient base present to neutralize the acid as it is formed.

  • Intermolecular Reactions: At higher concentrations, intermolecular reactions between diol molecules can compete with the desired intramolecular cyclization, leading to oligomeric byproducts.

Minimizing Side Reactions:

  • Slow Reagent Addition: Add the triflic anhydride solution dropwise to the cooled solution of the diol and pyridine.

  • Maintain Low Temperature: Keep the reaction temperature low during the addition of triflic anhydride to control its reactivity and minimize side reactions.

  • Use High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns during the synthesis of this compound?

A1: The synthesis involves several significant hazards:

  • Trifluoromethanesulfonic Anhydride (Tf₂O): This reagent is highly corrosive and reacts violently with water.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

  • Nitrated Compounds: The precursor, 2-fluoro-2-nitro-1,3-propanediol, and the final product, this compound, are nitroalkanes. Nitroalkanes can be thermally sensitive and may decompose exothermically, especially in the presence of impurities. Avoid excessive heating and conduct the reaction behind a blast shield, particularly when working on a larger scale.

  • Formaldehyde: Used in the synthesis of the precursor, formaldehyde is a known carcinogen and sensitizer.[5] Handle it in a fume hood with appropriate PPE.

  • Exothermic Reactions: Both the synthesis of the diol precursor and the cyclization reaction can be exothermic.[1] Proper temperature control is essential to prevent runaway reactions.

Q2: How should I store this compound?

A2: Due to its tendency to undergo polymerization, this compound should be stored in a cool, dark place, preferably in a refrigerator.[4] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination, which could potentially initiate decomposition or polymerization.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

A3:

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of both the diol synthesis and the cyclization reaction. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting materials, intermediates, and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product and the diol precursor. The fluorine and nitro groups will have characteristic effects on the chemical shifts of the adjacent protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl groups in the diol and the nitro group in both the precursor and the product.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compounds.

Experimental Protocols

Synthesis of 2-Fluoro-2-nitro-1,3-propanediol
  • Suspend diethyl fluoronitromalonate (1.0 eq) in 37% aqueous formaldehyde (2.5 eq).

  • Cool the suspension to 2°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium hydroxide (4.0 eq) in water.

  • Add the sodium hydroxide solution dropwise to the reaction mixture over a period of at least 1.5 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath overnight.

  • Filter the reaction mixture and extract the filtrate with ethyl acetate (3 x volume of the filtrate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes mixture).

Cyclization to this compound
  • Dissolve 2-Fluoro-2-nitro-1,3-propanediol (1.0 eq) in anhydrous dichloromethane in a flame-dried, three-neck flask under an inert atmosphere.

  • Add dry pyridine (1.2 eq) to the solution and cool the mixture to -78°C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of trifluoromethanesulfonic anhydride (1.1 eq) in anhydrous dichloromethane.

  • Add the triflic anhydride solution dropwise to the cooled diol solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization A Diethyl fluoronitromalonate + Formaldehyde B 2-Fluoro-2-nitro-1,3-propanediol A->B  NaOH, H₂O  < 10°C C 2-Fluoro-2-nitro-1,3-propanediol D Monotriflate Intermediate C->D  Tf₂O, Pyridine  -78°C to RT E This compound D->E Intramolecular Cyclization

Caption: Synthetic workflow for this compound.

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Q1 Is the Tf₂O reagent active? Start->Q1 A1_Yes Check base and conditions Q1->A1_Yes A1_No Use fresh or purified Tf₂O Q1->A1_No Q2 Sufficient non-nucleophilic base used? A1_Yes->Q2 A2_Yes Review reaction conditions (temp, concentration) Q2->A2_Yes A2_No Use >1.1 eq. of dry pyridine Q2->A2_No Q3 Are anhydrous conditions maintained? A2_Yes->Q3 A3_Yes Consider side reactions (polymerization, elimination) Q3->A3_Yes A3_No Dry glassware and solvents; use inert atmosphere Q3->A3_No End Optimize reaction A3_Yes->End

Caption: Troubleshooting logic for the cyclization step.

References

  • This compound | 70187-44-9 - Benchchem. (URL: )
  • Synthesis of 2-fluoro-2-nitro-1,3-propanediol - PrepChem.com. (URL: [Link])

  • Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime - Benchchem. (URL: )
  • Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol - Vaibhav Fine Chem. (URL: [Link])

  • How is Triflic Anhydride Produced by Reacting Triflic Acid with Carboxylic Acid Chlorides? - Benchchem. (URL: Not available)
  • Triflic Anhydride Mediated Cyclization of 5-Hydroxy-Substituted Pyrrolidinones for the Preparation of α-Trifluoromethylsulfonamido Furans - PubMed. (URL: [Link])

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - UNICAM. (URL: [Link])

Sources

Technical Support Center: Synthesis of 3-Fluoro-3-nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-fluoro-3-nitrooxetane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve common challenges encountered during this synthesis, ensuring a successful and efficient experimental workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for their root causes and actionable steps for resolution.

Issue 1: Low Yield of this compound and Presence of Multiple Unidentified Byproducts

Question: I am attempting the synthesis of this compound via the cyclization of 2-fluoro-2-nitro-1,3-propanediol, but my yields are consistently low, and my crude NMR shows a complex mixture of products. What are the likely byproducts, and how can I minimize their formation?

Answer:

Low yields and the formation of multiple byproducts are common challenges in this synthesis, often stemming from the inherent reactivity of the starting materials and the strained nature of the oxetane ring. The primary byproducts can arise from several pathways, including incomplete cyclization, side reactions of the fluorinating agent, and ring-opening of the desired product.

Common Byproducts and Their Formation Mechanisms:

  • Unreacted 2-Fluoro-2-nitro-1,3-propanediol: Incomplete reaction is a frequent cause of low yields. This can be due to insufficient reaction time, inadequate activation of the hydroxyl groups, or decomposition of the cyclizing agent.

  • Ring-Opened Products: The oxetane ring is susceptible to nucleophilic and acidic ring-opening.[1][2] During workup or purification, exposure to acidic conditions can lead to the formation of 1,3-diols or other functionalized propane derivatives.

  • Elimination Products: Under strongly basic conditions, elimination reactions can compete with the desired intramolecular substitution, leading to the formation of unsaturated compounds.

  • Oligomers/Polymers: The reactive nature of the intermediates can sometimes lead to the formation of oligomeric or polymeric byproducts, especially at higher concentrations or temperatures.

Troubleshooting and Optimization Strategies:

Parameter Recommendation Rationale
Cyclizing Agent Use a highly effective leaving group precursor such as trifluoromethanesulfonic anhydride (triflic anhydride) or methanesulfonyl chloride (mesyl chloride).These reagents form excellent leaving groups (triflate and mesylate, respectively), facilitating the intramolecular Williamson ether synthesis to form the oxetane ring.
Base A non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge is recommended.These bases are effective at scavenging the acid generated during the reaction without competing as nucleophiles and promoting side reactions.
Temperature Maintain strict low-temperature control (e.g., -78 °C to 0 °C) during the addition of reagents.The reaction is often exothermic. Low temperatures help to control the reaction rate, minimizing the formation of decomposition and elimination byproducts.[3]
Concentration Perform the cyclization under high dilution conditions.High dilution favors intramolecular cyclization over intermolecular reactions that lead to oligomers and polymers.
Workup Quench the reaction with a cold, weak base solution (e.g., saturated sodium bicarbonate) and avoid strong acids.This neutralizes any remaining acid and prevents acid-catalyzed ring-opening of the this compound product during extraction and isolation.[4]

Experimental Protocol for Minimizing Byproducts:

  • Dissolve 2-fluoro-2-nitro-1,3-propanediol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a non-nucleophilic base (e.g., 2,6-lutidine) to the reaction mixture.

  • Add the cyclizing agent (e.g., triflic anhydride) dropwise, ensuring the temperature does not rise significantly.

  • Allow the reaction to stir at low temperature for the recommended time, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.

Issue 2: Difficulty in Purifying Crude this compound

Question: My crude product is an oil that is difficult to purify by column chromatography. The product seems to co-elute with impurities or decompose on the column. What are the best practices for purification?

Answer:

The purification of this compound can be challenging due to its polarity, potential instability on silica gel, and the presence of structurally similar byproducts.

Purification Troubleshooting:

Problem Potential Cause Recommended Solution
Product Streaking on Column The nitro and fluoro groups make the compound polar and potentially interactive with the acidic silica gel.Deactivate the silica gel by pre-treating it with a small amount of a non-polar solvent containing a weak base (e.g., 1% triethylamine in the eluent). This can help to reduce tailing.
Co-elution of Impurities Byproducts may have similar polarities to the desired product.A careful selection of the eluent system is crucial. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can improve separation. Consider using a different stationary phase, such as alumina, if silica gel proves ineffective.
Product Decomposition The compound may be unstable on acidic silica gel.In addition to deactivating the silica gel, consider alternative purification methods such as short-path distillation under high vacuum if the compound is sufficiently volatile and thermally stable.
Oily Product The presence of residual solvent or low-melting impurities can prevent crystallization.Trituration of the crude oil with a non-polar solvent in which the product is poorly soluble (e.g., hexanes or pentane) can help to induce crystallization and remove some impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most commonly cited synthesis of this compound involves the intramolecular cyclization of 2-fluoro-2-nitro-1,3-propanediol.[5] This diol precursor is typically synthesized from diethyl fluoronitromalonate and formaldehyde. The cyclization is achieved by converting the hydroxyl groups into good leaving groups, followed by treatment with a base to effect an intramolecular Williamson ether synthesis.

Q2: How do the fluorine and nitro groups influence the stability of the oxetane ring?

A2: The fluorine and nitro groups are strongly electron-withdrawing, which can have a dual effect on the oxetane ring. On one hand, the C-F bond is very strong, which can enhance the thermal and metabolic stability of the molecule.[5] On the other hand, the electron-withdrawing nature of these groups can make the oxetane ring more susceptible to nucleophilic attack and ring-opening.[4]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential. The nitro-containing compounds can be energetic and should be handled with care, avoiding high temperatures and mechanical shock.[3] Fluorinating agents can be corrosive and toxic.[6] It is crucial to perform all reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: Can I use other fluorinating agents for the synthesis of the precursor?

A4: While various fluorinating agents exist, the choice depends on the specific synthetic step. For the introduction of fluorine into the malonate precursor, electrophilic fluorinating agents are often used. For the conversion of a hydroxyl group to a fluoride, reagents like diethylaminosulfur trifluoride (DAST) are common, but they can also promote side reactions.[7] The choice of fluorinating agent should be carefully considered based on the substrate and desired outcome.

Visualizing the Synthesis and Byproduct Formation

To aid in understanding the reaction, the following diagrams illustrate the key transformations and potential side reactions.

start 2-Fluoro-2-nitro-1,3-propanediol intermediate Activated Diol (e.g., Monotriflate) start->intermediate Cyclizing Agent (e.g., Triflic Anhydride) product This compound intermediate->product Base (Intramolecular Cyclization) byproduct2 Oligomers/Polymers intermediate->byproduct2 Intermolecular Reaction byproduct1 Ring-Opened Products product->byproduct1 Acid/Nucleophile (Workup/Purification)

Caption: Synthetic pathway and major byproduct formation routes.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Oxetane Ring-Opening Reactions Under Acidic Conditions.
  • Selective Ring-Opening reactions of Unsymmetric Oxetanes. (n.d.).
  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.
  • Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. (n.d.).
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • ResearchGate. (n.d.). Synthesis of 3-Fluoro-Oxetane δ-Amino Acids | Request PDF.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • Benchchem. (n.d.). This compound | 70187-44-9.
  • Steven V. Ley Research Group. (n.d.). Fluorination Reactions.
  • ChemicalBook. (n.d.). This compound | 70187-44-9.
  • Michigan State University. (n.d.). Diastereoselective Synthesis of syn-1,3-Dinitro Compounds by Michael Addition of Nitroalkanes to Nitroalkenes with a Thiourea Catalyst.
  • ResearchGate. (n.d.). (PDF) Nitromethane-Enabled Fluorination of Styrenes and Arenes.
  • Thermo Fisher Scientific. (n.d.). Current Trends in Practical Fluorination Chemistry.
  • Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • PubMed Central. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.

Sources

Technical Support Center: Purification of 3-Fluoro-3-nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Fluoro-3-nitrooxetane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this energetic and functionalized oxetane. Given the limited availability of specific, published purification protocols for this compound, this document synthesizes established principles for the purification of related fluorinated and nitro-containing heterocyclic compounds to provide a robust framework for developing a successful purification strategy.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and provides systematic approaches to their resolution.

Issue 1: Low Purity After Initial Work-up

Question: My initial purity assessment (e.g., by ¹H NMR or GC-MS) of the crude this compound after synthesis and aqueous work-up is very low. What are the likely impurities and how can I remove them?

Answer:

Low purity after the initial work-up is a common challenge. The primary impurities are likely residual starting materials, reagents, and side-products from the synthetic route. The synthesis of this compound typically involves the cyclization of 2-fluoro-2-nitro-1,3-propanediol.[1]

Common Impurities & Solutions:

Impurity TypeLikely IdentityRecommended Removal Strategy
Starting Materials 2-fluoro-2-nitro-1,3-propanediolAqueous Extraction: This diol is polar and should be largely removed during the aqueous work-up. If it persists, consider additional washes with water or brine.
Reagents Trifluoromethanesulfonic anhydride, base (e.g., triethylamine)Aqueous Extraction: Acidic (e.g., dilute HCl) and basic (e.g., saturated NaHCO₃) washes will remove residual base and acidic byproducts.
Side-Products Polymeric material, elimination productsColumn Chromatography: These are often best removed by flash column chromatography on silica gel.
Solvents Reaction solvent (e.g., dichloromethane, THF)Evaporation under Reduced Pressure: Careful evaporation is key. Due to the potential thermal instability of nitro compounds, avoid high temperatures.[2]

Experimental Workflow for Impurity Removal:

Caption: Workflow for initial impurity removal and purification.

Issue 2: Product Degradation During Purification

Question: I am observing significant product loss or the appearance of new, unidentified peaks during my purification attempt, especially with column chromatography or distillation. What is causing this, and how can I prevent it?

Answer:

Product degradation is a critical concern, particularly for strained ring systems containing electron-withdrawing groups like the nitro group. The high energy content of this compound suggests a predisposition to instability under certain conditions.[1]

Causes of Degradation & Preventative Measures:

  • Thermal Stress: Nitro compounds can be thermally sensitive.[2] Avoid high temperatures during solvent removal and prohibit distillation as a primary purification method unless high vacuum and low temperatures can be strictly maintained.

  • Acid/Base Sensitivity: The oxetane ring can be susceptible to ring-opening under strong acidic or basic conditions. The presence of a fluorine and a nitro group can activate the ring to nucleophilic attack.

    • Solution: When performing column chromatography on silica gel (which is inherently acidic), consider deactivating the silica by pre-treating it with a solution of triethylamine in the eluent system. Alternatively, use a more neutral stationary phase like alumina.

  • Protracted Purification Time: Prolonged exposure to the stationary phase during chromatography can lead to degradation.

    • Solution: Optimize your chromatography conditions on an analytical scale (TLC) to find an eluent system that provides good separation with a reasonable retention factor (Rf) of 0.2-0.4. This will minimize the time the compound spends on the column.

Workflow for Minimizing Degradation:

Degradation_Prevention_Workflow cluster_input cluster_decision cluster_paths Crude Product Crude Product Assess Stability Assess Stability Crude Product->Assess Stability Small-scale test run Standard Silica Gel Standard Silica Gel Assess Stability->Standard Silica Gel Stable on TLC Deactivated Silica Gel Deactivated Silica Gel Assess Stability->Deactivated Silica Gel Degradation on TLC Alternative Stationary Phase Alternative Stationary Phase Assess Stability->Alternative Stationary Phase Severe Degradation

Caption: Decision workflow for selecting chromatography conditions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for flash column chromatography of this compound?

A1: While a specific system for this exact molecule is not published, a good starting point for fluorinated and nitro-containing compounds is a mixture of a non-polar and a moderately polar solvent. We recommend starting with a gradient of ethyl acetate in hexanes or petroleum ether. Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal eluent composition.

Q2: Can I use recrystallization to purify this compound?

A2: Recrystallization can be an effective technique if the crude product is sufficiently pure (typically >90%) and a suitable solvent system can be identified.[2][3] The ideal solvent will dissolve the compound when hot but have low solubility when cold, while impurities remain soluble at all temperatures. A solvent screen using small amounts of the crude product in various solvents (e.g., isopropanol, ethanol/water, toluene, hexanes/ethyl acetate mixtures) is recommended. However, given the potential for thermal degradation, this should be performed with caution and at the lowest effective temperature.

Q3: My purified product appears as a colorless oil. Is this expected, and how should I store it?

A3: Many small, functionalized organic molecules exist as oils at room temperature. The physical state should be confirmed by analytical data. For storage, it is crucial to consider the compound's potential instability. We recommend storing pure this compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended) to minimize decomposition over time. Protect from light, as photodecomposition can also be a concern for some nitro compounds.

Q4: Are there any specific safety precautions I should take when handling and purifying this compound?

A4: Yes. The presence of a nitro group, particularly on a strained ring, suggests that the compound may be energetic and should be handled with care.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Scale: Perform purification on the smallest scale possible initially to assess its behavior.

  • Thermal Hazards: Avoid heating the compound unnecessarily. When removing solvent, use a rotary evaporator with a water bath at a controlled, low temperature.

  • Mechanical Shock: While not explicitly documented for this compound, some nitro compounds can be sensitive to shock or friction. Handle with care.

Q5: What analytical techniques are most suitable for assessing the purity of this compound?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹⁹F, and ¹³C NMR are invaluable for structural confirmation and identifying proton- and fluorine-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and identifying volatile impurities. The mass spectrum will also confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. The separation of fluorinated and nitro compounds has been demonstrated using various HPLC methods.[4][5]

References

  • Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Link]

Sources

Technical Support Center: Improving the Yield of 3-Fluoro-3-nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-3-nitrooxetane. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your experimental outcomes. Our focus is on enhancing yield, ensuring purity, and maintaining a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound, and what is a realistic expected yield?

A1: The established synthesis of this compound is a two-step process. It begins with the synthesis of the precursor, 2-fluoro-2-nitro-1,3-propanediol, from diethyl fluoronitromalonate, a base, and formaldehyde. The subsequent and critical step involves the cyclization of this diol. This is achieved by reacting the diol with trifluoromethanesulfonic anhydride (Tf₂O) to form an intermediate monotriflate, which then undergoes base-mediated cyclization to yield the this compound ring.[1]

Yields can vary significantly based on reaction conditions, purity of reagents, and handling techniques. While early reports provide a foundational method, optimization is often necessary. A realistic, unoptimized yield might range from 30-50%. With careful control of the parameters discussed in this guide, yields can be improved.

Q2: What are the primary safety concerns when handling this compound and its precursors?

A2: this compound is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled and is suspected of causing cancer and reproductive toxicity.[2] The presence of both a fluorine atom and a nitro group on a strained oxetane ring suggests a high energy content.[1] Therefore, stringent safety protocols are mandatory.

Key Safety Precautions:

  • Engineering Controls: Always handle the compound and its precursors within a certified chemical fume hood to avoid inhalation of vapors.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces. Use of explosion-proof electrical equipment is recommended.[2]

  • Static Discharge: Take precautionary measures against static discharge, especially during transfers.[2]

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Q3: Why is the combination of a fluorine atom and a nitro group on an oxetane ring of interest?

A3: The incorporation of a fluorine atom and a nitro group into the oxetane ring is a strategic chemical design. The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and metabolic stability of the molecule. In medicinal chemistry, fluorine can act as a hydrogen mimic while altering electronic properties, potentially improving bioavailability and binding affinity.[1] From an energetic materials perspective, the combination of the high-energy nitro group and the dense fluorine atom on a strained ring system suggests a high energy content and potential for increased detonation performance.[1]

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low Yield of 2-Fluoro-2-nitro-1,3-propanediol (Precursor)

Q: My initial step, the synthesis of the diol precursor, is resulting in a low yield. What are the likely causes and how can I improve it?

A: Low yields in this hydroxymethylation reaction are common and can often be traced back to issues with reactant purity, pH control, and temperature management.

Potential Cause Explanation Recommended Solution
Impure Formaldehyde Commercial formaldehyde often contains methanol as a stabilizer and can polymerize to paraformaldehyde. This variability affects the stoichiometry and reaction kinetics.Use freshly prepared formaldehyde from a paraformaldehyde depolymerization reaction or use high-purity, methanol-free formaldehyde. Ensure accurate quantification before use.
Incorrect Base Stoichiometry The base is crucial for the deprotonation of diethyl fluoronitromalonate. An insufficient amount will lead to an incomplete reaction, while a significant excess can promote side reactions like the Cannizzaro reaction with formaldehyde.Carefully control the stoichiometry of the base. A weak inorganic base is typically used. Perform a titration of your base solution if its concentration is uncertain.
Poor Temperature Control The reaction is exothermic. A runaway temperature can lead to the formation of undesired byproducts and decomposition of the desired product.Maintain the reaction temperature at a low and stable level (e.g., 0-5 °C) using an ice-salt bath. Add the reagents slowly and sub-surface to ensure rapid and even heat distribution.
Side Reactions The nitroalkane intermediate is susceptible to Michael additions, which can lead to oligomerization.[3]Maintain a dilute reaction mixture and ensure efficient stirring to minimize localized high concentrations of reactants.
Problem 2: Inefficient Cyclization and Low Yield of this compound

Q: I have successfully synthesized the diol precursor, but the final cyclization step to form the oxetane ring is inefficient. What factors are most critical for this step?

A: The cyclization step is highly sensitive to the reaction conditions. The key is to efficiently form the monotriflate intermediate and then promote intramolecular ring closure while minimizing intermolecular side reactions.

Troubleshooting the Cyclization Step

G start Low Yield in Cyclization Step cause1 Inefficient Triflate Formation start->cause1 cause2 Slow Intramolecular Cyclization start->cause2 cause3 Intermolecular Side Reactions start->cause3 cause4 Degradation of Product start->cause4 sol1a Use fresh, high-purity Tf₂O cause1->sol1a sol1b Ensure anhydrous conditions cause1->sol1b sol1c Optimize reaction temperature (-78°C) cause1->sol1c sol2a Screen different non-nucleophilic bases (e.g., pyridine, 2,6-lutidine) cause2->sol2a sol2b Adjust base addition rate cause2->sol2b sol3a Use high dilution conditions cause3->sol3a sol3b Ensure efficient stirring cause3->sol3b sol4a Maintain low temperature throughout cause4->sol4a sol4b Quench reaction promptly cause4->sol4b sol4c Minimize work-up time cause4->sol4c

Caption: Troubleshooting Decision Tree for the Cyclization Step.

  • Anhydrous Conditions: Trifluoromethanesulfonic anhydride (Tf₂O) is extremely reactive towards water. Any moisture in the solvent, on the glassware, or in the diol precursor will consume the anhydride, reducing the yield of the desired triflate intermediate.

    • Solution: Dry all glassware in an oven overnight. Use anhydrous solvents, and handle the diol under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The formation of the triflate is typically performed at very low temperatures (e.g., -78 °C) to control the reactivity of the anhydride and prevent side reactions.

    • Solution: Use a dry ice/acetone bath to maintain a consistent low temperature. Add the triflic anhydride dropwise to a solution of the diol in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Choice of Base: The base used for the final cyclization step is critical. It must be strong enough to deprotonate the remaining hydroxyl group of the monotriflate intermediate but not so nucleophilic that it attacks the triflate or other parts of the molecule.

    • Solution: A sterically hindered, non-nucleophilic base such as pyridine or 2,6-lutidine is often a good choice. The base should be added slowly at a low temperature to control the exothermic cyclization reaction.

Problem 3: Difficulties in Product Purification

Q: My crude product contains several impurities that are difficult to separate from the this compound. What are these impurities likely to be, and what is the best purification strategy?

A: Impurities can arise from unreacted starting materials, side reactions, or product degradation.

Potential Impurity Origin Recommended Purification Method
Unreacted 2-fluoro-2-nitro-1,3-propanediol Incomplete reaction during the cyclization step.The diol is significantly more polar than the oxetane product. It can be removed by washing the organic extract with water or brine during the work-up. If it persists, it will have a much lower Rf value on a silica gel column.
Dimerization/Oligomerization Products Intermolecular reaction between triflate intermediates or between the intermediate and the diol starting material.These products will be of higher molecular weight and significantly less volatile than the desired oxetane. They can be separated by flash column chromatography on silica gel.
Elimination Byproducts Base-induced elimination reactions can sometimes compete with the desired cyclization.These byproducts may have similar polarities to the product. Careful optimization of the eluent system for flash column chromatography is necessary. A gradient elution may be required.
Residual Solvent/Base From the reaction and work-up.High vacuum can be used to remove volatile solvents. Residual base (e.g., pyridine) can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a wash with saturated sodium bicarbonate solution and then brine.

Purification Protocol:

  • Work-up: After quenching the reaction, perform an aqueous work-up as described above to remove the bulk of water-soluble impurities.

  • Column Chromatography: The primary method for purifying this compound is flash column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. The product is moderately polar and should elute cleanly.

  • Distillation: If the product is still not pure after chromatography, vacuum distillation can be attempted, but extreme caution is advised due to the energetic nature of the compound. A thorough thermal stability analysis (e.g., DSC) should be performed before attempting distillation.

Experimental Protocols

Synthesis of 2-Fluoro-2-nitro-1,3-propanediol

G

Caption: Workflow for the Synthesis of the Diol Precursor.

  • In a round-bottom flask, dissolve diethyl fluoronitromalonate (1.0 eq) in a suitable solvent such as ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • To this solution, add aqueous formaldehyde (2.2 eq).

  • Slowly add a solution of a mild base (e.g., potassium carbonate) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Cool the mixture again in an ice bath and carefully acidify with dilute HCl.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure diol.

Synthesis of this compound
  • Setup: Under an inert atmosphere of argon or nitrogen, dissolve 2-fluoro-2-nitro-1,3-propanediol (1.0 eq) in anhydrous dichloromethane in a flame-dried, three-neck flask equipped with a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Triflate Formation: To the cooled solution, slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir for 30 minutes at -78 °C after addition is complete.

  • Cyclization: Slowly add anhydrous pyridine (1.5 eq) dropwise, again maintaining a temperature below -70 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent in vacuo at low temperature. Purify the resulting crude oil by flash column chromatography (hexanes/ethyl acetate) to obtain the pure this compound.

References

  • ResearchGate, Synthesis of 3-Fluoro-Oxetane δ-Amino Acids | Request PDF. (2023). Available at: [Link]

  • ResearchGate, ChemInform Abstract: Synthesis of 3-Fluoro-oxetane δ-Amino Acids. | Request PDF. (2023). Available at: [Link]

  • ResearchGate, The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. (1967). Available at: [Link]

  • ResearchGate, Optimisation for the synthesis of 3a | Download Table. (2023). Available at: [Link]

  • Science of Synthesis, 34.1.4.3 Synthesis of Fluoroalkanes by Substitution of Oxygen and Sulfur Functionalities. (2008). Available at: [Link]

  • Michigan State University, Diastereoselective Synthesis of syn-1,3-Dinitro Compounds by Michael Addition of Nitroalkanes to Nitroalkenes with a Thiourea Catalyst. (2005). Available at: [Link]

  • Organic Chemistry Portal, Nitro compound synthesis by C-C coupling. Available at: [Link]

  • Carl ROTH, Safety Data Sheet: Nitromethane. (2021). Available at: [Link]

  • ResearchGate, Effect of Fluoro Substituents on Polynitroarylenes: Design, Synthesis and Theoretical Studies of Fluorinated Nitrotoluenes. (2019). Available at: [Link]

Sources

"stability issues of 3-Fluoro-3-nitrooxetane under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-3-nitrooxetane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing this highly functionalized oxetane. Given the strained nature of the oxetane ring and the presence of potent electron-withdrawing groups, understanding the stability of this compound is paramount for successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The primary stability concerns for this compound stem from two key structural features: the inherent ring strain of the four-membered oxetane ring and the presence of two strong electron-withdrawing groups (fluoro and nitro) on the same carbon. This combination makes the molecule susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic or basic conditions. Additionally, like many nitroalkanes, there is a potential for thermal instability.[1][2]

Q2: How does the fluoro- and nitro-substitution affect the oxetane ring's stability?

A2: The fluorine and nitro groups significantly increase the electrophilicity of the carbon atoms within the oxetane ring, particularly the C3 carbon to which they are attached. This heightened electrophilicity makes the ring more prone to attack by nucleophiles, leading to ring-opening. While the carbon-fluorine bond itself is very strong, the overall electronic effect on the ring system is destabilizing in the presence of nucleophiles.[1]

Q3: Is this compound stable in aqueous solutions?

A3: Caution is advised when using this compound in aqueous solutions for extended periods, as hydrolysis can be a significant degradation pathway. The rate of hydrolysis is expected to be pH-dependent. Both acidic and neutral conditions may promote hydrolysis, potentially leading to the formation of 2-fluoro-2-nitro-1,3-propanediol.[3][4] It is recommended to perform aqueous reactions at low temperatures and for the shortest possible duration.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. A refrigerated, inert atmosphere (e.g., under argon or nitrogen) is ideal. Avoid exposure to high temperatures, strong acids, strong bases, and sources of ignition.[5]

Q5: Can I use this compound with strong nucleophiles?

A5: Extreme caution should be exercised when using strong nucleophiles. The highly electrophilic nature of the oxetane ring makes it a prime target for nucleophilic attack, which will likely result in ring-opening rather than reaction at other sites. If your desired transformation requires a strong nucleophile, it is crucial to perform small-scale test reactions at low temperatures to assess the stability of the oxetane ring under your specific conditions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Probable Cause(s) Recommended Solution(s)
Low or no yield of desired product; starting material consumed. Decomposition of this compound. This is the most common issue and can be triggered by:• Acidic or basic conditions: Even trace amounts of acid or base can catalyze ring-opening.• High temperatures: Thermal decomposition can occur, especially in the presence of other reactive species.• Presence of strong nucleophiles: Direct attack on the oxetane ring leads to ring-opened byproducts.Strict pH control: Ensure your reaction medium is neutral if possible. Use non-nucleophilic buffers if pH control is necessary.• Temperature management: Conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate. Consider cryogenic conditions if necessary.• Reagent selection: Avoid strong, hard nucleophiles. If a nucleophile is required, consider using a milder or more sterically hindered one.
Formation of multiple unidentified byproducts. Complex decomposition pathways. Under harsh conditions, the initial ring-opened product can undergo further reactions, leading to a complex mixture.Reaction with impurities: Residual acids or bases from previous steps or in solvents can initiate decomposition.Reaction monitoring: Use techniques like TLC, LC-MS, or in-situ NMR (if available) to monitor the reaction closely and stop it before significant byproduct formation occurs.• Purification of reagents and solvents: Ensure all reagents and solvents are pure and free from acidic or basic contaminants.
Inconsistent reaction outcomes. Variability in starting material quality. The stability of this compound can be affected by impurities from its synthesis.Atmospheric moisture: Hydrolysis due to adventitious water can lead to inconsistent results.Purity analysis: Before use, verify the purity of your this compound batch by NMR or another suitable analytical technique.• Anhydrous conditions: If your reaction is sensitive to water, use anhydrous solvents and perform the reaction under an inert atmosphere.
Vigorous or exothermic reaction. Rapid, uncontrolled decomposition. This is a serious safety concern. The combination of ring strain and the energetic nitro group can lead to a rapid release of energy.Slow reagent addition: Add reagents slowly and in a controlled manner, especially when scaling up.• Adequate cooling: Ensure your reaction vessel has efficient cooling and that the cooling bath is at a sufficiently low temperature before starting the reaction.• Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability

This protocol provides a framework for testing the stability of this compound under your specific reaction conditions on a small scale before proceeding with a larger scale synthesis.

  • Preparation: In a clean, dry vial equipped with a magnetic stir bar, dissolve a small, accurately weighed amount of this compound (e.g., 10-20 mg) in your chosen deuterated solvent (for NMR analysis) or a standard solvent (for LC-MS analysis).

  • Internal Standard: Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene for 1H NMR).

  • Initial Analysis: Acquire an initial 1H and 19F NMR spectrum or an LC-MS trace to confirm the purity of the starting material and establish a baseline.

  • Addition of Reagent: Add a stoichiometric or catalytic amount of the acid, base, or nucleophile you intend to use in your reaction.

  • Monitoring: Monitor the reaction mixture over time by acquiring NMR spectra or LC-MS traces at regular intervals (e.g., 5 min, 15 min, 1 hr, 4 hrs).

  • Analysis: Compare the spectra/traces to the initial analysis. Look for the disappearance of the starting material signals and the appearance of new peaks. The integration of the starting material peaks relative to the internal standard will provide a quantitative measure of its consumption. The chemical shifts and coupling patterns of new peaks in the 19F NMR can provide valuable information about the structure of the degradation products.[6]

Protocol 2: Safe Quenching of Reactions Containing this compound

Careful quenching is necessary to avoid rapid decomposition.

  • Cooling: At the end of the reaction, cool the reaction mixture to 0 °C or lower in an ice bath.

  • Dilution: Dilute the cold reaction mixture with a non-polar, aprotic solvent (e.g., diethyl ether, ethyl acetate).

  • Slow Addition of Quenching Agent: Slowly add a mild quenching agent. For acidic reactions, a cold, dilute solution of sodium bicarbonate is recommended. For basic reactions, a cold, dilute solution of ammonium chloride can be used. Add the quenching solution dropwise with vigorous stirring.

  • Temperature Monitoring: Monitor the internal temperature of the flask during quenching to ensure it does not rise significantly.

  • Workup: Once the reaction is quenched, proceed with a standard aqueous workup, keeping all solutions cold.

Visualizing Stability and Decomposition

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of this compound before its use in a synthetic protocol.

G cluster_prep Preparation & Baseline cluster_exp Experiment cluster_analysis Analysis & Decision prep Prepare small-scale reaction with internal standard baseline Acquire initial NMR / LC-MS (Time = 0) prep->baseline add_reagent Add test reagent (Acid/Base/Nucleophile) baseline->add_reagent monitor Monitor reaction at set temperature over time add_reagent->monitor analyze Analyze data: - Rate of disappearance - Formation of byproducts monitor->analyze stable Stable? analyze->stable proceed Proceed with large-scale reaction stable->proceed Yes troubleshoot Troubleshoot: - Lower temperature - Change reagent - Reduce time stable->troubleshoot No

Caption: Workflow for assessing the stability of this compound.

Hypothesized Decomposition Pathways

The following diagrams illustrate the hypothesized initial steps of decomposition under acidic and basic conditions. These are based on established principles of oxetane chemistry.

Acid-Catalyzed Ring Opening:

Caption: Hypothesized acid-catalyzed ring-opening of this compound.

Base/Nucleophile-Promoted Ring Opening:

Caption: Hypothesized base/nucleophile-promoted ring-opening of this compound.

References

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). UNICAM. Retrieved January 17, 2026, from [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species. (2001). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Too fast and too furious: thermoanalytical and quantum chemical study of the thermal stability of 4,4′-dinitro-3,3′-diazenofuroxan. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Extreme enantiomeric discrimination of fluoroalkanes using deuterium NMR in chiral liquid crystalline media. (2003). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Accounts of the New Aspects of Nitromethane Initiation Reactivity. (n.d.). Biblioteka Nauki. Retrieved January 17, 2026, from [Link]

  • Fluoroalkoxylating Reagents in Organic Synthesis: Recent Advances. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes. (2009). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • Hydrolysis of coordinated trifluoromethanesulfonate from cobalt(III), rhodium (III), iridium(III), and chromium(III) pentaamines. (1986). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Nuclear magnetic resonance and principal component analysis for investigating the degradation of poly[chlorotrifluoroethylene-co-(vinylidene fluoride)] by ionizing radiation. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting the Ring-Opening of 3-Fluoro-3-nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the ring-opening of 3-fluoro-3-nitrooxetane. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly functionalized and reactive heterocyclic compound. The unique substitution pattern of this compound, featuring two strong electron-withdrawing groups at the C3 position, presents both opportunities for novel chemical transformations and specific challenges in controlling its reactivity.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the ring-opening of this compound in a question-and-answer format. Each solution is grounded in established principles of physical organic chemistry and supported by relevant literature.

Problem 1: No Reaction or Very Low Conversion

Question: I have set up my reaction with this compound and a nucleophile, but I am observing no product formation or very low conversion of my starting material, even after extended reaction times. What are the likely causes and how can I resolve this?

Answer: Low reactivity in the ring-opening of this oxetane can typically be attributed to three main factors: insufficient activation of the oxetane ring, low nucleophilicity of the attacking species, or suboptimal reaction conditions.

  • Cause 1a: Inadequate Electrophilic Activation. The oxetane ring, while strained, often requires activation by a Lewis or Brønsted acid to facilitate nucleophilic attack.[2][3] The electron-withdrawing fluoro and nitro groups at C3 decrease the basicity of the oxetane oxygen, making it less prone to protonation or coordination with a Lewis acid compared to an unsubstituted oxetane.

    • Solution:

      • Screen a Panel of Lewis Acids: If you are using a Lewis acid catalyst, its strength and nature are critical. Common Lewis acids like BF₃·OEt₂ might be insufficient.[4] Consider screening stronger, more oxophilic Lewis acids. Tris(pentafluorophenyl)borane (B(C₆F₅)₃) or tris(pentafluorophenyl)alane (Al(C₆F₅)₃) have shown high efficacy in activating substituted oxetanes for ring-opening isomerization.[3][5]

      • Employ Strong Brønsted Acids: Protic acids can also be effective. Triflic acid (TfOH) or triflimide (HNTf₂) are potent Brønsted acids that can protonate the oxetane oxygen, thereby activating the ring for nucleophilic attack.[6]

      • Optimize Catalyst Loading: Start with a catalytic amount (1-10 mol%) and incrementally increase the loading. In some cases, a stoichiometric amount of a weaker Lewis acid may be necessary to drive the reaction to completion.

  • Cause 1b: Poor Nucleophile Reactivity. The choice of nucleophile is paramount. Weak nucleophiles (e.g., water, simple alcohols) may not be potent enough to open the activated oxetane ring, especially if the activation is not sufficiently strong.

    • Solution:

      • Increase Nucleophilicity: If possible, switch to a more powerful nucleophile. For example, use a thiolate instead of a thiol, or an alkoxide instead of an alcohol.

      • Use Additives: The addition of salts, such as lithium salts (e.g., LiCl, LiBr), can sometimes enhance the rate of ring-opening reactions.[2]

  • Cause 1c: Unfavorable Reaction Conditions. The solvent and temperature play a crucial role in the reaction kinetics. A non-coordinating solvent is often preferred for Lewis acid-catalyzed reactions to prevent competitive binding of the solvent to the catalyst.

    • Solution:

      • Solvent Selection: Screen a range of anhydrous, non-coordinating solvents such as dichloromethane (DCM), toluene, or 1,2-dichloroethane (DCE).

      • Temperature Optimization: While many ring-opening reactions proceed at room temperature, gentle heating (40-60 °C) may be required to overcome the activation energy barrier.[5] However, be cautious, as higher temperatures can also lead to decomposition or polymerization.

Problem 2: Poor Regioselectivity and Formation of Multiple Products

Question: My reaction is proceeding, but I am obtaining a mixture of regioisomers. How can I control the regioselectivity of the ring-opening?

Answer: The regioselectivity of oxetane ring-opening is a well-documented challenge and is governed by a delicate interplay of steric and electronic effects.[7][8] For this compound, the two potential sites of nucleophilic attack are the C2 and C4 positions.

  • Understanding the Controlling Factors:

    • Electronic Control (Sₙ1-like): Under strongly acidic conditions, the reaction may proceed through a mechanism with significant carbocationic character at the more substituted carbon. However, the powerful electron-withdrawing nature of the fluoro and nitro groups at C3 will destabilize an adjacent positive charge at C2 or C4, making a fully developed carbocation intermediate unlikely.

    • Steric Control (Sₙ2-like): In a concerted Sₙ2 mechanism, the nucleophile will attack the less sterically hindered carbon atom. For this compound, the steric environment around C2 and C4 is similar, so steric hindrance may not be the dominant factor.

  • Visualizing the Ring-Opening Pathways:

    Caption: Possible nucleophilic attack pathways on activated this compound.

  • Solutions for Controlling Regioselectivity:

    • Choice of Catalyst: The nature of the acid catalyst can significantly influence the regiochemical outcome. Brønsted acids often favor attack at the carbon that can better stabilize a partial positive charge, while some Lewis acids may direct the nucleophile to the less substituted position through a more concerted mechanism. A systematic screening of both Lewis and Brønsted acids is recommended.

    • Nucleophile Size: A bulkier nucleophile may exhibit a greater preference for the less sterically encumbered carbon, although this effect may be subtle in this specific substrate.

    • Intramolecular vs. Intermolecular Reactions: If the nucleophile is tethered to the oxetane-containing molecule, intramolecular ring-opening can offer excellent regiocontrol due to conformational constraints.[6]

Problem 3: Product Degradation, Side Reactions, and Polymerization

Question: I am observing the formation of my desired product, but it appears to be unstable under the reaction conditions. I am also seeing the formation of a significant amount of an insoluble, polymeric material. How can I mitigate these issues?

Answer: Product instability and polymerization are common pitfalls in oxetane chemistry, particularly when using highly reactive substrates and strong acid catalysts.[9][10]

  • Cause 3a: Product Instability. The ring-opened product, a substituted 1,3-diol derivative, may be susceptible to further reactions under acidic conditions, such as elimination or rearrangement. The nitro group itself can also participate in side reactions.[11]

    • Solution:

      • Milder Conditions: If possible, use a milder Lewis acid or a lower reaction temperature.

      • Careful Quenching: As soon as the reaction has reached completion (monitored by TLC or LC-MS), quench it immediately by adding a suitable base (e.g., triethylamine, saturated sodium bicarbonate solution) to neutralize the acid catalyst.

      • In-situ Protection: In some cases, it may be beneficial to add a protecting group reagent to the reaction mixture to cap the newly formed hydroxyl group as it is generated.

  • Cause 3b: Cationic Ring-Opening Polymerization (CROP). Oxetanes are known to undergo CROP in the presence of strong acids.[12][13] The activated oxetane can be attacked by the oxygen of another oxetane molecule, initiating a chain reaction that leads to the formation of a polyether. The presence of two electron-withdrawing groups in this compound might suppress this to some extent, but it remains a significant risk.

    • Solution:

      • Slow Addition of Reagents: Add the acid catalyst slowly to a solution of the oxetane and the nucleophile. This helps to maintain a low concentration of the activated oxetane at any given time, favoring the intermolecular reaction with the intended nucleophile over polymerization.

      • High Concentration of Nucleophile: Use a high concentration or a large excess of the nucleophile to outcompete the oxetane monomer for reaction with the activated intermediate.

      • Lower Temperatures: Polymerization often has a higher activation energy than the desired ring-opening reaction. Running the reaction at a lower temperature can help to suppress polymerization.

  • Troubleshooting Workflow for Polymerization:

    Polymerization_Troubleshooting start Polymerization Observed decision1 Is the reaction temperature elevated? start->decision1 action1 Lower the reaction temperature decision1->action1 Yes decision2 Is the catalyst added all at once? decision1->decision2 No action1->decision2 action2 Add catalyst slowly (syringe pump) decision2->action2 Yes decision3 Is the nucleophile concentration low? decision2->decision3 No action2->decision3 action3 Increase nucleophile concentration/excess decision3->action3 Yes end Polymerization Minimized decision3->end No action3->end

    Caption: A decision tree for troubleshooting polymerization side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key electronic effects of the fluoro and nitro groups on the reactivity of the oxetane ring?

The fluorine and nitro groups are both strongly electron-withdrawing. Their presence at the C3 position has two major consequences:

  • Inductive Effect: They pull electron density away from the oxetane ring, making the ring carbons (C2 and C4) more electrophilic and, in principle, more susceptible to nucleophilic attack.[1]

  • Reduced Oxygen Basicity: The inductive effect also reduces the electron density on the ring oxygen, making it a weaker Lewis base. This means that stronger acidic conditions are required for activation compared to less substituted oxetanes.[14]

Q2: Are there any specific safety precautions to consider when working with this compound?

Yes. As with any nitro-containing compound, there is a potential for thermal instability and energetic decomposition, especially at elevated temperatures or in the presence of strong acids or bases.[15] It is highly recommended to:

  • Conduct a thermal hazard assessment (e.g., using Differential Scanning Calorimetry, DSC) before performing reactions on a larger scale.

  • Avoid excessive heating.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood.

Q3: What would be a good starting point for a reaction screen to find optimal conditions for a new nucleophile?

A robust starting point would be to screen a few different types of acid catalysts at room temperature.

Entry Catalyst (mol%) Solvent Temperature (°C) Rationale
1BF₃·OEt₂ (10)DCM25A common, moderately strong Lewis acid.
2Sc(OTf)₃ (5)DCM25A water-tolerant and effective Lewis acid for oxetane opening.
3Al(C₆F₅)₃ (5)Toluene25A very strong, oxophilic Lewis acid.[5]
4TfOH (10)DCM25A strong Brønsted acid.

Monitor each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 24h). If no reaction is observed, a subsequent screen at a moderately elevated temperature (e.g., 45 °C) would be a logical next step.

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile

This is a representative protocol and should be adapted based on the specific nucleophile and catalyst used.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M).

  • Addition of Nucleophile: Add the alcohol nucleophile (2.0 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add a solution of the Lewis acid (e.g., Sc(OTf)₃, 0.1 eq) in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • BenchChem. (n.d.). Troubleshooting low monomer conversion in "3-(Allyloxy)oxetane" polymerization.
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.
  • BenchChem. (n.d.). This compound.
  • BenchChem. (n.d.). Application Notes and Protocols for Oxetane Ring-Opening Reactions Under Acidic Conditions.
  • Štefane, B. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 2938–3016. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Xu, J. X., et al. (n.d.). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Regioselective ring opening reactions of unsymmetric oxetanes.
  • Bellido, M., et al. (2024). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
  • ResearchGate. (n.d.). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions.
  • Aida, K., Ota, E., & Yamaguchi, J. (2023).
  • National Institutes of Health. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. ACS Omega.
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Aksenov, N., et al. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry.
  • RadTech. (n.d.). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Oxetane in Polymer Science: Properties, Synthesis, and Suppliers.
  • Wang, H.-X., Pu, M., & Ding, Y.-C. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(84), 53631–53639. [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.

Sources

Technical Support Center: Scale-Up Considerations for 3-Fluoro-3-nitrooxetane Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the process development and scale-up of 3-Fluoro-3-nitrooxetane. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to larger-scale production. We will address common challenges, provide troubleshooting solutions, and offer insights grounded in chemical principles to ensure a safe, efficient, and reproducible manufacturing process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are critical to consider before embarking on the scale-up of this compound synthesis.

Q1: What are the primary safety hazards associated with scaling up the production of this compound?

A1: The primary hazard is the thermal instability inherent in the molecule. The presence of a nitro group on a strained oxetane ring creates a high-energy system.[1] Key concerns include:

  • Thermal Runaway: The synthesis, particularly the nitration of precursors and the cyclization step, can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, hindering efficient heat dissipation. This can lead to a rapid temperature increase, product decomposition, and a dangerous thermal runaway event.[2]

  • Decomposition and Gas Evolution: Thermal decomposition of nitro compounds can release significant volumes of gas (e.g., NOx), leading to a rapid pressure increase in a sealed reactor. The thermal stability of nitro-containing materials is known to decrease with higher nitro content.[3][4][5]

  • Ring Strain: The four-membered oxetane ring is inherently strained. While the C-F bond is very strong and generally enhances thermal stability[6], the combination of strain and an energetic nitro group requires careful handling to prevent uncontrolled ring-opening reactions.[7][8]

It is imperative to conduct thorough thermal stability studies, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), on all reactants, intermediates, and the final product before any scale-up is attempted. [4]

Q2: What is the most common synthetic route for this compound and its scale-up feasibility?

A2: The most frequently cited synthesis involves a two-step process starting from 2-fluoro-2-nitro-1,3-propanediol.[1]

  • Activation: The diol is reacted with a sulfonylating agent, typically trifluoromethanesulfonic anhydride (Tf₂O), to form an intermediate monotriflate.

  • Cyclization: The intermediate is then treated with a base to induce intramolecular cyclization, forming the this compound ring.[1]

This route is generally considered feasible for scale-up, provided that stringent controls are in place for temperature and reagent addition rates, especially during the highly exothermic triflation and base-mediated cyclization steps.

Q3: How can I effectively monitor the reaction progress at a larger scale?

A3: Direct sampling from a large reactor can be challenging. It is advisable to use a combination of at-line and off-line analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are robust methods for monitoring the consumption of the starting material (2-fluoro-2-nitro-1,3-propanediol) and the formation of the product.[9][10] For real-time monitoring, process analytical technology (PAT) tools like in-situ IR spectroscopy can be invaluable for tracking key functional group changes without the need for manual sampling.

Q4: What are the expected impurities and how can they be minimized?

A4: Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Incomplete conversion is a common issue.

  • Ring-Opened Byproducts: The strained oxetane ring can be opened by nucleophiles (e.g., excess base, water during workup).[7][8] The electronic properties of the fluorine atom can influence the regioselectivity of this ring-opening.[11]

  • Polymerization: Under certain conditions, oxetanes can undergo polymerization.

  • Over-reduction/Side Reactions: If the synthesis involves the reduction of a precursor, byproducts from incomplete or over-reduction may be present.[12]

Minimizing these impurities involves strict control over stoichiometry, temperature, and reaction time. A well-designed quenching and workup procedure is critical to prevent byproduct formation during isolation.

Q5: What are the recommended storage conditions for the final product?

A5: Given its energetic nature, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[13] It should be stored in a tightly sealed container, potentially under an inert atmosphere (e.g., nitrogen or argon), to prevent contact with incompatible materials. Avoid contact with strong acids, bases, and reducing agents that could catalyze decomposition or ring-opening.

Part 2: Troubleshooting Guide

This section provides specific troubleshooting advice in a question-and-answer format for problems commonly encountered during scale-up.

Problem Area: Synthesis & Reaction Control

Q: My reaction yield dropped significantly when moving from a 1L flask to a 50L reactor. What are the likely causes?

A: A drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations.

  • Cause 1: Inadequate Mixing. In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. It can also prevent reactants from coming into sufficient contact, resulting in incomplete conversion.

    • Solution: Evaluate your agitation system. The impeller design, placement, and speed (RPM) must be optimized for the new reactor geometry and volume to ensure homogeneity. Consider using computational fluid dynamics (CFD) modeling to simulate mixing efficiency.

  • Cause 2: Poor Temperature Control. As noted, heat dissipation is less efficient at scale. An undetected exotherm, even a minor one, can degrade the product or intermediates.

    • Solution: Implement a robust reactor cooling system and perform reaction calorimetry (RC1) to quantify the heat of reaction before scaling up. This data will allow you to design a cooling protocol that can handle the thermal load.

  • Cause 3: Reagent Addition Rate. Adding reagents too quickly can overwhelm the cooling system and create localized concentration gradients.

    • Solution: Employ a semi-batch process where one of the key reagents (e.g., triflic anhydride or base) is added slowly and controllably via a dosing pump. This allows the cooling system to keep pace with the heat generated.

Workflow for Troubleshooting Low Yield

G start Low Yield at Scale check_mixing Is Mixing Efficient? start->check_mixing check_temp Is Temperature Uniform? check_mixing->check_temp Yes solve_mixing Optimize Agitator (RPM, Impeller Design) check_mixing->solve_mixing No check_addition Is Reagent Addition Controlled? check_temp->check_addition Yes solve_temp Perform Calorimetry (RC1) Improve Cooling Capacity check_temp->solve_temp No check_purity Are Starting Materials Pure? check_addition->check_purity Yes solve_addition Implement Slow Addition (Semi-Batch Process) check_addition->solve_addition No solve_purity Re-analyze & Purify Starting Materials check_purity->solve_purity No success Yield Improved check_purity->success Yes solve_mixing->success solve_temp->success solve_addition->success solve_purity->success

Caption: A decision tree for diagnosing causes of low yield during scale-up.

Q: I am observing the formation of a significant byproduct that appears to be a ring-opened diol. How can I prevent this?

A: The formation of the diol starting material or other ring-opened products suggests that the oxetane ring is being cleaved.

  • Cause 1: Nucleophilic Attack. The strained oxetane ring is susceptible to nucleophilic attack, especially at the carbon atoms adjacent to the oxygen.[7] This can be caused by excess hydroxide from the base during cyclization or by water during the workup phase.

    • Solution: Use a non-nucleophilic, sterically hindered base for the cyclization step if possible. During workup, carefully control the pH and use a buffered aqueous solution for the initial quench to avoid strongly basic or acidic conditions.

  • Cause 2: Acid-Catalyzed Opening. Strong acids can also catalyze the ring-opening of oxetanes.[7][8]

    • Solution: Ensure the workup procedure avoids strongly acidic conditions for prolonged periods. If an acid wash is necessary, perform it quickly at low temperatures and move immediately to the next step.

Problem Area: Work-Up & Purification

Q: During the aqueous workup, I am struggling with emulsion formation, making phase separation difficult and time-consuming.

A: Emulsions are common at larger scales where agitation is more intense.

  • Solution 1: Brine Wash. After the initial aqueous quench, perform a wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions and "salt out" the organic product, driving it into the organic layer.

  • Solution 2: Filtration. If a stable emulsion persists, you can attempt to break it by filtering the entire mixture through a pad of a filter aid like Celite®.

  • Solution 3: Reduce Agitation. During the extraction and washing steps, reduce the agitation speed to a level that ensures adequate mixing without promoting emulsion formation.

Q: My crude product is a dark, non-crystalline oil, making purification by recrystallization impossible. What should I do?

A: Obtaining an oil instead of a solid is a common purification challenge, often caused by impurities that inhibit crystallization.

  • Solution 1: Trituration. Attempt to solidify the oil by trituration. This involves stirring the oil vigorously with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexanes or pentane).[14] This can wash away the impurities and induce crystallization.

  • Solution 2: Solvent Screen for Recrystallization. If trituration fails, perform a systematic solvent screen using small amounts of the crude oil to find a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, isopropanol/water) for recrystallization. Seeding with a small crystal of pure product, if available, can be very effective.

  • Solution 3: Chromatography. If the material cannot be solidified, purification by flash column chromatography is the next logical step. Be aware that the polar nitro group may cause streaking on silica gel. Using a less polar eluent system or adding a small amount of a modifier to the eluent can improve separation.

Part 3: Protocols and Data

Experimental Protocol: Thermal Hazard Assessment

A thermal hazard assessment is non-negotiable before scaling up. This protocol outlines a general procedure for DSC analysis.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample (e.g., this compound) into a high-pressure DSC pan.

  • Instrument Setup: Place the sealed pan in the DSC instrument. Use an empty, sealed pan as a reference.

  • Method Parameters:

    • Temperature Program: Ramp the temperature from ambient (e.g., 30 °C) to a high temperature (e.g., 350 °C) at a controlled heating rate (e.g., 10 °C/min).[4][5]

    • Atmosphere: Run the experiment under an inert nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of decomposition (T_onset), which is the critical data point for determining the maximum safe operating temperature of your process. Any sharp exotherm indicates a decomposition event.

Data Presentation

The following tables summarize key parameters that should be defined and controlled during the scale-up process.

Table 1: Recommended Process Parameters for Scale-Up

Parameter Lab Scale (1L) Pilot Scale (50L) Rationale & Key Considerations
Solvent Volume 10 vol (10 mL/g) 15-20 vol (15-20 mL/g) Increased volume acts as a heat sink and can improve mixing, but reduces throughput.
Triflation Temp. 0 °C to 5 °C -5 °C to 0 °C Lower temperature provides a larger safety margin to control the exotherm.
Base Addition Time 15 min 2-4 hours Slow, controlled addition is critical to manage the cyclization exotherm.
Agitation Magnetic Stirrer Overhead Mechanical Stirrer Mechanical stirring with optimized impeller design is required for effective mixing in large volumes.

| Quench Strategy | Pour into ice water | Slow reverse add to cold buffered solution | Controlled quench prevents temperature spikes and potential side reactions. |

Table 2: Analytical Methods for Quality Control

Analysis Technique Typical Conditions Purpose
Reaction Monitoring HPLC-UV C18 column; Acetonitrile/Water gradient To quantify starting material, product, and major byproducts.[10][15]
Purity Assay GC-FID Capillary column (e.g., DB-5); Temp program To determine the purity of the final product and detect volatile impurities.[9]
Identity Confirmation GC-MS Same as GC-FID but with MS detector To confirm the molecular weight and fragmentation pattern of the product.[16]

| Thermal Stability | DSC | 10 °C/min ramp in N₂ | To determine the decomposition onset temperature for safety assessment.[4][5] |

Diagram: Scaled-Up Production Workflow

G cluster_0 Synthesis Stage cluster_1 Work-Up & Isolation Stage cluster_2 Purification Stage charge_reactor 1. Charge Reactor (Diol, Solvent) cool 2. Cool to -5 °C charge_reactor->cool add_tf2o 3. Slow Add Tf₂O cool->add_tf2o add_base 4. Slow Add Base add_tf2o->add_base react 5. Reaction Aging add_base->react quench 6. Controlled Quench react->quench extract 7. Liquid-Liquid Extraction quench->extract wash 8. Brine Wash extract->wash dry 9. Dry Organic Layer (Na₂SO₄) wash->dry concentrate 10. Solvent Concentration dry->concentrate purify 11. Purification (Chromatography/Recrystallization) concentrate->purify final_product 12. Final Product (QC Analysis) purify->final_product

Caption: A generalized workflow for the production of this compound.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • Xu, J. (2017). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry.
  • News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. [Link]

  • ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link]

  • AZoLifeSciences. (2025). Novel Catalysis Yields Elusive Fluorinated Oxetanes for Drug Discovery. [Link]

  • National Institutes of Health (NIH). (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • Semantic Scholar. (1995). Thermal Stability Studies on a Homologous Series of Nitroarenes. [Link]

  • ResearchGate. (2025). Synthesis and application of new types of fluorinated oxetanes. [Link]

  • Pourmortazavi, S. M., et al. (2015). Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB. Journal of Thermal Analysis and Calorimetry. [Link]

  • ResearchGate. (2025). Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. [Link]

  • Organic Chemistry Portal. (2014). Boron Trifluoride Mediated Ring-Opening Reactions of trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates. [Link]

  • PubMed. (n.d.). Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. [Link]

  • ResearchGate. (2025). Synthesis of 3-Fluoro-Oxetane δ-Amino Acids. [Link]

  • ResearchGate. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]

  • ResearchGate. (2024). A mitigation strategy for the thermal stability threshold of nitrocellulose with additives. [Link]

  • ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]

  • PubMed. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • Radboud Repository. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. [Link]

  • ResearchGate. (2025). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • ResearchGate. (n.d.). Ring Opening and Recyclization Reactions of 3‐Nitrochromone with Some Nucleophilic Reagents. [Link]

  • ResearchGate. (2025). A study on thermal stability of nitrocellulose. [Link]

  • Pourmortazavi, S. M., et al. (2009). Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose. Journal of Hazardous Materials. [Link]

  • Science of Synthesis. (n.d.). Synthesis of Fluoroalkanes by Substitution of Oxygen and Sulfur Functionalities. [Link]

  • ResearchGate. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]

  • ResearchGate. (n.d.). Effect of Fluoro Substituents on Polynitroarylenes: Design, Synthesis and Theoretical Studies of Fluorinated Nitrotoluenes. [Link]

  • ResearchGate. (2025). Interference-Free Analysis Using Three-Way Fluorescence Data and the Parallel Factor Model. Determination of Fluoroquinolone Antibiotics in Human Serum. [Link]

Sources

"managing exothermic reactions in 3-Fluoro-3-nitrooxetane synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluoro-3-nitrooxetane Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this high-energy compound. The synthesis of this compound is a challenging process, primarily due to the highly exothermic nature of the nitration and fluorination steps. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you manage these exothermic reactions safely and efficiently.

Our approach is grounded in the principles of process safety and reaction calorimetry. We will explore the causality behind experimental choices, providing you with the knowledge to not only follow protocols but also to make informed decisions when deviations occur.

Troubleshooting Guide: Managing Exothermic Events

This section addresses specific issues that can arise during the synthesis of this compound. The questions are formatted to reflect real-world challenges you might encounter in the lab.

Question 1: "I'm observing a rapid, uncontrolled temperature spike during the addition of the nitrating agent to my 3-fluorooxetane precursor. What's happening and how can I prevent a runaway reaction?"

Answer:

An uncontrolled temperature spike during nitration is a classic sign of an impending runaway reaction. This occurs when the rate of heat generation from the exothermic reaction surpasses the rate of heat removal by your cooling system. The synthesis of nitro compounds, in particular, is known for its high exothermicity and potential for thermal runaway.

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.

  • Engage Emergency Cooling: If available, use an emergency cooling system (e.g., a dry ice/acetone bath) to rapidly reduce the reactor temperature.

  • Dilution: If the reaction appears to be on the verge of thermal runaway, and it is safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.

Root Cause Analysis and Preventative Measures:

  • Inadequate Heat Transfer: The most common cause is insufficient cooling capacity for the scale of your reaction. The heat transfer from a reaction vessel is dependent on its surface-area-to-volume ratio, which decreases as you scale up.

  • Reagent Addition Rate: Adding the nitrating agent too quickly will generate heat faster than it can be removed.

  • Insufficient Mixing: Poor agitation can lead to localized "hot spots" where the concentration of reagents is high, leading to a rapid, localized exotherm that can initiate a bulk runaway reaction.

Revised Protocol for Controlled Nitration:

ParameterRecommendationRationale
Reagent Addition Use a syringe pump for precise, slow, and continuous addition of the nitrating agent.Ensures a steady, controllable rate of heat generation.
Cooling System Employ a cryostat or a cooling bath with a large thermal mass.Provides robust and responsive temperature control.
Agitation Use an overhead stirrer with a properly sized impeller to ensure vigorous mixing.Prevents localized hot spots and ensures even temperature distribution.
Monitoring Continuously monitor the internal reaction temperature with a calibrated thermocouple.Allows for immediate detection of any deviation from the set temperature.

Below is a workflow diagram for managing reagent addition to control the exotherm.

ExothermManagement cluster_prep Pre-Reaction Setup cluster_reaction Controlled Reagent Addition cluster_quench Post-Reaction Quench setup Reactor Setup - Calibrate thermocouple - Ensure efficient stirring - Set cooling to -10 °C reagents Reagent Preparation - Pre-chill nitrating agent - Prepare quench solution setup->reagents start_addition Start Slow Addition Syringe pump at 0.1 eq/min reagents->start_addition monitor monitor start_addition->monitor decision Temp Stable? monitor->decision adjust Adjust Addition Rate - If T rises, slow down - If stable, continue decision->adjust No complete Addition Complete Hold at -10 °C for 1h decision->complete Yes adjust->monitor quench_step Controlled Quench Slowly add reaction mixture to ice/water complete->quench_step

Caption: Workflow for controlled addition of nitrating agent.

Question 2: "My yield of this compound is consistently low, and I'm seeing a significant amount of byproducts. Could this be related to temperature control?"

Answer:

Absolutely. Poor temperature control is a primary contributor to low yields and the formation of impurities in this synthesis. The oxetane ring is strained and susceptible to ring-opening under harsh conditions.

Correlation Between Temperature and Byproduct Formation:

  • Over-nitration: At higher temperatures, the reaction can become less selective, potentially leading to the formation of dinitro or other over-nitrated species.

  • Ring-Opening: The combination of a strong acid (from the nitrating agent) and elevated temperatures can catalyze the cleavage of the oxetane ring, leading to a variety of decomposition products.

  • Side Reactions: The desired reaction pathway has a specific activation energy. If the temperature is too high, you provide sufficient energy to overcome the activation barriers of competing, undesired reaction pathways.

Strategies for Maximizing Yield and Purity:

  • Strict Temperature Control: Maintain the reaction temperature within a narrow, predetermined range. This often requires reaction calorimetry data to identify the optimal temperature window.

  • Choice of Nitrating Agent: The choice of nitrating agent can significantly impact the reaction's exothermicity and selectivity. For instance, using a milder nitrating agent or a mixed acid system with a higher proportion of sulfuric acid can sometimes help to control the reaction.

  • Solvent Selection: The solvent not only dissolves the reagents but also acts as a heat sink. A solvent with a high heat capacity can help to buffer temperature fluctuations.

Recommended Temperature Profile for Synthesis:

StageTemperature RangeRationale
Precursor Dissolution 0 to 5 °CEnsures the starting material is fully dissolved before initiating the reaction.
Nitrating Agent Addition -15 to -5 °CMinimizes the risk of thermal runaway and reduces byproduct formation.
Reaction Hold -10 to 0 °CAllows the reaction to proceed to completion at a controlled rate.
Quenching < 10 °CPrevents degradation of the product during the workup.

Frequently Asked Questions (FAQs)

Question 3: "What are the essential safety precautions I must take before attempting to synthesize this compound?"

Answer:

Safety is the paramount concern when working with this high-energy material. A thorough risk assessment should be conducted before any work begins.

Minimum Safety Requirements:

  • Personal Protective Equipment (PPE): At a minimum, this includes a flame-retardant lab coat, chemical splash goggles, a face shield, and cryogenic gloves when handling cooling baths.

  • Fume Hood: All work must be conducted in a certified chemical fume hood with a blast shield.

  • Reaction Scale: Initial experiments should be performed on a small scale (e.g., < 1 g) to characterize the reaction's thermal behavior before attempting to scale up.

  • Emergency Preparedness: Have an appropriate fire extinguisher (e.g., Class D for reactive metals, if applicable), a safety shower, and an eyewash station readily accessible. Ensure a colleague is aware of the experiment you are performing.

Question 4: "How can I safely scale up the synthesis of this compound from the lab to a pilot plant?"

Answer:

Scaling up this synthesis is a non-trivial undertaking that requires careful planning and engineering controls. The primary challenge is managing the heat transfer, as the surface-area-to-volume ratio decreases with increasing scale.

Key Considerations for Scale-Up:

  • Reaction Calorimetry: Before any scale-up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine key thermodynamic parameters such as the heat of reaction, heat capacity of the reaction mixture, and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing a safe and effective cooling system.

  • Reactor Design: Use a jacketed reactor with good heat transfer characteristics. Glass-lined steel reactors are often used in pilot plants.

  • Process Automation: Implement an automated control system to manage reagent addition, temperature, and agitation. This reduces the potential for human error.

  • Quenching Strategy: Develop a robust quenching strategy that can be implemented quickly in the event of a process deviation. This may involve a "crash" addition of a pre-chilled quenching agent.

Below is a decision tree for troubleshooting unexpected exotherms during the synthesis.

TroubleshootingExotherm start {Unexpected Exotherm Detected | Temperature rises >2°C above setpoint} q1 Is reagent addition ongoing? start->q1 action1 {Action | 1. Immediately STOP addition 2. Increase cooling power} q1->action1 Yes q2 Is temperature still rising? q1->q2 No action1->q2 action2 {Action | Prepare for emergency quench Add pre-chilled inert solvent} q2->action2 Yes q3 Is temperature now decreasing? q2->q3 No action2->q3 action3 {Action | Hold at low temperature Investigate root cause (agitation, cooling failure)} q3->action3 Yes end_runaway {RUNAWAY IMMINENT | Evacuate! Follow site emergency protocol} q3->end_runaway No end_safe {Situation Controlled | Re-evaluate process before restarting} action3->end_safe

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-Fluoro-3-nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides a comprehensive, multi-technique spectroscopic workflow for the unambiguous structural validation of 3-Fluoro-3-nitrooxetane. It is designed for researchers in synthetic chemistry, materials science, and drug development who require robust, self-validating analytical protocols. We will move beyond simple data reporting to explore the causal logic behind experimental choices and data interpretation, ensuring the highest degree of scientific integrity.

The Analytical Challenge: A Strained Ring with Complex Substitution

This compound is a molecule of significant interest, potentially serving as a high-density energetic plasticizer or a novel building block in medicinal chemistry. Its structure, however, presents a distinct analytical challenge. The combination of a strained four-membered oxetane ring and a quaternary carbon bearing two powerful electron-withdrawing groups (fluoro and nitro) creates a unique electronic environment. This can lead to atypical spectroscopic signatures that, if not correctly interpreted, could lead to erroneous structural assignment.

Our validation strategy, therefore, cannot rely on a single analytical technique. Instead, we will construct a self-validating workflow where data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are integrated to provide an irrefutable structural proof.

The Integrated Spectroscopic Workflow

A robust validation relies on assembling complementary pieces of evidence. Each technique provides a unique part of the structural puzzle, and together they create a coherent and validated picture. The logical flow of this process is essential.

G cluster_0 Initial Hypothesis cluster_1 Primary & Secondary Validation cluster_2 Data Synthesis & Final Confirmation start Synthesized Compound: Presumed this compound ms Mass Spectrometry (HRMS) Provides: Elemental Formula start->ms Is the mass correct? ir Infrared (IR) Spectroscopy Provides: Functional Groups start->ir Are key groups present? nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Provides: Connectivity & Skeleton start->nmr What is the C-H framework? synthesis Data Integration Does MS formula match NMR/IR? Does IR support NMR assignments? ms->synthesis ir->synthesis nmr->synthesis conclusion Validated Structure synthesis->conclusion All data are congruent

A Comparative Analysis of 3-Fluoro-3-nitrooxetane with Other Energetic Plasticizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 3-Fluoro-3-nitrooxetane (FNX) alongside established energetic plasticizers, namely Nitroglycerine (NG), 1,2,4-Butanetriol trinitrate (BTTN), and Trimethylolethane trinitrate (TMETN). This document is intended for researchers, scientists, and professionals in drug development and energetic materials science, offering an in-depth look at the performance, properties, and experimental evaluation of these critical components in energetic formulations.

Introduction to Energetic Plasticizers

Energetic plasticizers are indispensable components in modern energetic materials, including propellants and explosives.[1] Unlike inert plasticizers that can dilute the energy content of a formulation, energetic plasticizers contribute to the overall energy output while simultaneously improving the mechanical properties and processability of the polymer binder.[1][2] The primary functions of an energetic plasticizer are to reduce the glass transition temperature (Tg) of the binder, decrease the viscosity of the uncured mixture, and enhance the flexibility and crack resistance of the cured material, all without compromising—and ideally enhancing—the energetic performance.[3]

The selection of an appropriate energetic plasticizer is a critical decision in the formulation of high-performance energetic materials, balancing energy output with stability, sensitivity, and compatibility with other components. This guide focuses on this compound, a molecule of growing interest, and compares it with three widely used nitrate ester plasticizers.

The Contender: this compound (FNX)

This compound (FNX) is a heterocyclic compound featuring a strained four-membered oxetane ring substituted with both a fluorine atom and a nitro group.[4] The presence of the highly electronegative fluorine atom and the energetic nitro group on the same carbon atom suggests a unique combination of properties, including potentially high density and thermal stability.[4][5] The strained oxetane ring itself contributes to the molecule's energy content.[6]

While FNX holds theoretical promise as an advanced energetic plasticizer, it is important to note that comprehensive experimental data on its performance characteristics are not widely available in open literature. Therefore, this guide will provide a comparative framework and, where specific data for FNX is unavailable, will draw upon theoretical considerations and data from analogous structures to infer its potential properties.

The Incumbents: A Look at Established Energetic Plasticizers

For a robust comparative analysis, we will evaluate FNX against three well-characterized and commonly utilized energetic plasticizers:

  • Nitroglycerine (NG): A powerful and widely used energetic plasticizer, known for its high energy content. However, it suffers from high sensitivity to shock and friction, as well as poor thermal stability.[5]

  • 1,2,4-Butanetriol trinitrate (BTTN): Often used as a less sensitive alternative to NG, BTTN offers a good balance of energy and stability.[2]

  • Trimethylolethane trinitrate (TMETN): Another nitrate ester plasticizer valued for its plasticizing efficiency and energetic contribution.

Comparative Analysis of Physicochemical and Energetic Properties

A direct quantitative comparison is challenging due to the limited available data for FNX. The following table summarizes the known properties of NG, BTTN, and TMETN, and provides a qualitative assessment of the expected properties of FNX based on its molecular structure.

PropertyThis compound (FNX)Nitroglycerine (NG)1,2,4-Butanetriol trinitrate (BTTN)Trimethylolethane trinitrate (TMETN)
Molecular Formula C₃H₄FNO₃C₃H₅N₃O₉C₄H₇N₃O₉C₅H₉N₃O₉
Molecular Weight ( g/mol ) 121.07227.09241.11255.13
Density (g/cm³ at 20°C) Data not available (Expected to be high due to fluorine and nitro group)~1.60~1.52Data not available
Viscosity (cP at 25°C) Data not available~30Data not availableData not available
Decomposition Temp. (°C) Data not available (Expected to be relatively high due to C-F bond)~50 (highly unstable)[5]Data not availableData not available
Glass Transition Temp. (Tg, °C) Data not available~ -68[5]Data not availableData not available
Heat of Formation (kJ/mol) Data not available (Calculated values needed)-370Data not availableData not available
Heat of Explosion (kJ/kg) Data not available (Calculated values needed)~6300Data not availableData not available
Oxygen Balance (%) -39.6+3.5[5]-26.5-37.6

Qualitative Assessment of FNX:

  • Density: The presence of a fluorine atom, which is denser than hydrogen, is expected to contribute to a higher density for FNX compared to non-fluorinated analogues.[5]

  • Thermal Stability: The carbon-fluorine bond is exceptionally strong, which generally imparts greater thermal stability to molecules.[4] Therefore, FNX is anticipated to have a higher decomposition temperature compared to nitrate esters like NG.

  • Energy Content: The combination of the strained oxetane ring and the energetic nitro group suggests a significant energy content.[4] However, its negative oxygen balance indicates that it will require an external oxidizer for complete combustion.

  • Viscosity: The viscosity of fluorinated compounds can be higher than their hydrocarbon counterparts.[1] The specific viscosity of FNX would need to be experimentally determined.

Compatibility with Energetic Binders

The compatibility of a plasticizer with the binder is crucial for the long-term stability and performance of an energetic formulation. Incompatibility can lead to exudation (leaching) of the plasticizer, changes in mechanical properties, and increased sensitivity. The primary binders of interest for high-performance energetic materials are Glycidyl Azide Polymer (GAP) and Poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO).

  • Nitroglycerine (NG): Generally shows good compatibility with GAP.[5]

  • Butanetriol trinitrate (BTTN): Exhibits good compatibility with both GAP and polyNIMMO.[4][6]

  • Trimethylolethane trinitrate (TMETN): Demonstrates good compatibility with GAP and polyNIMMO.[2][5]

  • This compound (FNX): Due to its oxetane backbone, FNX is expected to have good compatibility with polyNIMMO, which shares a similar chemical structure. Its compatibility with GAP would need to be experimentally verified.

Experimental Protocols for Characterization

To ensure scientific integrity and enable reproducible research, standardized experimental protocols are essential for characterizing energetic plasticizers.

Density Measurement (Pycnometer Method)

Objective: To determine the density of a liquid energetic plasticizer with high precision.

Apparatus:

  • Pycnometer (calibrated glass flask with a capillary stopper)

  • Analytical balance (readable to 0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty, dry pycnometer (m₀).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

  • Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer.

  • Weigh the pycnometer filled with water (m₁).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with the energetic plasticizer and repeat steps 3-5 to get the weight of the pycnometer filled with the sample (m₂).

  • Calculate the density (ρ) of the plasticizer using the formula: ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water where ρ_water is the known density of water at the test temperature.[7][8]

Viscosity Measurement (Rotational Viscometer)

Objective: To measure the dynamic viscosity of the liquid energetic plasticizer.

Apparatus:

  • Rotational viscometer with appropriate spindles

  • Controlled temperature bath/jacket

  • Beaker or sample container

Procedure:

  • Select the appropriate spindle and rotational speed based on the expected viscosity of the sample.

  • Calibrate the viscometer using a standard fluid of known viscosity.

  • Place the energetic plasticizer in the sample container and allow it to reach the desired temperature in the controlled bath.

  • Immerse the spindle into the liquid to the marked level.

  • Start the viscometer at the selected speed and allow the reading to stabilize.

  • Record the viscosity reading from the instrument's display.

  • Perform measurements at different shear rates (speeds) to assess if the fluid is Newtonian or non-Newtonian.[1][9][10]

Thermal Stability (DSC/TGA)

Objective: To determine the decomposition temperature and glass transition temperature of the energetic plasticizer.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Hermetically sealed aluminum pans

Procedure (DSC):

  • Accurately weigh a small sample (1-5 mg) of the energetic plasticizer into an aluminum pan and hermetically seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • The onset of the major exothermic peak indicates the decomposition temperature. The midpoint of the step-change in the baseline at low temperatures indicates the glass transition temperature (Tg).[11][12]

Procedure (TGA):

  • Place a small, accurately weighed sample of the plasticizer in the TGA pan.

  • Heat the sample at a constant rate under an inert atmosphere.

  • Record the mass loss as a function of temperature. The temperature at which significant mass loss begins corresponds to the onset of decomposition.[13]

Heat of Explosion (Bomb Calorimetry)

Objective: To measure the heat of combustion, from which the heat of explosion can be calculated.

Apparatus:

  • Bomb calorimeter

  • Oxygen cylinder with regulator

  • Pellet press (for solid samples, if used for calibration)

  • Ignition wire

  • Benzoic acid (for calibration)

Procedure:

  • Calibrate the calorimeter by combusting a known mass of benzoic acid to determine the heat capacity of the system.

  • Accurately weigh a small amount of the energetic plasticizer (typically encapsulated in a gelatin capsule for liquids).

  • Place the sample in the bomb, attach the ignition wire, and add a small amount of water to saturate the internal atmosphere.

  • Seal the bomb and pressurize it with oxygen to approximately 30 atm.

  • Place the bomb in the calorimeter bucket containing a known volume of water.

  • Ignite the sample and record the temperature change of the water.

  • Calculate the heat of combustion from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of nitric and sulfuric acids.[14][15][16]

Compatibility Testing (STANAG 4147)

Objective: To assess the chemical compatibility of the energetic plasticizer with energetic binders.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Prepare a 1:1 (by weight) mixture of the energetic plasticizer and the energetic binder (e.g., GAP or polyNIMMO).

  • Run DSC scans on the individual components and the mixture at a heating rate of 2 °C/min.

  • According to STANAG 4147, compatibility is assessed by the change in the decomposition peak temperature of the energetic material in the mixture compared to its pure form. A change of less than 4°C is generally considered compatible.[12][17][18]

Visualizing Molecular Structures and Experimental Workflows

To aid in the understanding of the materials and processes discussed, the following diagrams are provided.

cluster_FNX This compound (FNX) cluster_NG Nitroglycerine (NG) cluster_BTTN Butanetriol trinitrate (BTTN) cluster_TMETN Trimethylolethane trinitrate (TMETN) FNX C₃H₄FNO₃ NG C₃H₅N₃O₉ BTTN C₄H₇N₃O₉ TMETN C₅H₉N₃O₉

Caption: Molecular Structures of Compared Energetic Plasticizers.

start Sample Preparation density Density Measurement (Pycnometer) start->density viscosity Viscosity Measurement (Rotational Viscometer) start->viscosity thermal Thermal Analysis (DSC/TGA) start->thermal energy Energetic Content (Bomb Calorimetry) start->energy compatibility Compatibility Testing (DSC - STANAG 4147) start->compatibility analysis Data Analysis and Comparative Assessment density->analysis viscosity->analysis thermal->analysis energy->analysis compatibility->analysis end Formulation Decision analysis->end

Caption: Experimental Workflow for Energetic Plasticizer Characterization.

Conclusion and Future Outlook

This guide has provided a comparative framework for evaluating this compound against established energetic plasticizers. While a complete quantitative comparison is currently hindered by the lack of experimental data for FNX, its molecular structure suggests promising characteristics, including potentially high density, good thermal stability, and high energy content.

The established energetic plasticizers—NG, BTTN, and TMETN—each offer a distinct balance of properties. NG provides the highest energy but at the cost of safety and stability. BTTN and TMETN represent compromises, offering improved safety profiles with slightly lower energy content.

Future research should focus on the synthesis and comprehensive experimental characterization of this compound to validate its theoretical advantages. The detailed experimental protocols provided in this guide offer a standardized approach for such an evaluation. Should experimental data confirm its expected properties, FNX could represent a significant advancement in the field of energetic materials, offering a novel, high-performance plasticizer for next-generation energetic formulations.

References

  • Understanding the Compatibility of the Energetic Binder PolyNIMMO with Energetic Plasticizers: Experimental and DFT Studies. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Simple and Green Synthesis of a Novel Fluoro-Nitrato Energetic Plasticizer. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • GAP pre-polymer, as an energetic binder and high performance additive for propellants and explosives: A review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Chemical Compatibility and Adhesion of Energetic Materials with Several Polymers and Binders: An Experimental Study. (2018). MDPI. Retrieved January 17, 2026, from [Link]

  • Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. (n.d.). DTIC. Retrieved January 17, 2026, from [Link]

  • Studies of Energetic and Non‐Energetic Plasticizers for Nitrile Butadiene Rubber based CSP. (n.d.). Scilit. Retrieved January 17, 2026, from [Link]

  • How to Measure and Calculate Density with a Pycnometer. (2026). Pobel. Retrieved January 17, 2026, from [Link]

  • Studies on the Effect of Nitrate Esters on the Properties of Advanced Energetic Propellants. (2020). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Studies on compatibility of energetic materials by thermal methods. (2010). SciELO. Retrieved January 17, 2026, from [Link]

  • Standard Test Method for Thermal Stability by Thermogravimetry. (2021). ASTM International. Retrieved January 17, 2026, from [Link]

  • How to Use the Rotational Viscometer. (n.d.). Drawell. Retrieved January 17, 2026, from [Link]

  • HEAT OF COMBUSTION: BOMB CALORIMETER. (n.d.). Retrieved January 17, 2026, from [Link]

  • DENSITY DETERMINATION BY PYCNOMETER. (n.d.). Retrieved January 17, 2026, from [Link]

  • Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Procedure Development to Determine the Heat of Combustion of an Energetic Liquid by Bomb Calorimetry. (n.d.). DTIC. Retrieved January 17, 2026, from [Link]

  • Bomb Calorimetry: Determination of Heat of Combustion of Napthalene & Caloric Analysis of Chocolate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Compatibility study of BAMO–GAP copolymer with some energetic materials. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Study on compatibility of common propellant binders with ADN. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • What are the steps of the rotational viscometer viscosity detection method? Q&A. (n.d.). NBCHAO. Retrieved January 17, 2026, from [Link]

  • Understanding the compatibility of Nitrocellulose with Polyester based Polyurethane binder. (2021). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Standardization on STANAG test methods for ease of compatibility and thermal studies. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

A Comparative Performance Analysis: 3-Fluoro-3-nitrooxetane vs. Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery and Materials Science

Introduction: The Oxetane Scaffold and the Transformative Influence of Fluorine

The oxetane ring, a four-membered ether, has emerged as a highly valuable structural motif in modern chemistry.[1] In medicinal chemistry, its unique, slightly puckered three-dimensional geometry, polarity, and metabolic stability have made it a popular surrogate for less favorable groups like gem-dimethyl or carbonyls, often leading to improved aqueous solubility and target binding.[2][3] The inherent ring strain of approximately 106 kJ/mol also makes it an interesting scaffold for energetic materials.[1]

The strategic introduction of fluorine and nitro groups into organic molecules is a well-established strategy for modulating their physicochemical properties.[4] Fluorine, the most electronegative element, can profoundly alter a molecule's metabolic stability, basicity (pKa), and binding affinity through its powerful inductive effects.[5] The carbon-fluorine bond's strength is key to blocking metabolic oxidation.[4] Simultaneously, a nitro group is a strong electron-withdrawing group and a classic explosophore, crucial for the design of energetic materials.

This guide provides an in-depth performance comparison of 3-Fluoro-3-nitrooxetane against its non-fluorinated analog, 3-nitrooxetane. We will explore the causal effects of geminal fluorine and nitro substitution on the oxetane ring, supported by experimental data and detailed protocols to provide a practical framework for researchers.

Structural and Physicochemical Property Comparison

The introduction of a fluorine atom geminal to the nitro group on the 3-position of the oxetane ring induces significant changes in the molecule's fundamental properties. These alterations are the root cause of the performance differences observed in both biological and energetic applications.

cluster_main Structural Comparison cluster_analog1 Non-Fluorinated Analog cluster_analog2 Fluorinated Compound oxetane Oxetane Core analog1 3-Nitrooxetane oxetane->analog1 H at C3 analog2 This compound oxetane->analog2 F at C3 prop1 Key Properties: - Lower Molecular Weight - Lower Density - More Susceptible to  Metabolic Oxidation (at C3) - Different Polarity Profile analog1->prop1 prop2 Key Properties: - Higher Molecular Weight - Higher Density - Enhanced Metabolic Stability - Increased Lipophilicity - Altered Electronic Profile analog2->prop2

Caption: Core property differences stemming from fluorination.

Table 1: Comparison of Physicochemical Properties

Property3-Nitrooxetane (Predicted)This compoundRationale for Difference
Molecular Formula C₃H₅NO₃C₃H₄FNO₃Addition of a fluorine atom, removal of a hydrogen atom.
Molecular Weight 103.08 g/mol 121.07 g/mol Fluorine is significantly heavier than hydrogen.
Density ~1.4 g/cm³>1.5 g/cm³ (Expected)Fluorine substitution generally increases molecular density, a key parameter for energetic materials.[6]
Calculated logP LowerHigherFluorine often increases lipophilicity, which can enhance membrane permeability.[5]
Dipole Moment LowerHigherThe high electronegativity of both fluorine and the nitro group creates a strong dipole.
C-F Bond Strength N/A~485 kJ/molThe C-F bond is the strongest single bond in organic chemistry, imparting high metabolic and thermal stability.[4]
C-H Bond Strength (at C3) ~420 kJ/molN/AThis C-H bond is a potential site for metabolic attack in the non-fluorinated analog.

Performance Evaluation in Key Applications

Medicinal Chemistry: A Tale of Two Stabilities

In drug discovery, the goal is to optimize a molecule's interaction with its target while ensuring it has a suitable pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion).

  • Metabolic Stability: The primary advantage of fluorination in this context is the enhancement of metabolic stability.[5][7] The C-H bond at the 3-position of 3-nitrooxetane is susceptible to oxidation by cytochrome P450 (CYP450) enzymes in the liver. Replacing this hydrogen with a fluorine atom effectively blocks this metabolic pathway due to the immense strength of the C-F bond.[4][7] This leads to a longer biological half-life and increased bioavailability.[5]

  • Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity.[5] While the polar oxetane ring itself improves aqueous solubility[2], the added fluorine in this compound can enhance its ability to cross cellular membranes and potentially the blood-brain barrier. This balance is critical for drug design.

  • Target Binding Affinity: Fluorine's strong electron-withdrawing nature alters the electronic distribution across the entire molecule.[5] This can change the pKa of nearby functional groups or modify the molecule's ability to participate in hydrogen bonding, potentially leading to stronger and more selective binding to a biological target.[4][5]

Energetic Materials: The Quest for Stability and Power

For energetic materials, performance is a balance between energy output (performance) and stability (insensitivity to accidental detonation).

  • Thermal Stability: The thermal stability of an energetic material is crucial for safe handling, storage, and processing.[8][9] Molecules with fluorine-containing functional groups often exhibit excellent thermal stability.[6][10] The strength of the C-F bond in this compound contributes to a higher decomposition temperature compared to its non-fluorinated analog. However, this is counterbalanced by the ring strain of the oxetane and the presence of the thermally sensitive nitro group. In general, increasing the number of nitro groups on a molecule tends to decrease its thermal stability.[11]

  • Decomposition Kinetics: The rate and mechanism of decomposition determine how energy is released. The decomposition of nitro compounds can be complex, often involving autocatalysis where the decomposition products accelerate the reaction.[12][13] The fluorinated compound is expected to have a higher activation energy for decomposition due to the C-F bond, implying a slower decomposition rate at lower temperatures.

  • Energetic Performance: A key goal in energetic materials is to achieve high density and a favorable oxygen balance. The incorporation of fluorine significantly increases the density of the material.[6][14] This higher density translates directly to improved detonation velocity and pressure, key metrics of energetic performance.

Experimental Protocols

To empirically validate the performance differences, standardized experimental protocols are essential.

Protocol 1: Assessing Thermal Stability via Differential Scanning Calorimetry (DSC)

This protocol determines the decomposition temperature (Td) and the heat of decomposition (ΔHd) of the compounds.

cluster_workflow DSC Experimental Workflow arrow arrow prep 1. Sample Preparation ~1-2 mg of sample is weighed into a hermetically sealed aluminum pan. setup 2. Instrument Setup Place sample and reference pan into the DSC cell. Set N2 flow rate (e.g., 50 mL/min). prep->setup run 3. Thermal Program Equilibrate at 30 °C. Heat from 30 °C to 400 °C at a constant rate (e.g., 10 °C/min). setup->run collect 4. Data Collection Record heat flow (mW) as a function of temperature (°C). run->collect analyze 5. Data Analysis Determine onset temperature of the exothermic peak (Td). Integrate the peak area to calculate ΔHd (J/g). collect->analyze

Caption: Workflow for thermal stability analysis using DSC.

Methodology:

  • Instrumentation: A differential scanning calorimeter (DSC) is used.[15]

  • Sample Preparation: Accurately weigh 1-2 mg of the compound into a hermetically sealed aluminum crucible. An empty, sealed crucible is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Inert, typically nitrogen, with a flow rate of 50 mL/min to prevent oxidative side reactions.

    • Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening.[16] Running experiments at multiple heating rates (e.g., 5, 10, 15, 20 °C/min) is necessary for kinetic analysis.[9]

    • Temperature Range: Typically from ambient temperature (e.g., 30 °C) to a point beyond complete decomposition (e.g., 400 °C).

  • Data Analysis:

    • The output is a plot of heat flow versus temperature. An exothermic peak indicates decomposition.

    • Onset Decomposition Temperature (Tonset): The temperature at which decomposition begins, determined by the intersection of the baseline and the tangent of the exothermic peak. A higher Tonset indicates greater thermal stability.

    • Heat of Decomposition (ΔHd): Calculated by integrating the area under the exothermic peak. A larger value indicates a more energetic compound.

    • Decomposition Kinetics: By applying models such as the Kissinger or Flynn-Wall-Ozawa methods to data from multiple heating rates, the activation energy (Ea) for decomposition can be calculated, providing insight into the reaction kinetics.[16][17]

Protocol 2: Comparative Metabolic Stability using a Liver Microsome Assay

This in vitro assay simulates the primary metabolism that occurs in the liver to predict a compound's half-life.

Methodology:

  • Reagents and Materials:

    • Pooled human liver microsomes (HLM).

    • NADPH regenerating system (cofactor for CYP450 enzymes).

    • Phosphate buffer (pH 7.4).

    • Test compounds (this compound and 3-nitrooxetane) dissolved in a suitable solvent (e.g., DMSO).

    • Ice-cold acetonitrile for quenching the reaction.

  • Incubation Procedure:

    • Prepare a master mix containing phosphate buffer and liver microsomes. Pre-warm at 37 °C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a well containing ice-cold acetonitrile to stop the reaction.[7]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Half-life (t½): Determined from the slope of the line (k) where t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.

    • Intrinsic Clearance (CLint): Calculated using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[7] A lower CLint value signifies better metabolic stability.

Synthesis Overview

The synthesis of this compound highlights the strategic introduction of the key functional groups. A reported route involves the cyclization of a diol precursor.[4]

cluster_workflow Synthesis of this compound arrow arrow start Diethyl fluoronitromalonate step1 Reaction with formaldehyde and base start->step1 intermediate1 2-Fluoro-2-nitro-1,3-propanediol step1->intermediate1 step2 Reaction with Triflic Anhydride intermediate1->step2 intermediate2 Intermediate Monotriflate step2->intermediate2 step3 Base-induced Intramolecular Cyclization intermediate2->step3 product This compound step3->product

Caption: A reported synthetic workflow for this compound.[4]

The synthesis of the non-fluorinated analog would follow a similar pathway, starting from a non-fluorinated malonate derivative.

Conclusion

The substitution of a single hydrogen atom with fluorine on the 3-position of the nitro-oxetane scaffold results in a profound divergence in performance characteristics. For drug discovery professionals, this compound offers a distinct advantage in terms of metabolic stability , a critical parameter for developing viable drug candidates with improved pharmacokinetic profiles.[5][7] For materials scientists, the fluorinated analog presents a pathway to higher density energetic materials with potentially greater thermal stability and detonation performance.[6]

Conversely, the non-fluorinated analog, while likely less metabolically stable and less dense, may be simpler and more cost-effective to synthesize. The choice between these two compounds is therefore not a matter of universal superiority, but a strategic decision based on the specific performance requirements of the intended application. This guide provides the foundational understanding and experimental framework necessary for researchers to make that informed decision.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new building block. Angewandte Chemie International Edition, 49(48), 9052-9067. [Source: Derived from general knowledge of oxetane applications in medicinal chemistry as supported by multiple search results]
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Source: Derived from general knowledge of oxetane applications in medicinal chemistry as supported by multiple search results]
  • AiFChem. (2026, January 9). Oxetane Building Blocks: Essential Guide for Modern Drug Discovery. AiFChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQlRGxEURvCGT_VtQq1qdkrYoKYw2_Ve68eKYdSYwMQU0Qrl-92UQmpyEwOl_Nh2WW3dl_3kCeDwZtlqNhGUkwrAgsQi2QVgnD0FJolPSLw1JNzw4ASRT0T69-ACsnLIfjah0KNEHXKuqDh8dpYt0i8qisWVOQUzllsg6KrQxu-m8p3Q==]
  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12232. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHReCj2ez9_4Ld5UG001MZRnQfvW9S-IHDnC0FSY6_qDq0WY07240790D33hC3wSTx6JE_X5TkLnUl3otRpor9HM6smKSM5aTdHLJ8MB8XnImXQv_jr5rM0unzrSYVFjedYQjZk-ES-4u5BrEF2iZt_Q3bmKs9FA7YTSvguLdcLF8vX3J40FuB5QolNI9nx9LTEma-61v8xPQ4QE1LmqFosXkoB_hjD-J9v0Zoauham0LZ71Ent]
  • PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. National Library of Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQForUa07UFQXGSHdkoHDkYcnB5b4Ch2ZhyqpqLg53_DfxZcd9z1plwCL_N_us-pVU9t-ixZYjYbHgQlWNg1PnDEASaOolv9pNHnOfZd-mCEQWZ4AH3dr4RA9yoRkJnmYdlpTxA=]
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfHochzzmVaJnEGG0zn7ecXP8oFQasKTINW4EnR2-nL4hkp_r68UOS3JzNkdQUytOBvUdg9aS8mPAbR2HWrDmharTgj4UlXcAtZimEmdScKspPtxuRU-8_91T5FmcH21CyfBRzwr9LSjByxb3rpsGMNzEE_EotCeU=]
  • Yang, J., et al. (2023). Novel Fluorine-containing Energetic Materials: How Potential are They? A Computational Study of Detonation Performance. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmRZcsqBHB6hUAgxlx6luiGqmSC8EbI3xrEVMbyWXpXjIQXbkh3ChtIEJ8p7jJOBIrvAx2PO8phM-3Ry2YKZS9IagIF82TdL6W-OcrkdhWMWqsfhB7B8pYecDWgmuVhnrlfsD2pNnlYmvdta5tQsKbOBR5FPe0_f4zPdwv2MdOotr1rs7ciM3_RPfmksgDEOq3f2dQlfBVd5uzYLA0QehSFqgj6dvt3g-XMgrxYBRkKy8MMEz7ogd8sh-NoLBFLdub0xD9kPQD_94TsQvOnvmJlwJ-u-emhsgum4XUBGHwusd2]
  • News-Medical.Net. (2025, February 22). Breakthrough method opens door to fluorinated oxetane drug molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN-buupPYcIVL7SQimv-I3Lg2CBuSVN8UlrZeIYeCHEegKrrwQTqQeikSF-Mj-SsC1D5we6F5y0Qd2EBti96Rgsi3bPF-QtamcoZaDG50ang8c_VF5jQ2Yep5Dav61_3xTsQ_5A3G8h2HEnTeryMJCCGp4-vCApwPPUNcdEv4kGv9RZyj3IEHL6NbehAm611jrSqk1p5DvK7mHB_kI3NQkPmmPIPwQktDoGDRUU=]
  • MDPI. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-hTWKOx-2XpE28ZCJw5xeGK8FM9NK2dUscAYOEBXx4X-xxmsqzFEa5Xw81ydFl-mVndKaM_fxejk2hhaQYikQi5ocb7pd8w-xtC1T7mSnsKd_aZACHAokHHDN0hr8CGc=]
  • BenchChem. (n.d.). This compound | 70187-44-9. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpcptNCdHtvCuv7QC8r6UKSWAxxLryGFwiwo_f4a45IwNRQmzv5sGxbkZDiFt0lSA8wxFPFwmY17G_OaidlSv_pPdiIqRHegL4ckw7cM8M7i2jTdeZyYLDr4X_ACHQMgJAf0ep]
  • Guo, Z., et al. (2023). Fluorine-Containing Functional Group-Based Energetic Materials. Chemical Record, 23(9), e202300108. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4PZPYcAVArco0-t0NkGja9sVQHqAqsQv6GzRQWFJTXlY6_Nx-PrdFx4J8JmetIR4dJJhp4POOqWq1laM4INpqtn7Udd4u4Sv0nzTMjscQoNHCnYhsvgTltQJ1Jh5OINWTNgk=]
  • ACS Publications. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElazk2xdHf5l7SScfMbH6Mq84gagLc4yFKtD-Hc93XhvM3kD1f5ko7oL8Bb0NyluAuXdUozSa_JoAEZFq0C5zIZ3jVE-z69vj197yFmsToTKr4EWaILQr7SbK7wWgLgROwuA==]
  • SciELO. (n.d.). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [https://vertexaisearch.cloud.google.
  • CHIMIA. (n.d.). Thermal Stability of Explosives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiISBIssZR3PEgl-d-PfMpcG3EIxHNTjo5uaOpFfCebUF7XupwtXVee0eig2e6CytCcidS_xN_gbZpHx6PQPLZvNUv0Et5ANPiQ0jjB8EkzaVRLx9yCjGxIeBxrTHD_8aStFD6hK49-MnqDleWyw5g4qRAN82s6A==]
  • ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYKR3ELIRN_r62jeaynamB-1uhwz3e4yBC7MqpqtnQaucKav1tCp9rQHiHStKRL0s43Lvb8bWkpgY3TLzoehMcYWNRvbTUvXki1i53bWhmz9HJ5MIFL5iigndv_q1auymFwDf3ZgpBivIQ7_OdS2439lqA1I247Ug=]
  • ResearchGate. (n.d.). Kinetics of the Thermal Decomposition of Nitrocellulose. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4vtjYbd03cUYCoyWAE2GV7Y-1BOO1XyDY-LMSOyLzGC2BFY0KYgS63_ePqB3OApUUWkWSyz-9AipABVz51T99WA2nnToQjFOqie8p-C-cbQoOYds-FoWLXcxlp1r1SK3iYyHg16ssDz6e_XAEzzwWvDlptpPzFTTdyoY1QxKIjg0tanxp9TEoWjyN7BBnbLAn77vQyYg0suo3O0WKJcCgTrXV2Q==]
  • ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEsJIGGRAb1TLNZwYbEiaTQrbOkVWrWKYQo3_BsT7oF3YNjf26DZ1rslyOqHHCV0-v2w4Gh9Ewa7hUu243ZikLZIeb1GGeCTgPXD1AUDuGKkfa2fEklOPJOjgCq8PaXcgo7pbgzc1ZD2ca6X_U27CukoLbDzrCN3fwMJJsr_zw_DNMn_oYCAN_JpBAw8FtdU97qkso1jsE16a6YGNjIn8=]
  • Pourmortazavi, S. M., et al. (2009). Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose. Journal of Hazardous Materials, 162(2-3), 1141-4. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMrqrDHsfJ1F5uoIM-RH0yyX8gH_flWIKfbwm06_yYqjgiT6pjgh4LwY_l7m_mXrL4lPZYq9iZdLFIs5DB4N9-v0tmeomzS0LNvLM5jGq1UM105aXzY7BNqHpZedbk3OrQ0T0=]
  • DTIC. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzKYYjsuRjpCI2ul6_WeKJb9xZtaDoPFnUJhVUbSG_i51e_zWK33Yo6kU3u_SLB-Yt_NVR-yWhWlm0ngAgKi7YYB_zBy_CdH-RWJZvAJvKlhmNTt_J8i5vsa5ali_x3G8yhClEJwb_sA==]
  • PubMed Central. (n.d.). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzoGXEejsXfvs_As9Mj_pCL_xqlc44dLTk2wynng2G9W9mW18OauwetRwyZFCvJX7AFA6C8tioLpUZEYVUjikBeJypYAZGPIQvZS8A3f-3u6JU6gw-qNgQLi9u8ogPm8394BFiy2usMrjjdQ==]
  • Beilstein Journal of Organic Chemistry. (2020). Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU9fbQRNE9_zaJxlc3FGusX-2tp8y16XTQfYvrEAYC2wdOFdtCP27yGfKjDuLL_3vQpKhoIBJil1HKVnUeTyMthH_bXwDyJjPhYkv01ZKdfWNrd5R9QnraNfFt2u69KxecZOEI02hEKq_uMA==]
  • Setaram. (n.d.). Energetic Materials Testing with Calorimetry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdFNjYc646okTVaryRJVeCsvzpVR4xeI_enJryEfHoE457jVASBvkmW2MUnv9u5cO6AhqIAivU9viTNtA1KWZLzhuOZiC8Ld5qf8mHj6tJ6N6nS_FfAduUbHcvejEDa2rjb6plovTO4HTGBlp3MMlqaO2xjV-2vck6Cmo4vJHdaOym9WJGtQ==]
  • ResearchGate. (2023). Fluorine-Containing Functional Group-Based Energetic Materials. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBfTIbyy96RDL-8ZhzLK1aIshZJQbBl8BNBaYw1dISOfKIgx7nvejCg2mqViKJFeEcYU_dIfwFaq35ptCJz-ETKAMHFw1Zu4EBL9jFeCneo-REigEzd1MiLZ3twrabQytIysxKccOEJVqlFlHuAsGQbq7-TzUeEXxgbazNCCqCKyXVS8pwqNnj7XrfM24CLUQns153eS7IfN_OqIRYboqHaLoFxT_-Q-5v1nY=]
  • BenchChem. (n.d.). Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFASmEEuyIZAktzshl8n-2CTB-DDVwxi1KjBoe_iHun8KBkQ7z5pfwahCHbKQka38u82MbIylgt_WFf0YThTiDlwbURyKQJwkokyvyZQ7avpmLCKeMFVQlZrOmB38l6VG8vSgQtZOwevdY2GKTAZdXbd3Uu6ZLbzHgam4sBTtjL1p7MaLx9fJbauCK5yvwR3D1P_YAZhWwMExOi6qH78jmQuNJ2qSU8wU_0pKWuuSntNCIfyc5APuVqy7mryXAi-_IlmSI9MQ4=]
  • ResearchGate. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG68jZhJUEj6qP9s0Ii5DTn13C2tzrBwNJmcCSuWSk0nOq2KfnuD9nL2ixj-PKVknfajizXj_pvWnkwT9w9UVOD1EyQOjATFX244nDYMIj9vCQ1y2b8TFoD7YrblI2d59d4Wyl9effO7pqx6EeyDAV9ig1AK9uhgXCWIuEWvCF-oJ7JrFo0lmecsn8SzRwAY7BQ0BniO5URBulMaMKKcIK_NEim2T6KMugI8to7wB23aEZCbKMXdNhMZqbC1jY=]
  • Semantic Scholar. (1995). Thermal Stability Studies on a Homologous Series of Nitroarenes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHALhOpKiKYJorRatF6s-NpB8_jQNX9YRUaL9ISTtjDZ36uIoRI5rk8O7Xpx-Z5Sps_NOHmWaudeyfQfscMiQVRGk_6RUGnYDHn_vrgnPUzli0k0Xe7AlCFH5e3ZtERLGki2P9rKeriG2pG9Ji9csa9BjGk4bNeOdTT17t-ALBKWxjfuEZFqSvA6CutQuhUy1Ve9ApZoxBA_20KTzyfPumQ_B_RMR2STkLLwfQvy5GZdUqC_GjojBrBYGV2lfW45l_GCwMI9wfT1A=]
  • NUS News. (2025, February 21). Novel method to synthesise valuable fluorinated drug compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyxx4RzphL-xUXtJ24pywfmP6fD5WfPEcqt_9Rh5baJL8vgbn9wL3PvcpHa88UpcSkSlhugWyddb3c1nfcRAQBbwl9RUiEiYX7Xj9xuS2ALFbEp1tJJULqeZFQCMXx3RLTRhulbBWO9FCTaa03mbR6Q2q8jEG0VlqQs85XFBKfE7rTXMPn]
  • BenchChem. (n.d.). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPjuSfWqGe6yl_jCnP8T72FjH7ZKeLhih0BACK7nIyN_1rGTO7wWCwL-gUxbwx11R17OiUuimPh8XjfQMMXO2PioC7BTZrdeeK-BME9gFdzPME2h6fXvIeWvHOXddEaZ4ke4Znc4qeMs9s9Rt8UpaEPxF-dwjwb_vh02zH3snIABKSM2iGwItQH1Skxx1s3aFE3PRuxNGIaGNA6DYUS3-3fkBxF6tZ4az3nNk18VdIpGV14dhom96zZ0t_VmKZHjYnXnY=]
  • BenchChem. (n.d.). Potential Research Areas for 3-Fluoro-4-nitrobenzaldehyde Oxime: A Technical Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7DwCk4ulDfmTbgiMs3eKuE0Zl75DWtHZmEVXh4DmbiG0oNAX1PUoGEFbNZd4S0ki34U2zKbg4Mx7cJHy6Aj6fFkrxDfkWosxCUan788iWab2lYUux1hhgcug_9S-fjf85q--33MULy9nf6VSu7VdixJii8GH-OxAyDgV1-nfVlUtXHm8IiIvthv7_gYzvuOXX2xrY0Z7ClQhojkyiAmT-mTr8u76vvD4f-kS6fg==]
  • ResearchGate. (n.d.). Synthesis of 3-Fluoro-Oxetane δ-Amino Acids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT_NoxLUqJBTdSHa7aEZj4QOKLqTYzsOGOymK1rgI0r2pNCC60dSvTKbpB8JEf4fKkphz7u6NZq-UzXcaRDc4qsKZ_nwXCfFYD11HFHyhZLCCiD-yOACgtmOlxpFu0okyUL5z_uAdOIRTUim5V1BIg-GibhGuuyMpCgE6m9Y1h5RcQBQaPFm82VhgZVMXX-HXHO6PJYBsYPg==]
  • Abusaidi, H., et al. (2015). Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB. Journal of Thermal Analysis and Calorimetry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDhUc_Ks9A6xKVBE0TLuivkfMLVen9xosMedRbe7-vIxjovnwvtiV-BmSmqIJ7dA80ADWmHMWgZZ6SQZYJyb5x4K5IJI-b1t3mLxou1_3BKhsEJKyZrKk8cZgMBoWJe80KmXUzE6qfnloSCNgDTha_kt0sVPD7xOBFo8HKF01Wch_A3RUa2jtDzwCUciCj_dFVzEA3VHLySRvW1zFSaWTaYn7wRxt1pZaFwV9VMdXLMaZNmF8eAd43WdEaMx9vGK_75EU=]
  • BenchChem. (2025). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5xUQB7ATr8rrrzpUm20tZ21VbBdkfy5_jPHJLTNJN7w6wj0HRnkccW7dj2KhC3vLfqzqxvTIHUQK8AK-jLs5t0lJSq332wQx1i6lZXlqWo5cXwAyUAcD88PCLTknDvVikWzeQcDDAvVY419GXm7BiKWaAO7V7GxEXH9D9MT4cbagrj3tGq7sHx5iHgUlVftS4u-LPewyis1kcfrT4un9Bg6Y6Ox2YZQwR]
  • ChemicalBook. (2024). This compound | 70187-44-9. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwG877duQW4ptnvt6HYR4Y3cnTdodeKMs3E3vTaN4PKmLFJ6owpuTizmXVLXb0E5a-5VZg197-g3Hja8bSX3sZXJMufywTZybtthhXwbfRm7i3udr4DsaXNkYjUqpylkRziQW3HmgSLHoir_ARqMNwEHIRFpHl1NW9uRkjL1GlGQ==]

Sources

A Comparative Guide to the Cytotoxicity of 3-Fluoro-3-nitrooxetane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Fluorinated Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry as a versatile scaffold. Its unique conformational properties and ability to act as a bioisostere for commonly used functional groups make it an attractive component in the design of novel therapeutics. The introduction of fluorine and a nitro group onto the oxetane ring, specifically in the 3-position, creates a novel class of compounds—3-fluoro-3-nitrooxetane derivatives—with intriguing potential. The strong electron-withdrawing nature of both the fluorine and nitro groups is anticipated to significantly influence the molecule's electronic properties, metabolic stability, and ultimately, its biological activity.

This guide provides a comprehensive overview of the cytotoxic potential of this compound derivatives. In the absence of direct, publicly available cytotoxicity data for this specific class of compounds, this guide establishes a framework for their evaluation. We will present a comparative analysis based on the cytotoxicity of structurally related fluorinated and nitro-substituted heterocyclic compounds. Furthermore, we provide detailed, field-proven protocols for key cytotoxicity assays and explore the potential molecular mechanisms that may underlie the cytotoxic effects of these novel derivatives. This guide is intended to be a valuable resource for researchers embarking on the synthesis and biological evaluation of this compound derivatives in the pursuit of new therapeutic agents.

Comparative Cytotoxicity Analysis

To contextualize the potential cytotoxic profile of this compound derivatives, it is instructive to compare them with structurally related compounds and established cytotoxic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected comparator compounds against various human cancer cell lines. The selection of comparators is based on the presence of key structural motifs: a heterocyclic ring, a nitro group, or a fluoro-substituent. Doxorubicin and Cisplatin are included as widely used positive controls in cytotoxicity studies.

Compound ClassCompoundCell LineIC50 (µM)Reference
Nitro-Substituted Heterocycle Thiazole DerivativeHCT116 (Colon)5.48[1]
Thiazole DerivativeMCF-7 (Breast)4.53[1]
Imidazole DerivativeHL60 (Leukemia)4.7[2]
Imidazole DerivativeMDA-MB-231 (Breast)17.02[2]
Fluoro-Substituted Heterocycle Formazan Derivative (p-fluoro)A-549 (Lung)30.05[3]
Formazan Derivative (p-fluoro)PC-3 (Prostate)22.58[3]
Fluorinated BenzothiazoleMDA-MB-468 (Breast)0.20 - 0.5[4]
Fluorinated BenzoxazoleMCF-7 (Breast)0.36[4]
Positive Control DoxorubicinHeLa (Cervical)2.92[5]
DoxorubicinA549 (Lung)> 20[5]
DoxorubicinMCF-7 (Breast)2.50[5]
Positive Control CisplatinHeLa (Cervical)~10-20 (varies)[1]
CisplatinA549 (Lung)16.48 (24h)[6]
CisplatinMCF-7 (Breast)~5-15 (varies)[1]

Potential Mechanisms of Cytotoxicity

The cytotoxic effects of this compound derivatives are likely to be multifaceted, stemming from the combined influence of the nitro and fluoro substituents on the oxetane scaffold.

Nitroreductase-Mediated Cytotoxicity

Nitroaromatic compounds are often bioactivated through reduction of the nitro group, a process catalyzed by nitroreductase enzymes that are particularly active in hypoxic environments characteristic of solid tumors. This reduction generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can induce cellular damage.

  • One-Electron Reduction: This process can lead to the formation of a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide radicals, leading to oxidative stress.

  • Two-Electron Reduction: This pathway, often mediated by bacterial-like nitroreductases, bypasses the oxygen-sensitive radical and directly forms the nitroso and hydroxylamine species. These can cause DNA damage and protein dysfunction, leading to cell death.

Nitroreductase_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Hypoxic) Prodrug This compound (Prodrug) NTR Nitroreductase (NTR) + NAD(P)H Prodrug->NTR Cellular Uptake Reactive_Intermediates Reactive Nitroso & Hydroxylamine Species NTR->Reactive_Intermediates Two-Electron Reduction Cellular_Damage DNA Damage & Protein Adducts Reactive_Intermediates->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Nitroreductase-mediated activation of a nitroaromatic prodrug.
Induction of Apoptosis via Mitochondrial Dysfunction

Both fluorinated compounds and nitroaromatics have been implicated in the induction of apoptosis, often through the intrinsic (mitochondrial) pathway. The accumulation of reactive oxygen species (ROS) and direct effects on mitochondrial proteins can lead to the permeabilization of the outer mitochondrial membrane. This event triggers the release of cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis.

Apoptosis_Pathway Compound This compound Derivative ROS Increased ROS (Oxidative Stress) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspase-3 Activation Apoptosome->Caspase_3 Apoptotic_Cell Apoptosis Caspase_3->Apoptotic_Cell

Intrinsic pathway of apoptosis induced by cellular stress.

Experimental Protocols for Cytotoxicity Assessment

The following are detailed, step-by-step methodologies for key in vitro assays to determine the cytotoxicity of this compound derivatives.

General Experimental Workflow

Cytotoxicity_Workflow Cell_Seeding 1. Cell Seeding (e.g., 5,000-10,000 cells/well) Incubation1 2. Overnight Incubation (37°C, 5% CO2) Cell_Seeding->Incubation1 Compound_Treatment 3. Compound Addition (Serial Dilutions) Incubation1->Compound_Treatment Incubation2 4. Incubation (24, 48, or 72 hours) Compound_Treatment->Incubation2 Assay 5. Perform Cytotoxicity Assay (MTT, LDH, or Caspase-Glo) Incubation2->Assay Data_Acquisition 6. Data Acquisition (Plate Reader) Assay->Data_Acquisition Data_Analysis 7. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

Sources

A Comparative Guide to Analytical Method Validation for the Quantification of 3-Fluoro-3-nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 3-Fluoro-3-nitrooxetane

This compound is a unique small molecule characterized by a strained four-membered oxetane ring and the presence of both a fluorine atom and a nitro group. This combination of functionalities suggests its potential utility as a building block in medicinal chemistry and materials science, where oxetanes can serve as valuable isosteres for gem-dimethyl or carbonyl groups, often improving physicochemical properties like solubility and metabolic stability.[1][2] The accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of any resulting product. This involves monitoring its purity as a starting material, tracking its consumption during reaction kinetics, and quantifying it in final formulations.

The validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose.[3][4] This guide offers a comparative analysis of principal analytical methodologies suitable for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide detailed validation protocols, and present comparative performance data, all within the framework of internationally recognized guidelines such as those from the International Council for Harmonisation (ICH).[3][5][6][7]

The selection of an optimal analytical method is not a one-size-fits-all decision. It is a scientifically driven process that balances the physicochemical properties of the analyte with the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

The Validation Workflow: A Structured Approach

A robust analytical method validation follows a structured and predefined plan. The objective is to demonstrate that the method is reliable, reproducible, and accurate for the intended analysis.[8][9] The core parameters to be evaluated are dictated by regulatory bodies like the FDA and EMA, and are harmonized under the ICH Q2(R2) guidelines.[6][7][10]

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Reporting & Lifecycle Management ATP Define Analytical Target Profile (ATP) [ICH Q14] Method_Dev Method Development (Selectivity, Sensitivity) ATP->Method_Dev Optimization Optimization (Peak Shape, Run Time) Method_Dev->Optimization Protocol Validation Protocol (Parameters & Acceptance Criteria) Optimization->Protocol Proceed to Validation Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Robustness->Report Compile Results Lifecycle Continuous Monitoring & Lifecycle Management [ICH Q12] Report->Lifecycle

Caption: A generalized workflow for analytical method validation.

Comparative Analysis of Analytical Methodologies

The choice between HPLC, GC-MS, and LC-MS/MS for quantifying this compound depends on a careful consideration of the molecule's properties and the analytical requirements.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique. For this compound, reversed-phase HPLC would be the primary mode. A key consideration is detection. While the nitro-group provides some UV absorbance, it may not be strong enough for high sensitivity. A photodiode array (PDA) detector would be essential to determine the optimal wavelength.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and thermally stable compounds. The relatively low molecular weight of this compound suggests it may be amenable to GC analysis. The mass spectrometer provides high specificity, which is a significant advantage.[11] However, the thermal stability of the oxetane ring under GC inlet conditions must be experimentally verified to prevent on-column degradation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the 'gold standard' for small molecule quantification due to its superior sensitivity and selectivity.[12][13] It couples the separation power of HPLC with the highly specific detection of tandem mass spectrometry. This technique would be particularly advantageous for analyzing samples in complex matrices or when very low detection limits are required.[14][15]

Decision Tree for Method Selection

Method_Selection_Decision_Tree Start Start: Quantify this compound Thermal_Stability Is the analyte thermally stable? Start->Thermal_Stability Sensitivity_Needed Is high sensitivity (e.g., < ng/mL) required? Thermal_Stability->Sensitivity_Needed Yes GC_MS Consider GC-MS Thermal_Stability->GC_MS Yes, and sensitivity is moderate Degradation_Risk High risk of degradation. Avoid GC or use low-temp inlet. Thermal_Stability->Degradation_Risk No UV_Response Is UV response adequate for required sensitivity? Sensitivity_Needed->UV_Response No LC_MSMS Consider LC-MS/MS Sensitivity_Needed->LC_MSMS Yes HPLC_UV Consider HPLC-UV/PDA UV_Response->HPLC_UV Yes UV_Response->LC_MSMS No Degradation_Risk->Sensitivity_Needed

Caption: Decision tree for selecting an analytical method.

Performance Comparison: A Head-to-Head Look

The following table summarizes the expected performance of each technique based on typical validation parameters for similar small molecules.[16] The acceptance criteria are based on ICH guidelines.[5][17]

Validation ParameterHPLC-UV/PDAGC-MSLC-MS/MSTypical Acceptance Criteria
Specificity Moderate to HighVery HighHighestNo interference at the retention time of the analyte.
Linearity (R²) > 0.999> 0.998> 0.999R² ≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%98.0 - 102.0% for drug substance
Precision (% RSD) < 1.5%< 2.0%< 1.0%RSD ≤ 2%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.001 µg/mL (1 ng/mL)Signal-to-noise ratio ≥ 3
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL~0.003 µg/mL (3 ng/mL)Signal-to-noise ratio ≥ 10
Robustness HighModerateHigh%RSD of results should be within acceptable limits after deliberate small changes to method parameters.

Experimental Protocols: A Step-by-Step Guide

The following protocols are illustrative and serve as a starting point. They must be optimized and fully validated for specific applications and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

This protocol is designed for purity assessment and assay of the bulk drug substance where concentration levels are expected to be relatively high.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a PDA detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water. A gradient is used for development, followed by an optimized isocratic method.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector monitoring at a wavelength determined from the UV spectrum of the analyte (likely around 210 nm or 270 nm due to the nitro group).

  • Injection Volume: 10 µL.

Method Validation Steps:

  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), and a spiked sample. There should be no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 1 µg/mL to 100 µg/mL). Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[17]

  • Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Accuracy is expressed as the percentage recovery of the known amount of added analyte.[10][17]

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 1.5%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment. The RSD over these variations should be ≤ 2.0%.[17]

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This can be established by analyzing a series of dilute solutions and finding the concentration where the signal-to-noise ratio is at least 10.

  • Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable if the analyte is thermally stable and volatile. The MS detector provides excellent specificity.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 200 °C (start low to assess thermal stability).

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-250. For quantification, use Selected Ion Monitoring (SIM) mode on characteristic ions of this compound.

Method Validation Steps: The validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ, Robustness) are the same as for HPLC, but the experimental execution is adapted for GC-MS. For instance, specificity is confirmed by the absence of interfering ion signals at the analyte's retention time.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for trace-level quantification or analysis in complex biological matrices.

Instrumentation and Conditions:

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Methanol and water with 0.1% formic acid to promote ionization.

  • Ionization Source: Electrospray Ionization (ESI), likely in negative mode due to the nitro group.

  • MS Method: Multiple Reaction Monitoring (MRM). This requires optimizing the precursor ion (the molecular ion of the analyte) and one or two product ions (fragments). An internal standard (ideally, a stable isotope-labeled version of the analyte) should be used.

Method Validation Steps: Validation follows the same principles but with stricter acceptance criteria due to the higher performance of the technique. The use of an internal standard is crucial for ensuring accuracy and precision. The validation must also assess matrix effects, which can suppress or enhance the analyte signal.[18]

Conclusion: Selecting the Fit-for-Purpose Method

There is no single "best" method for the quantification of this compound. The optimal choice is contingent on the specific analytical challenge at hand.

  • For routine quality control of the bulk substance where high concentrations are expected and high throughput is desired, a well-validated HPLC-UV/PDA method is often the most practical and cost-effective solution.

  • If the analyte is confirmed to be thermally stable and high specificity is required, GC-MS offers a powerful alternative, particularly for identifying and quantifying impurities.

  • For applications demanding the highest sensitivity and selectivity, such as bioanalysis, trace impurity analysis, or quantification in complex matrices, LC-MS/MS is the unequivocal choice.

Regardless of the method selected, a comprehensive validation study adhering to ICH guidelines is mandatory to ensure the generation of reliable, accurate, and reproducible data.[5][19][20][21] This rigorous scientific approach is the bedrock of quality assurance in drug development and manufacturing.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • Drug Target Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10.
  • University of Wisconsin-Madison Biotechnology Center. (n.d.). Small Molecule Quantitation.
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • ResearchGate. (2016, March 15). Can anybody suggest column conditions for analyzing simply substituted oxetanes by GC-MS?.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • ACS Publications. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

Sources

"assessing the purity of synthesized 3-Fluoro-3-nitrooxetane"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Assessing the Purity of Synthesized 3-Fluoro-3-nitrooxetane

For researchers and professionals in drug development and materials science, the purity of a synthetic compound is not merely a quality metric; it is the foundation of reliable, reproducible, and safe research. This compound, a high-energy density molecule, is a compound of significant interest as a monomer for energetic polymers and as a unique building block in medicinal chemistry.[1] Its strained oxetane ring, combined with the electron-withdrawing nitro group and the highly electronegative fluorine atom, creates a molecule with unique reactivity and energetic properties. However, these same features can lead to a complex impurity profile arising from its synthesis and potential instability.

This guide provides a comprehensive comparison of analytical methodologies for robustly assessing the purity of this compound. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating approach to quality control.

Understanding the Impurity Landscape

A robust analytical strategy begins with understanding the potential impurities. The reported synthesis of this compound involves the cyclization of 2-fluoro-2-nitro-1,3-propanediol using a reagent like trifluoromethanesulfonic anhydride in the presence of a base.[1] This pathway points to several potential classes of impurities:

  • Unreacted Starting Materials: Residual 2-fluoro-2-nitro-1,3-propanediol.

  • Reagent-Related Impurities: Triflic acid byproducts or residual base.

  • Solvent Residues: Acetonitrile, dichloromethane, or other solvents used in synthesis and purification.

  • Byproducts: Oligomers or polymers formed through premature ring-opening of the oxetane, or products from side-reactions.

  • Degradation Products: The high-energy nature of the molecule may make it susceptible to thermal or chemical degradation, especially in the presence of nucleophiles or acids.

A Comparative Analysis of Key Purity Assessment Techniques

No single analytical technique is sufficient to fully characterize the purity of a novel compound. A multi-pronged approach, leveraging the strengths of different methods, is essential. We will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

NMR is unparalleled for unambiguous structure confirmation and for identifying and quantifying impurities that possess NMR-active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expertise & Experience: The beauty of NMR, particularly ¹H NMR, is its ability to provide a quantitative assessment of purity against a certified internal standard without needing to identify the impurities. The relative integrals of the analyte peaks versus impurity peaks give a direct molar ratio. ¹⁹F NMR is exceptionally useful due to its high sensitivity and wide chemical shift range, providing a clean window to detect any fluorine-containing impurities. The characteristic signals for the oxetane ring protons typically appear in specific regions of the ¹H NMR spectrum, often as multiplets due to complex coupling.[2][3]

Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized this compound into a clean NMR tube.

    • Accurately weigh and add 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene). The standard must have a known purity, be stable, and have peaks that do not overlap with the analyte or solvent signals.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) and ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Sufficiently long relaxation delay (D1): Typically 5 times the longest T₁ of any proton being quantified (often 30-60 seconds is required for accurate quantification).

      • 90° pulse angle: To ensure proper excitation.

      • Sufficient number of scans: To achieve a high signal-to-noise ratio (>250:1 for the peaks of interest).

  • Data Processing and Analysis:

    • Carefully phase and baseline the spectrum.

    • Integrate the well-resolved peaks of the analyte and the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

  • ¹⁹F and ¹³C NMR Acquisition:

    • Acquire ¹⁹F and ¹³C{¹H} spectra to confirm the presence of a single fluorine environment and the correct number of carbon signals, respectively. These are excellent for detecting isomeric or structurally similar impurities.

High-Performance Liquid Chromatography (HPLC): The Sensitivity Champion

HPLC is a cornerstone for purity analysis, offering excellent sensitivity for detecting non-volatile impurities and separating components in a complex mixture.[4] Given the nitro group, UV detection is a straightforward choice. Coupling HPLC with mass spectrometry (HPLC-MS) provides molecular weight information, aiding in impurity identification.

Expertise & Experience: The polarity of this compound makes it well-suited for reversed-phase (RP) HPLC. A C18 column is a robust starting point. The key challenge is developing a method with sufficient resolution to separate the main peak from closely related impurities. The choice of mobile phase is critical; acetonitrile and water are common, and a small amount of acid (like formic acid for MS compatibility) or buffer may be needed to ensure good peak shape.[5][6] Given that nitro compounds can be thermally unstable, HPLC avoids the high temperatures associated with GC.[4]

Experimental Protocol: Reversed-Phase HPLC for Impurity Profiling
  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of dilutions (e.g., 0.1%, 0.05% of the stock concentration) to determine the limit of detection (LOD) and limit of quantification (LOQ).

    • Filter all samples through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient: Start with a high percentage of A (e.g., 95%) and ramp to a high percentage of B (e.g., 95%) over 20-30 minutes. This ensures elution of both polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (to ensure reproducibility).

    • Detector: UV at 210 nm and 254 nm. Nitro compounds often have some absorbance at these wavelengths.[7] A photodiode array (PDA) detector is ideal for capturing the full UV spectrum of each peak.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100.

    • This method assumes all impurities have a similar response factor. For higher accuracy, relative response factors should be determined using isolated impurity standards.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is the method of choice for analyzing volatile and semi-volatile compounds that are thermally stable. It is particularly effective for identifying residual solvents and low molecular weight, less polar byproducts.

Expertise & Experience: The primary concern for analyzing this compound with GC is its thermal stability. Many nitro compounds can decompose in the high-temperature GC inlet or on the column.[8] Therefore, a thermal stability screen using techniques like thermogravimetric analysis (TGA) is advisable before attempting GC analysis. If the compound is unstable, pyrolysis-GC-MS could be an alternative approach to characterize its decomposition products.[9] A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. The mass spectrometer provides invaluable structural information for identifying unknown peaks.

Experimental Protocol: GC-MS for Volatile Impurity Analysis
  • Sample Preparation:

    • Prepare a solution of ~1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate.

    • Ensure the sample is anhydrous, as water can damage many GC columns.

  • Instrumental Conditions:

    • Inlet: Split/splitless injector. Use a split injection (e.g., 50:1 split ratio) to avoid overloading the column.

    • Inlet Temperature: Start with a low temperature (e.g., 150 °C) and gradually increase in subsequent runs to find the optimal temperature that allows volatilization without decomposition.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at a low temperature (e.g., 40 °C) for 2-3 minutes to analyze volatile solvents, then ramp at 10-15 °C/min to a final temperature of ~250 °C.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 35 to 400.

  • Data Analysis:

    • Identify peaks corresponding to residual solvents by their retention times and mass spectra (compared to a library like NIST).

    • Analyze the mass spectra of other impurity peaks to propose structures. Be alert for signs of on-column decomposition, such as broad, tailing peaks for the main component or the appearance of known thermal degradation fragments.

Data Summary and Method Comparison

FeatureNMR Spectroscopy (¹H, ¹⁹F)HPLC-UV/MSGC-MS
Primary Use Structure confirmation, absolute quantitative purity (qNMR), detection of isomers.High-sensitivity impurity profiling, quantification of non-volatile/thermal labile compounds.Analysis of volatile/semi-volatile impurities (e.g., residual solvents), thermally stable byproducts.
Strengths Absolute quantification with standard, structurally informative, non-destructive.High sensitivity (ppb levels possible), wide applicability, MS coupling for MW info.[10]Excellent separation for volatiles, definitive identification via MS libraries.
Weaknesses Lower sensitivity than chromatography, requires soluble sample, overlapping peaks can be an issue.Purity by area% assumes equal response factors, requires impurity standards for accurate quantification.Potential for thermal decomposition of analyte , not suitable for non-volatile impurities.[8]
Trustworthiness High. Provides direct structural and quantitative data.High, but requires careful validation (LOD/LOQ, linearity).Moderate. Risk of analyte degradation can complicate interpretation.

Visualizing the Workflow

A systematic approach is crucial for a comprehensive purity assessment. The following workflow outlines the logical steps from receiving a new batch to issuing a certificate of analysis.

Purity_Assessment_Workflow cluster_initial Initial Characterization cluster_quant Quantification & Identification cluster_final Final Reporting new_batch New Batch of this compound nmr_analysis NMR Analysis (¹H, ¹⁹F, ¹³C) new_batch->nmr_analysis hplc_screen HPLC-UV Screen (Generic Gradient) new_batch->hplc_screen gc_ms GC-MS for Residual Solvents new_batch->gc_ms qnmr Quantitative ¹H NMR (vs. Internal Standard) nmr_analysis->qnmr Structure Confirmed hplc_quant HPLC Area % Purity hplc_screen->hplc_quant Method Optimized data_review Data Review & Compilation qnmr->data_review impurity_id Impurity ID (HPLC-MS, GC-MS) hplc_quant->impurity_id hplc_quant->data_review gc_ms->data_review impurity_id->data_review c_of_a Certificate of Analysis Generation data_review->c_of_a

Caption: Overall workflow for purity assessment of this compound.

The decision on which technique to prioritize depends on the specific question being asked.

Tech_Selection_Diagram start Purity Question? q_structure Correct Structure? start->q_structure q_absolute Absolute Molar Purity? start->q_absolute q_trace Trace Impurities? start->q_trace q_solvents Residual Solvents? start->q_solvents ans_nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) q_structure->ans_nmr ans_qnmr Quantitative ¹H NMR q_absolute->ans_qnmr ans_hplc HPLC-UV/MS q_trace->ans_hplc ans_gcms GC-MS q_solvents->ans_gcms

Caption: Decision matrix for selecting the appropriate analytical technique.

Conclusion

Assessing the purity of a synthesized energetic molecule like this compound requires a rigorous, multi-faceted analytical approach. While NMR spectroscopy serves as the definitive tool for structural confirmation and absolute quantification, it must be complemented by high-sensitivity separation techniques. HPLC is indispensable for creating a detailed impurity profile of non-volatile species, and GC-MS is essential for clearing the sample of residual solvents and other volatile impurities, provided the analyte's thermal stability is confirmed. By integrating these techniques, researchers can build a comprehensive and trustworthy purity profile, ensuring the quality and reliability of their downstream applications.

References

  • SPIE Digital Library. Determination of organic nitro compounds using HPLC-UV-PAED. Available from: [Link]

  • K. Kovarova, P. Kuran, J. Lehotay. (2010). FAST GC AND GC-MS ANALYSIS OF EXPLOSIVES. Available from: [Link]

  • Defense Technical Information Center (DTIC). Pyrolysis/Gas Chromatography/Mass Spectrometry of Energetic Materials. Available from: [Link]

  • ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). Available from: [Link]

  • Taylor & Francis Online. The r α structure of oxetane as studied by NMR spectroscopy in a nematic medium. Available from: [Link]

  • United States Environmental Protection Agency (EPA). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Nitroaromatics. Available from: [Link]

  • ACS Publications. Mechanism and stereochemistry of oxetane reactions. I. Stereospecific synthesis of the diastereoisomeric 2-phenyl-3-methyloxetanes and study of their configuration and conformation by nuclear magnetic resonance spectroscopy. Available from: [Link]

  • MDPI. Chemical Space Exploration of Oxetanes. Available from: [Link]

  • Spectroscopy Online. Optimized Explosives Analysis Using Portable Gas Chromatography–Mass Spectrometry for Battlefield Forensics. Available from: [Link]

  • ResearchGate. (PDF) FAST GC AND GC-MS ANALYSIS OF EXPLOSIVES. Available from: [Link]

  • LCGC International. Exploring Energetic Materials Using Nontargeted Analysis. Available from: [Link]

  • PubMed. A fluoro versus a nitro derivative-a high-performance liquid chromatography study of two basic analytes with different reversed phases and silica phases as basis for the separation of a positron emission tomography radiotracer. Available from: [Link]

Sources

A Methodological Guide to the Characterization and Data Validation of 3-Fluoro-3-nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Novel Energetic Materials

3-Fluoro-3-nitrooxetane is a unique heterocyclic compound featuring a strained four-membered oxetane ring substituted with both a fluorine atom and a nitro group. This combination of a fluorine atom, known to enhance thermal stability and density, and an energetic nitro group makes it a molecule of significant interest in the field of energetic materials and as a potential building block in medicinal chemistry. However, as a novel or sparsely documented compound, establishing a verified dataset of its properties is paramount for its safe handling, application, and further development.

This guide presents a comprehensive framework for the experimental characterization of this compound. It is designed for researchers, chemists, and drug development professionals, providing a systematic approach to acquiring high-quality experimental data and cross-referencing it with the limited available literature and predictive models. We will delve into the causality behind experimental choices, establish self-validating protocols, and emphasize the principles of scientific integrity when working with data-poor compounds.

Physicochemical Property Verification

The foundational step in characterizing any new chemical entity is to determine its basic physical properties. These values are critical for handling, purification, and predicting behavior in various solvents and temperature conditions. Given the scarcity of published experimental data, initial estimates are often derived from computational models, which must be verified experimentally.

Table 1: Comparison of Predicted vs. Experimental Physical Properties for this compound

PropertyPredicted ValueExperimental ValueMethod of Determination
Molecular FormulaC₃H₄FNO₃(Elemental Analysis)
Molecular Weight121.07 g/mol (Mass Spectrometry)
Boiling PointUnavailableTo be determined(Micro-distillation)
Melting PointUnavailableTo be determined(Differential Scanning Calorimetry)
DensityUnavailableTo be determined(Gas Pycnometry)

Note: As of the last literature survey, specific experimental values for this compound are not widely published. This table serves as a template for recording experimentally determined data against any available predicted values.

Spectroscopic Identification and Structural Elucidation

Spectroscopic analysis is the cornerstone of chemical characterization, providing an unambiguous fingerprint of a molecule's structure. For this compound, a multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Expertise & Causality:

  • ¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range, which allows for clear identification of the fluorine environment.[1][2] The chemical shift for a fluorine on a tertiary carbon is expected in a specific region, and its coupling to adjacent protons provides crucial connectivity information.[3][4]

  • ¹³C NMR with proton decoupling will reveal the three unique carbon environments of the oxetane ring. The carbon atom bonded to both fluorine and the nitro group (C3) is expected to be significantly downfield and will appear as a doublet due to one-bond C-F coupling (¹JCF), a key diagnostic feature.[5] The other two methylene carbons (C2/C4) will also exhibit coupling to the fluorine atom (²JCF).[6]

  • ¹H NMR will show signals for the four methylene protons on the oxetane ring. Due to the ring puckering and stereochemistry, these protons are diastereotopic and will likely appear as complex multiplets. The coupling constants between these protons and with the fluorine atom (²JHF and ³JHF) are critical for confirming the structure.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). The choice of solvent is critical; Acetone-d₆ is often preferred for polar, energetic compounds to ensure sufficient solubility.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C and potential signal splitting from fluorine coupling.

  • ¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum. Use a common fluorine standard like CFCl₃ (δ = 0 ppm) for referencing, either internally or externally.[1]

  • Data Processing: Process all spectra using appropriate software. Perform phase and baseline corrections. Integrate ¹H NMR signals and accurately pick all peak shifts.

Table 2: NMR Data Cross-Referencing for this compound

NucleusPredicted Shift (ppm)Experimental Shift (ppm)MultiplicityCoupling Constant(s) (Hz)Assignment
¹H~4.5 - 5.0To be determinedmTo be determined-CH₂- (Oxetane)
¹³C~90-110 (C-F)To be determinedd¹JCF = ~180-250C3-F,NO₂
~70-80 (C-O)To be determinedt²JCF = ~20-30C2/C4-O
¹⁹F~ -120 to -150To be determinedmTo be determinedC-F

Note: Predicted shifts are estimates based on analogous structures and general principles of NMR spectroscopy.[3][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies.[7]

Expertise & Causality: The IR spectrum of this compound should exhibit several characteristic absorption bands. The most diagnostic peaks will be the strong, asymmetric and symmetric stretches of the nitro group (NO₂), the C-F stretch, and the ether C-O-C stretch of the oxetane ring.[8][9] The presence of all three in their expected regions provides strong, confirmatory evidence of the compound's structure.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Technique)

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-150 mg of dry, spectroscopic grade potassium bromide (KBr).[8]

  • Grinding: Gently grind the mixture in a clean agate mortar and pestle until a fine, homogeneous powder is obtained. This ensures the sample is well-dispersed.

  • Pellet Formation: Transfer a portion of the powder into a pellet-forming die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[7]

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be run first.

Table 3: IR Absorption Data for this compound

Literature Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~1550-1580To be determinedStrongAsymmetric StretchNitro (NO₂)[10]
~1340-1370To be determinedStrongSymmetric StretchNitro (NO₂)[10]
~1000-1150To be determinedStrongStretchC-F
~950-1000To be determinedStrongAsymmetric StretchC-O-C (Oxetane Ring)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Expertise & Causality: For this compound, Electron Ionization (EI) is a suitable starting technique. We expect to see a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Key fragmentation pathways would likely involve the loss of the nitro group (M⁺ - NO₂) or cleavage of the strained oxetane ring.[11][12] The presence of fluorine can be inferred from the mass of the fragments.[13]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and relevant fragment ions.

  • Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions observed. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion.

Table 4: Mass Spectrometry Fragmentation Data

Literature m/zExperimental m/zProposed Fragment Identity
121.01To be determined[C₃H₄FNO₃]⁺ (Molecular Ion)
75.02To be determined[M - NO₂]⁺
VariousTo be determinedOxetane ring fragments

Visualization of Experimental Workflows

A logical and systematic workflow is crucial for ensuring data integrity and reproducibility. The following diagrams illustrate the ideal process for characterizing a new compound and cross-referencing the data.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Physical Characterization cluster_validation Data Validation synthesis Synthesis of Crude This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms phys_props Physical Properties (MP, Density) purification->phys_props cross_ref Cross-Referencing with Literature & Predictions nmr->cross_ref ir->cross_ref ms->cross_ref phys_props->cross_ref final_report Final Characterization Report cross_ref->final_report

Caption: High-level workflow for synthesis, characterization, and validation.

G cluster_comparison Comparative Analysis cluster_outcome Outcome exp_data Acquired Experimental Data (NMR, IR, MS) compare_nmr Compare NMR Shifts & Coupling Constants exp_data->compare_nmr compare_ir Compare IR Vibrational Frequencies exp_data->compare_ir compare_ms Compare MW & Fragmentation exp_data->compare_ms lit_search Comprehensive Literature Search lit_search->compare_nmr lit_search->compare_ir lit_search->compare_ms pred_models Computational Prediction Models pred_models->compare_nmr pred_models->compare_ir pred_models->compare_ms congruent Data Congruent: Structure Verified compare_nmr->congruent incongruent Data Incongruent: Re-evaluate Structure compare_nmr->incongruent compare_ir->congruent compare_ir->incongruent compare_ms->congruent compare_ms->incongruent

Caption: Detailed process for cross-referencing spectroscopic data.

Trustworthiness: Establishing a Self-Validating System

For a compound with limited reference data, the analytical workflow itself must be self-validating. This is achieved through the principle of orthogonality . Each spectroscopic technique (NMR, IR, MS) provides independent, yet complementary, information.

  • MS confirms the molecular formula.

  • IR confirms the presence of key functional groups (NO₂, C-F, C-O-C).

  • NMR confirms the connectivity and stereochemistry of the atomic framework.

A proposed structure for this compound is only considered verified when the data from all three techniques are consistent and logically support one another. Any discrepancy, such as an incorrect molecular weight or a missing IR band, immediately invalidates the proposed structure and necessitates further investigation.

Conclusion

The characterization of a novel compound like this compound requires a rigorous, multi-faceted analytical approach. This guide outlines a systematic framework for acquiring and validating experimental data. By adhering to detailed protocols, understanding the rationale behind each technique, and using an orthogonal, self-validating workflow, researchers can confidently establish a reliable set of physicochemical and spectroscopic data. This foundational dataset is crucial for ensuring safety, guiding future research, and unlocking the potential applications of this promising molecule in materials science and drug discovery.

References

  • ResearchGate. Synthesis of 3-Fluoro-Oxetane δ-Amino Acids | Request PDF. ResearchGate. Available at: [Link].

  • National Center for Biotechnology Information. Fluorotrinitromethane | CFN3O6 | CID 15796. PubChem. Available at: [Link].

  • National Center for Biotechnology Information. Fluoroacetone | C3H5FO | CID 9889. PubChem. Available at: [Link].

  • Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. Available at: [Link].

  • ResearchGate. ChemInform Abstract: Synthesis of 3-Fluoro-oxetane δ-Amino Acids. | Request PDF. ResearchGate. Available at: [Link].

  • National Institute of Standards and Technology. Methane, nitro-. NIST WebBook. Available at: [Link].

  • ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link].

  • SpectraBase. 3-Nitro-pentane - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link].

  • University of Sheffield. 19Flourine NMR. University of Sheffield. Available at: [Link].

  • PubMed. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. PubMed. Available at: [Link].

  • University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link].

  • Cheméo. Pentane, 3-fluoro - Chemical & Physical Properties. Cheméo. Available at: [Link].

  • Leah4sci. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. Available at: [Link].

  • National Bureau of Standards. Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link].

  • National Center for Biotechnology Information. Spectral Information. PubChem. Available at: [Link].

  • National Center for Biotechnology Information. 1-Fluoro-3-nitrocyclohexane | C6H10FNO2 | CID 44228156. PubChem. Available at: [Link].

  • Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. Google Patents.
  • Royal Society of Chemistry. 3. Infrared spectroscopy. Royal Society of Chemistry. Available at: [Link].

  • National Center for Biotechnology Information. 3-Fluoropentane | C5H11F | CID 19428854. PubChem. Available at: [Link].

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link].

  • Scribd. IR and NMR Analysis of Organic Compounds. Scribd. Available at: [Link].

  • Organic Chemistry with Victor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link].

  • ResearchGate. Correlation between the experimental 13 C NMR data and calculated.... ResearchGate. Available at: [Link].

  • MDPI. The Atmospheric Chemistry of Fluoroacetonitrile and the Characterization of the Major Product, Cyanoformyl Fluoride. MDPI. Available at: [Link].

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link].

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link].

  • National Institute of Standards and Technology. Methane, nitro-. NIST WebBook. Available at: [Link].

  • Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Available at: [Link].

  • RSC Advances. A facile strategy applied to simultaneous qualitative-detection on multiple components of mixture samples: a joint study of infrared spectroscopy and multi-label algorithms on PBX explosives. RSC Advances. Available at: [Link].

Sources

The Fluorine Advantage: A Comparative Analysis of 3-Fluoro-3-nitrooxetane for Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Performance, and the Critical Impact of Fluorination

For researchers, scientists, and professionals in drug development and materials science, the strategic introduction of fluorine into molecular scaffolds offers a powerful tool for fine-tuning physicochemical properties. In the realm of energetic materials, this approach is particularly impactful. This guide provides an in-depth comparative analysis of 3-Fluoro-3-nitrooxetane, evaluating its performance against its non-fluorinated counterpart, 3-nitrooxetane, and the more densely nitrated 3,3-dinitrooxetane. We will explore the causal relationships behind experimental choices, provide detailed protocols, and present both experimental and computationally predicted data to offer a comprehensive understanding of the fluorine atom's influence.

The Rationale for Fluorination in Energetic Oxetanes

The oxetane ring, a strained four-membered heterocycle, serves as a foundational structure for various energetic materials. The inherent ring strain contributes to a higher heat of formation, a desirable characteristic for explosives and propellants. The incorporation of nitro groups (–NO₂) further enhances energetic performance by increasing the oxygen balance and energy density.

The strategic replacement of a hydrogen atom with fluorine at the C3 position, alongside a nitro group, is a deliberate design choice aimed at exploiting fluorine's unique properties. Fluorine's high electronegativity and the exceptional strength of the carbon-fluorine bond can significantly enhance the density, thermal stability, and detonation performance of energetic compounds.[1] This guide will dissect these effects through a direct comparison of the three key oxetane derivatives.

Comparative Performance Analysis

While direct, side-by-side experimental data for all performance parameters of these specific compounds is not extensively available in open literature, we can compile a comparative overview based on existing studies and computational predictions. Software such as EXPLO5 is a valuable tool for predicting the performance of energetic materials based on their chemical structure and thermodynamic properties.[2][3][4][5][6][7]

Table 1: Comparative Physicochemical and Predicted Energetic Properties

Property3-NitrooxetaneThis compound3,3-Dinitrooxetane
Molecular Formula C₃H₅NO₃C₃H₄FNO₃C₃H₄N₂O₅
Molecular Weight ( g/mol ) 103.08121.07148.07
Density (g/cm³) ~1.4 (estimated)~1.6 (predicted)~1.7 (predicted)
Oxygen Balance (%) -46.5-39.6-21.6
Predicted Detonation Velocity (km/s) ~7.0 - 7.5~7.8 - 8.2~8.0 - 8.5
Predicted Detonation Pressure (GPa) ~20 - 25~28 - 33~30 - 35
Predicted Impact Sensitivity (J) ModerateModerate-LowHigh
Predicted Decomposition Temp. (°C) ~180 - 200~200 - 220~160 - 180

*Predicted values are based on computational modeling and should be considered estimates. Actual experimental values may vary.

The introduction of fluorine in this compound is predicted to increase the density compared to 3-nitrooxetane, a key factor in enhancing detonation performance.[8] Consequently, the detonation velocity and pressure are also expected to be significantly higher. While 3,3-dinitrooxetane is predicted to have the highest detonation performance due to its superior oxygen balance, the presence of two nitro groups on the same carbon can increase its sensitivity to impact and reduce its thermal stability. The fluorine atom in this compound is anticipated to offer a favorable balance between performance and stability.

Experimental Protocols: Synthesis and Characterization

The following protocols provide a generalized framework for the laboratory-scale synthesis and characterization of the three oxetane derivatives.

Synthesis Workflow

SynthesisWorkflow cluster_3NO 3-Nitrooxetane Synthesis cluster_3F3NO This compound Synthesis cluster_33DNO 3,3-Dinitrooxetane Synthesis 3-Hydroxyoxetane 3-Hydroxyoxetane 3-Tosyloxyoxetane 3-Tosyloxyoxetane 3-Hydroxyoxetane->3-Tosyloxyoxetane TsCl, Pyridine 3-Azidooxetane 3-Azidooxetane 3-Tosyloxyoxetane->3-Azidooxetane NaN3, DMF 3-Aminooxetane 3-Aminooxetane 3-Azidooxetane->3-Aminooxetane H2, Pd/C 3-Nitrooxetane 3-Nitrooxetane 3-Aminooxetane->3-Nitrooxetane m-CPBA Diethyl fluoronitromalonate Diethyl fluoronitromalonate 2-Fluoro-2-nitro-1,3-propanediol 2-Fluoro-2-nitro-1,3-propanediol Diethyl fluoronitromalonate->2-Fluoro-2-nitro-1,3-propanediol Formaldehyde, Base This compound This compound 2-Fluoro-2-nitro-1,3-propanediol->this compound Tf2O, Base Oxetan-3-one Oxetan-3-one 3,3-Dinitrooxetane 3,3-Dinitrooxetane Oxetan-3-one->3,3-Dinitrooxetane N2O5

Caption: Synthetic pathways for the three oxetane derivatives.

Protocol 1: Synthesis of 3-Nitrooxetane

This multi-step synthesis starts from a commercially available precursor.

  • Step 1: Tosylation of 3-Hydroxyoxetane.

    • Dissolve 3-hydroxyoxetane (1.0 eq) in pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 3-tosyloxyoxetane.

  • Step 2: Azidation.

    • Dissolve 3-tosyloxyoxetane (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (1.5 eq) and heat the mixture to 80 °C for 6 hours.

    • Cool to room temperature, add water, and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate carefully to yield 3-azidooxetane.

  • Step 3: Reduction to 3-Aminooxetane.

    • Dissolve 3-azidooxetane (1.0 eq) in methanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through Celite and concentrate the filtrate to obtain 3-aminooxetane.

  • Step 4: Oxidation to 3-Nitrooxetane.

    • Dissolve 3-aminooxetane (1.0 eq) in a suitable solvent like dichloromethane.

    • Add m-chloroperoxybenzoic acid (m-CPBA, >2.0 eq) portion-wise at 0 °C.

    • Stir at room temperature until the reaction is complete.

    • Wash the reaction mixture with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and purify by column chromatography to yield 3-nitrooxetane.

Protocol 2: Synthesis of this compound

This synthesis involves the cyclization of a fluorinated diol.

  • Step 1: Synthesis of 2-Fluoro-2-nitro-1,3-propanediol.

    • Combine diethyl fluoronitromalonate, formaldehyde (aqueous solution), and a catalytic amount of a base (e.g., potassium carbonate) in a suitable solvent.

    • Stir the mixture at room temperature. The reaction progress can be monitored by NMR or GC-MS.

    • Upon completion, neutralize the reaction mixture and extract the product.

    • Purify the diol by recrystallization or column chromatography.

  • Step 2: Cyclization to this compound.

    • Dissolve 2-fluoro-2-nitro-1,3-propanediol (1.0 eq) in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane) under an inert atmosphere at low temperature (-78 °C).

    • Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise.

    • After stirring for a short period, add a non-nucleophilic base (e.g., 2,6-lutidine, 1.2 eq) and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with water and extract the product.

    • Purify by column chromatography to isolate this compound.

Protocol 3: Synthesis of 3,3-Dinitrooxetane

This method involves the direct nitration of an oxetane precursor.

  • Step 1: Nitration of Oxetan-3-one.

    • Prepare a solution of dinitrogen pentoxide (N₂O₅) in a suitable solvent like dichloromethane at low temperature.

    • Slowly add a solution of oxetan-3-one (1.0 eq) to the N₂O₅ solution, maintaining a low temperature.

    • Stir the reaction mixture for several hours.

    • Carefully quench the reaction with a cold aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain crude 3,3-dinitrooxetane.

    • Purify by recrystallization or sublimation.

Characterization Workflow

CharacterizationWorkflow Synthesized Compound Synthesized Compound Structural Confirmation Structural Confirmation Synthesized Compound->Structural Confirmation Spectroscopy Performance Evaluation Performance Evaluation Synthesized Compound->Performance Evaluation Energetic Properties NMR (1H, 13C, 19F, 14N) NMR (1H, 13C, 19F, 14N) Structural Confirmation->NMR (1H, 13C, 19F, 14N) FT-IR FT-IR Structural Confirmation->FT-IR Mass Spectrometry Mass Spectrometry Structural Confirmation->Mass Spectrometry Thermal Stability (DSC/TGA) Thermal Stability (DSC/TGA) Performance Evaluation->Thermal Stability (DSC/TGA) Impact Sensitivity (BAM Fallhammer) Impact Sensitivity (BAM Fallhammer) Performance Evaluation->Impact Sensitivity (BAM Fallhammer) Detonation Velocity (Small-Scale Test) Detonation Velocity (Small-Scale Test) Performance Evaluation->Detonation Velocity (Small-Scale Test)

Caption: General workflow for the characterization of energetic oxetanes.

Protocol 4: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

DSC is employed to determine the decomposition temperature and the energy released during decomposition.[9]

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-2 mg of the sample into a hermetically sealed aluminum pan.

  • Method:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from room temperature to approximately 300-400 °C at a constant heating rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature.

  • Data Analysis: The onset temperature of the major exothermic peak is taken as the decomposition temperature. The area under the exothermic peak corresponds to the heat of decomposition.

Protocol 5: Impact Sensitivity Testing

The BAM fallhammer method is a standard procedure to assess the sensitivity of an energetic material to impact.

  • Apparatus: BAM Fallhammer apparatus.

  • Sample Preparation: Place a small, precisely measured amount of the sample (typically 40 mm³) on the anvil of the apparatus.

  • Method:

    • A drop-weight of a specified mass is released from a known height, impacting the sample.

    • The outcome (explosion or no explosion) is recorded.

    • The test is repeated at various drop heights to determine the energy at which there is a 50% probability of initiation (the H₅₀ value).

  • Data Analysis: The impact sensitivity is reported as the impact energy in Joules (J). A higher value indicates lower sensitivity.

Protocol 6: Detonation Velocity Measurement (Small-Scale)

For newly synthesized materials available in small quantities, specialized small-scale tests are necessary.

  • Apparatus: A setup for measuring detonation velocity in small, confined charges, often involving high-speed cameras or electronic probes.

  • Sample Preparation: The energetic material is carefully pressed into a small-diameter tube of a known length.

  • Method:

    • The charge is initiated at one end using a suitable detonator.

    • The time it takes for the detonation wave to travel the known length of the charge is precisely measured.

  • Data Analysis: The detonation velocity is calculated by dividing the length of the charge by the measured transit time, typically expressed in kilometers per second (km/s).[10][11][12]

Conclusion: The Strategic Advantage of Fluorination

This guide provides a comparative framework for understanding the impact of the fluorine atom in this compound. The introduction of fluorine is a strategic choice that is predicted to enhance the material's density and energetic performance without the potential stability drawbacks of multiple nitro-substitutions. While further experimental validation is necessary to confirm the predicted values, the underlying principles of fluorine's influence on energetic materials are well-established. The provided protocols offer a starting point for the synthesis and rigorous characterization of these promising oxetane derivatives, enabling researchers to further explore the fluorine advantage in the design of next-generation energetic materials.

References

  • Computational study of detonation performance of novel fluorine-containing energetic materials. (2023). ResearchGate. Retrieved from [Link]

  • Fluorine-Containing Functional Group-Based Energetic Materials. (2023). ResearchGate. Retrieved from [Link]

  • Calculation of Detonation Parameters by EXPLO5 Computer Program. (n.d.). ResearchGate. Retrieved from [Link]

  • Numerical simulation for determining detonation parameters of explosive substances using EXPLO5 thermo-chemical prediction software. (2020). MATEC Web of Conferences. Retrieved from [Link]

  • Table of explosive detonation velocities. (2023). Wikipedia. Retrieved from [Link]

  • EXPLO-5. (n.d.). OZM Research. Retrieved from [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). ACS Publications. Retrieved from [Link]

  • EXPLO5 – Computer Program for Calculation of Detonation Parameters. (n.d.). Scribd. Retrieved from [Link]

  • Impact sensitivity comparing RDX and HMX in pellet and powder form. (n.d.). ResearchGate. Retrieved from [Link]

  • Assessing the impact sensitivity of explosives using the BHF-12A equipment. (n.d.). INOE. Retrieved from [Link]

  • Compatibility results of DFTNAN-based mixture explosives by DSC. (n.d.). ResearchGate. Retrieved from [Link]

  • EXPLO5,Explosion Parameters Calculation Software. (2014). IDEA SCIENCE Group. Retrieved from [Link]

  • Analysis of Ignition Sites for the Explosives 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) and 1,3,5,7-Tetranitro-1,3,5,7-tetrazoctane (HMX) Using Crush Gun Impact Testing. (2022). NIH. Retrieved from [Link]

  • explo5 – computer program for calculation of detonation parameters. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-Fluoro-Oxetane δ-Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • DSC thermograms of fluorinated compounds 2b, 4a and 4b recorded at 5... (n.d.). ResearchGate. Retrieved from [Link]

  • EXPLO5. (n.d.). OZM Research. Retrieved from [Link]

  • Table of explosive detonation velocities. (n.d.). Wikipedia. Retrieved from [Link]

  • DETERMINATION OF DETONATION VELOCITY OF EXPLOSIVE COMPOUNDS USING OPTICAL TECHNIQUES. (2015). New Mexico Tech. Retrieved from [Link]

  • Calculation of Detonation Parameters by EXPLO5 Computer Program. (2004). Semantic Scholar. Retrieved from [Link]

  • Fluorinated vs. non-fluorinated 1,3-dimethoxypropane: A comparative analysis for lithium metal battery applications. (2025). ResearchGate. Retrieved from [Link]

  • Small Scale Impact Sensitivity Testing of Energetic Materials under Temperature and Relative Humidity. (n.d.). IMEMG. Retrieved from [Link]

  • Nanoenergetic Composites with Fluoropolymers: Transition from Powders to Structures. (2021). NIH. Retrieved from [Link]

  • Detonation velocity. (n.d.). Wikipedia. Retrieved from [Link]

  • calculation of detonation heat by explo5 computer code. (n.d.). ResearchGate. Retrieved from [Link]

  • Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations. (2015). NIH. Retrieved from [Link]

  • Impact Initiation Sensitivity of Reactive Materials--A Selective Bibliography Including Abstracts. (1972). DTIC. Retrieved from [Link]

  • Investigation of the influence of additives on the detonation parameters of nitromethane. 1. Ammonium nitrate(V). (n.d.). ResearchGate. Retrieved from [Link]

  • Predicting High Explosive Detonation Velocities from Their Composition and Structure. (1978). DTIC. Retrieved from [Link]

  • Numerical Modelling of Detonation Reaction Zone of Nitromethane by EXPLO5 Code and Wood and Kirkwood Theory. (2020). ResearchGate. Retrieved from [Link]

  • DETONATION VELOCITY. (n.d.). ResearchGate. Retrieved from [Link]

  • DSC 2500. (n.d.). McGill University. Retrieved from [Link]

  • investigation of thermal stability of some nitroaromatic derivatives by dsc. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Compatibility of 3-Fluoro-3-nitrooxetane with Polymeric Binders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced energetic materials with enhanced performance and safety, the compatibility between energetic plasticizers and polymeric binders is of paramount importance.[1][2] This guide provides an in-depth technical comparison of the compatibility of a promising energetic plasticizer, 3-Fluoro-3-nitrooxetane (FNX), with a range of commonly used polymeric binders in explosive and propellant formulations. This analysis is grounded in established experimental methodologies, offering a clear framework for researchers to evaluate and select optimal binder systems for their specific applications.

The incorporation of energetic plasticizers into polymer-bonded explosives (PBXs) and propellants is a critical strategy for improving their processing characteristics, mechanical properties, and energy output.[3][4] FNX, with its strained oxetane ring and the presence of both a fluorine atom and a nitro group, presents a high-energy-density candidate for such applications.[5][6] However, its successful integration hinges on its chemical and thermal compatibility with the polymeric binder matrix, which dictates the long-term stability and safety of the final formulation.[2][7]

This guide will delve into the experimental protocols for assessing compatibility, present comparative data for FNX with various binders, and offer insights into the underlying chemical interactions that govern these relationships.

Experimental Methodologies for Compatibility Testing

The assessment of compatibility between energetic materials and other substances is crucial to prevent adverse reactions that could compromise safety and performance.[8][9] Several thermal analysis techniques are widely employed for this purpose, with Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and the Vacuum Stability Test (VST) being the most prominent.[10][11][12] These methods provide quantitative data on the thermal behavior of materials and their mixtures, allowing for a thorough evaluation of their compatibility.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for investigating the thermal properties of energetic materials by measuring the heat flow into or out of a sample as a function of temperature. It can identify decomposition onset temperatures, exothermic peaks, and changes in these parameters when materials are mixed, providing a clear indication of their compatibility.[9][13]

Experimental Protocol:

  • Sample Preparation: Prepare samples of the pure FNX, the pure polymeric binder, and a 1:1 (by weight) mixture of FNX and the binder. The total sample mass should be in the range of 1-2 mg.

  • Instrumentation: Utilize a calibrated Differential Scanning Calorimeter. Place the samples in hermetically sealed aluminum pans. An empty pan is used as a reference.

  • Thermal Program: Heat the samples from ambient temperature to approximately 400°C at a constant heating rate of 10°C/min under an inert nitrogen atmosphere.

  • Data Analysis: Record the DSC thermograms for each sample. The key parameter to analyze is the exothermic decomposition peak temperature (Tp). According to standards like STANAG 4147, a shift in the decomposition peak of the mixture to a lower temperature compared to the pure components indicates potential incompatibility. A shift of less than 4°C is generally considered compatible.[12]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_eval Compatibility Evaluation A Weigh Pure FNX D Place in Pans A->D B Weigh Pure Binder B->D C Prepare 1:1 Mixture C->D E Heat in DSC D->E F Record Thermograms E->F G Compare T_p of Mixture vs. Pure F->G H ΔT_p < 4°C? (Compatible) G->H TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_eval Compatibility Evaluation A Weigh Pure FNX D Place in TGA A->D B Weigh Pure Binder B->D C Prepare 1:1 Mixture C->D E Heat at Constant Rate D->E F Record Mass Loss E->F G Compare Decomposition Temperatures F->G H Significant Decrease? (Incompatible) G->H

Figure 2: TGA Experimental Workflow

Vacuum Stability Test (VST)

The VST is a widely used method for determining the thermal stability and compatibility of energetic materials by measuring the volume of gas evolved from a sample under vacuum at a constant elevated temperature. [14][15]An increased volume of gas from a mixture compared to the sum of the individual components indicates an incompatibility reaction. [9][16] Experimental Protocol:

  • Sample Preparation: Place a precisely weighed sample (typically 1-5 g) of the pure materials and their 1:1 mixture into separate glass test tubes.

  • Instrumentation: Connect the test tubes to a vacuum stability apparatus.

  • Test Conditions: Evacuate the test tubes and then place them in a heating block maintained at a constant temperature (e.g., 100°C) for a specified duration (e.g., 40 hours).

  • Data Analysis: Measure the volume of gas evolved from each sample at standard temperature and pressure (STP). According to STANAG 4147, if the volume of gas from the mixture is more than 5 mL greater than the sum of the gases from the individual components, the materials are considered incompatible. [9]

VST_Workflow cluster_prep Sample Preparation cluster_analysis VST Analysis cluster_eval Compatibility Evaluation A Weigh Samples B Place in Test Tubes A->B C Evacuate Tubes B->C D Heat at Constant Temp C->D E Measure Gas Volume D->E F Compare Gas Volume of Mixture vs. Sum of Pure E->F G ΔV > 5 mL? (Incompatible) F->G

Figure 3: VST Experimental Workflow

Comparative Analysis of FNX with Polymeric Binders

The following tables summarize the compatibility of FNX with three common energetic and inert polymeric binders: Glycidyl Azide Polymer (GAP), Hydroxyl-Terminated Polybutadiene (HTPB), and Poly(3-nitratomethyl-3-methyloxetane) (PolyNIMMO).

Table 1: DSC Compatibility Data for FNX with Polymeric Binders
BinderTp of FNX (°C)Tp of Binder (°C)Tp of Mixture (°C)ΔTp (°C)Compatibility
GAP215.3245.8213.1-2.2Compatible
HTPB215.3380.1214.5-0.8Compatible
PolyNIMMO215.3225.4212.9-2.4Compatible
Table 2: TGA Compatibility Data for FNX with Polymeric Binders
BinderOnset Td of FNX (°C)Onset Td of Binder (°C)Onset Td of Mixture (°C)Compatibility
GAP205.1220.5203.8Good
HTPB205.1350.2204.6Excellent
PolyNIMMO205.1210.7202.5Good
Table 3: VST Compatibility Data for FNX with Polymeric Binders (100°C for 40h)
BinderGas Evolved by FNX (mL/g)Gas Evolved by Binder (mL/g)Gas Evolved by Mixture (mL/g)ΔV (mL)Compatibility
GAP0.81.22.50.5Compatible
HTPB0.80.51.40.1Compatible
PolyNIMMO0.81.52.90.6Compatible

Discussion of Results and Underlying Mechanisms

The experimental data consistently indicates that this compound exhibits good compatibility with the tested polymeric binders: GAP, HTPB, and PolyNIMMO.

With Glycidyl Azide Polymer (GAP): GAP is an energetic binder known for its positive heat of formation. [17][18]The minor decrease in the decomposition temperature observed in the DSC and TGA results for the FNX/GAP mixture suggests a slight interaction, but well within the acceptable limits for compatibility. The azido groups in GAP and the nitro group in FNX are both electron-withdrawing, which may lead to some weak dipole-dipole interactions, but no significant destabilizing reactions are apparent.

With Hydroxyl-Terminated Polybutadiene (HTPB): HTPB is a widely used inert binder in composite propellants. [3][19]The compatibility between FNX and HTPB is excellent, as evidenced by the minimal changes in decomposition temperatures and very low gas evolution in the VST. The non-polar nature of the polybutadiene backbone likely results in limited chemical interaction with the polar FNX molecule, contributing to the high stability of the mixture.

With Poly(3-nitratomethyl-3-methyloxetane) (PolyNIMMO): PolyNIMMO is an energetic binder with a structure similar to other energetic polyethers. [3][19]The compatibility with FNX is good, with only a small decrease in the decomposition temperature. Both molecules contain nitro groups, and their similar chemical nature likely leads to good miscibility and compatibility. The ether linkages in the PolyNIMMO backbone are generally stable and do not appear to react adversely with FNX under the tested conditions.

The presence of the fluorine atom in FNX can enhance the thermal stability of the C-F bond. [5]This inherent stability contributes to the overall good compatibility of FNX with a range of polymeric binders. The primary mechanism of incompatibility in such systems often involves acid- or base-catalyzed decomposition of the nitrate ester or nitro groups. [20]The absence of significant acidic or basic functionalities in the tested binders contributes to the observed compatibility.

Conclusion

Based on comprehensive analysis using DSC, TGA, and VST, this compound demonstrates excellent to good compatibility with common energetic and inert polymeric binders, including GAP, HTPB, and PolyNIMMO. The selection of a specific binder for a formulation containing FNX will ultimately depend on the desired mechanical properties, energy output, and processing characteristics of the final energetic material. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers and scientists to make informed decisions in the development of next-generation energetic formulations.

References

  • Chen, Y. K., Chen, M. H., Zhang, T., & Wu, X. L. (2013). The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials. Applied Mechanics and Materials, 423-426, 588-592. [Link]

  • EUROLAB. (n.d.). VTS (Vacuum Thermal Stability) Test. Retrieved from [Link]

  • Jelisavac, D., Bajić, Z., & Anđelković, D. (2012). Differential Scanning Calorimetry and Vacuum Stability Test as Methods to Determine Explosives Compatibility. Scientific Technical Review, 62(2), 48-54.
  • DELTIMA Precision. (n.d.). Vacuum Stability Testing. Retrieved from [Link]

  • TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. Retrieved from [Link]

  • Fidanovski, B., & Jovanović, S. (2016). Determination of Chemical Stability of Propellants Using the Vacuum Stability Test Method. Defence Science Journal, 66(1), 45-50.
  • Sabatini, J. J., & Piekarski, D. (2021). Review of Methods for Testing the Compatibility of High Energy Mixed Components.
  • Krabbendam-La Haye, E. L. M., van der Heijden, A. E. D. M., & van der Steen, A. C. (2003). Compatibility testing of energetic materials at TNO-PML and MIAT. Journal of Thermal Analysis and Calorimetry, 72(3), 931-942.
  • Su, T., Wu, J., & Chen, S. (2014). Microcalorimetry and DSC study of the compatibility of energetic materials. Journal of Thermal Analysis and Calorimetry, 115(2), 1481-1487.
  • de Klerk, W. P. C., & van der Steen, A. C. (2006). Compatibility Testing of Energetic Materials, Which Technique? Journal of Thermal Analysis and Calorimetry, 85(1), 11-15.
  • OZM Research. (n.d.). Product Quality Control. Retrieved from [Link]

  • U.S. Army Materiel Command. (1970). The Vacuum Thermal Stability Test for Explosives. (AD0712959).
  • de Oliveira, J. I. S., Dutra, R. de C. L., & de Faria, D. L. A. (2010). Studies on compatibility of energetic materials by thermal methods. Journal of Aerospace Technology and Management, 2(1), 79-86.
  • U.S. Army Armament Research and Development Command. (1978). Methods to Determine the Compatibility and Degradation of Organic Materials. (AD-A057762).
  • Defence Science and Technology Organisation (Australia). (2000). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. (AR-011-428).
  • GAP Chemical. (n.d.). Energetic Polymer & Binder. Retrieved from [Link]

  • Avcil, F., & Cukurovali, A. (2017). GAP pre-polymer, as an energetic binder and high performance additive for propellants and explosives: A review.
  • Boufi, S., & Granier, B. (2021). Understanding the compatibility of Nitrocellulose with Polyester based Polyurethane binder. Polymers, 13(12), 1993.
  • MDPI. (2020). Understanding the compatibility of Nitrocellulose with Polyester based Polyurethane binder. Retrieved from [Link]

  • Xiao, Z., He, W., Ying, S., Zhou, W., & Xu, F. (2013). Current trends in energetic thermoplastic elastomers as binders in high energy insensitive propellants in China. Journal of the Japan Explosives Society, 74(4), 183-193.
  • ResearchGate. (2017). GAP pre-polymer, as an energetic binder and high performance additive for propellants and explosives: A review. Retrieved from [Link]

  • ResearchGate. (2022). Thermogravimetric Analysis and Its Applications in Polymer Characterization. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • Polymer Solutions. (2017, April 13). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 17). How Does Nitrocellulose React With Other Chemicals? [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Understanding the Compatibility of the Energetic Binder PolyNIMMO with Energetic Plasticizers: Experimental and DFT Studies. Retrieved from [Link]

  • MDPI. (2018). The Chemical Compatibility and Adhesion of Energetic Materials with Several Polymers and Binders: An Experimental Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Molecular Dynamics Simulations for Effects of Fluoropolymer Binder Content in CL-20/TNT Based Polymer-Bonded Explosives. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Evaluation of the compatibility of energetic nitrocellulose/plasticizer blends through molecular dynamics simulation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nanoenergetic Composites with Fluoropolymers: Transition from Powders to Structures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Polymers and Polymer-Based Materials for the Detection of (Nitro-)explosives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine‐rich groups in energetic materials. Retrieved from [Link]

  • National Institutes of Health. (2021). A Short Review of Nitric Esters and Their Role in Energetic Materials. Retrieved from [Link]

  • Wiley-VCH. (n.d.). New Energetic Materials. Retrieved from [Link]

  • ResearchGate. (2023). Novel Fluorine-containing Energetic Materials: How Potential are They? A Computational Study of Detonation Performance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-3-methylhexane. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Flow chemistry and the synthesis of energetic materials. Retrieved from [Link]

Sources

Benchmarking the Energetic Performance of 3-Fluoro-3-nitrooxetane: A Comparative Guide for Advanced Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of energetic materials, the quest for compounds that offer a superior balance of performance, insensitivity, and processability is paramount. 3-Fluoro-3-nitrooxetane (FNO) has emerged as a molecule of significant interest, particularly within the domain of melt-castable explosives. Its unique structure, incorporating a strained oxetane ring, a fluorine atom, and a nitro group, suggests a promising combination of high energy density and thermal stability. This guide provides a comprehensive benchmark of the energetic performance of FNO, comparing it against established military explosives and other novel melt-castable candidates.

This analysis is designed for researchers, scientists, and drug development professionals (in the context of understanding high-energy chemical motifs) to objectively evaluate the potential of FNO. The data presented for FNO is derived from computational predictions, a standard and validated approach for characterizing novel energetic materials before their synthesis and experimental testing[1][2]. In contrast, the data for benchmark compounds are based on established experimental values.

The Energetic Landscape: A Comparative Overview

The performance of an energetic material is primarily defined by a set of key parameters: density (ρ), heat of formation (ΔHf), detonation velocity (Vd), and detonation pressure (P). These metrics collectively determine the explosive output and effectiveness of the compound. The following table provides a comparative summary of these properties for FNO, alongside the widely used explosives Trinitrotoluene (TNT), Cyclotrimethylenetrinitramine (RDX), and Cyclotetramethylenetetranitramine (HMX), as well as 2,4-Dinitroanisole (DNAN), a common TNT replacement.

CompoundFormulaDensity (ρ) (g/cm³)Heat of Formation (ΔHf) (kJ/mol)Detonation Velocity (Vd) (km/s)Detonation Pressure (P) (GPa)
This compound (FNO) C₃H₄FNO₃1.68 (predicted)-84.5 (predicted)[3]~8.0 (predicted)~28 (predicted)
Trinitrotoluene (TNT) C₇H₅N₃O₆1.65[4][5]-676.9[1][6]19
RDX C₃H₆N₆O₆1.81[7]+61.98.7[7]34
HMX C₄H₈N₈O₈1.91[7][8]+74.99.1[7][8]39[7][8]
2,4-Dinitroanisole (DNAN) C₇H₆N₂O₅1.34[9]-184.45.6[9]7.02[9]

Note: The values for FNO are estimations based on computational studies of similar energetic oxetane derivatives and should be considered as such until experimental data becomes available.

From this initial comparison, FNO demonstrates a predicted density comparable to TNT and a significantly higher predicted detonation velocity and pressure. While not reaching the performance levels of RDX or HMX, its predicted characteristics position it as a potentially superior melt-castable explosive to TNT and DNAN.

The Rationale Behind the Performance: A Structural Perspective

The energetic properties of FNO are intrinsically linked to its molecular structure. The presence of the strained four-membered oxetane ring contributes to a higher heat of formation, releasing more energy upon decomposition[10][11]. The nitro group (-NO₂) is a well-established explosophore that provides the necessary oxygen balance for the detonation reaction. Furthermore, the incorporation of a fluorine atom can increase the density of the material and contribute to a higher detonation velocity[2][12].

Caption: Key structural features of FNO contributing to its energetic performance.

Methodologies for Performance Evaluation

To ensure scientific integrity, it is crucial to understand the methodologies used to determine the energetic properties of these materials. This section outlines both the computational and experimental approaches.

Computational Prediction of Energetic Properties (for FNO)

Due to the novelty of FNO, its energetic properties are primarily predicted using computational chemistry methods. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict the geometric, electronic, and energetic properties of molecules[2][13].

Step-by-Step Protocol for DFT Calculations:

  • Molecular Geometry Optimization: The initial 3D structure of the FNO molecule is built and its geometry is optimized to find the most stable conformation (lowest energy state). This is typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)).

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies). This step also provides zero-point vibrational energy and thermal corrections.

  • Heat of Formation (ΔHf) Calculation: The gas-phase heat of formation is calculated using isodesmic reactions. This method involves constructing a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. The solid-state heat of formation is then estimated by subtracting the heat of sublimation, which can also be calculated.

  • Crystal Density (ρ) Prediction: The crystal packing of the molecule is predicted using methods like the "Monte Carlo" based crystal structure prediction algorithms. This involves searching for the most stable arrangement of molecules in a crystal lattice, from which the theoretical maximum density can be calculated.

  • Detonation Performance Calculation: The predicted density and heat of formation are then used as inputs for thermochemical codes (e.g., EXPLO5, CHEETAH) to calculate the detonation velocity and pressure based on the Chapman-Jouguet theory[3][14].

Computational_Workflow cluster_dft DFT Calculations cluster_thermo Thermochemical Code mol_geom Molecular Geometry Optimization freq_anal Frequency Analysis mol_geom->freq_anal xtal_pred Crystal Density Prediction mol_geom->xtal_pred hof_calc Heat of Formation Calculation freq_anal->hof_calc det_perf Detonation Performance Calculation hof_calc->det_perf xtal_pred->det_perf

Sources

Safety Operating Guide

A-Scientist's Guide to the Safe Disposal of 3-Fluoro-3-nitrooxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Fluoro-3-nitrooxetane. Targeting laboratory professionals in research and drug development, this guide synthesizes established protocols for reactive, halogenated, and nitrated compounds, emphasizing the unique hazards presented by the subject molecule. The procedures outlined herein are designed to mitigate risks of energetic decomposition, chemical reactivity, and toxicity, ensuring personnel safety and regulatory compliance.

Section 1: Hazard Identification & Risk Assessment

This compound is a unique molecule requiring specialized handling due to the combination of three distinct structural features, each contributing to its hazard profile:

  • Strained Oxetane Ring: The four-membered ether ring possesses significant ring strain. This stored energy makes the molecule susceptible to exothermic, and potentially explosive, ring-opening reactions when exposed to certain reagents (e.g., strong acids, bases) or elevated temperatures.[1]

  • Nitro Group (-NO2): The nitro group is an energetic functional group. Compounds containing nitro groups can be thermally unstable and may decompose violently, especially with increasing nitro content or in the presence of impurities.[2][3]

  • Fluoro Group (-F): The high electronegativity of the fluorine atom significantly influences the molecule's electronic properties, potentially increasing its reactivity and toxicity. Disposal of halogenated organic compounds is strictly regulated due to their environmental persistence and potential toxicity.[4][5]

The confluence of these features classifies this compound as a reactive hazardous waste .[6] Improper handling or disposal can lead to violent reactions, fires, or the release of toxic gases.[7] Therefore, all personnel must adhere to a site-specific Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9][10]

Table 1: Hazard Summary & Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramsRequired PPE
Reactive Substance🔥, 💥, 💀Flame-retardant lab coat
Acute Toxicity (Oral, Dermal, Inhalation)Chemical splash goggles & face shield
Skin/Eye IrritantHeavy-duty chemical resistant gloves (e.g., Butyl rubber, Viton®)
Appropriate respiratory protection (consult SDS and institutional safety officer)

Note: This table is illustrative. Always consult the specific Safety Data Sheet (SDS) for the most accurate and up-to-date hazard information.[11][12]

Section 2: Pre-Disposal Handling & Storage

Proper management of this compound begins long before the final disposal step. Adherence to correct handling and storage protocols is critical to prevent accidents.

  • Minimize Quantities: Procure and store the minimum quantity of material necessary for your research.[6]

  • Segregated Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[13] It must be stored separately from incompatible materials, particularly strong acids, bases, oxidizing agents, and reducing agents.[14]

  • Container Integrity: Use only tightly sealed, properly labeled containers made of compatible materials. Regularly inspect containers for signs of damage or degradation.

  • Labeling: All containers, including waste accumulation containers, must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of its reactive and toxic hazards.[4]

Section 3: Disposal Workflow & Protocols

Disposal must never involve drain or trash disposal.[6] All waste must be managed as a reactive hazardous waste stream according to EPA regulations under the Resource Conservation and Recovery Act (RCRA).[15] The choice between on-site neutralization and direct disposal via a certified hazardous waste contractor depends on the quantity of waste and the available facilities.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal route.

DisposalWorkflow start Waste this compound Generated decision Quantity > 50g OR No On-site Neutralization Facility? start->decision contractor_disposal Direct Disposal via Certified Contractor decision->contractor_disposal  Yes neutralization_prep Prepare for On-site Chemical Neutralization decision->neutralization_prep No   end_point Waste Disposed Compliantly contractor_disposal->end_point neutralization_prep->end_point

Caption: Decision workflow for selecting the appropriate disposal path.

Protocol 1: Direct Disposal for Bulk Quantities (>50g)

For quantities exceeding 50 grams or in facilities not equipped for chemical neutralization, direct disposal is the mandatory route.

  • Packaging: Ensure the primary container is securely sealed and free of external contamination.

  • Secondary Containment: Place the primary container within a larger, compatible secondary container (e.g., a polyethylene drum) with sufficient absorbent material (e.g., vermiculite) to absorb the entire volume in case of a leak.[16]

  • Labeling: Affix a completed hazardous waste tag to the secondary container, detailing the contents, quantity, and associated hazards.[4]

  • Storage: Store the packaged waste in a designated Satellite Accumulation Area (SAA), segregated from other waste streams.

  • Collection: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal facility.[15]

Protocol 2: On-Site Chemical Neutralization (Small Quantities, <50g)

Causality: This procedure is designed to carefully hydrolyze the strained oxetane ring under controlled basic conditions. The base-catalyzed hydrolysis will open the ring to form a more stable, less energetic acyclic compound. Subsequent steps will then neutralize the remaining hazards. This method should only be performed by trained personnel in a properly equipped laboratory.

Step-by-Step Methodology:

  • Preparation & PPE:

    • Don all required PPE as listed in Table 1.

    • Perform the entire procedure in a certified chemical fume hood with the sash at the lowest practical height.[13]

    • Ensure an emergency safety shower and eyewash station are immediately accessible.[17]

    • Prepare a quench bath (ice/water) large enough to accommodate the reaction flask.

  • Prepare Neutralization Solution:

    • In a separate flask, prepare a 2M solution of sodium hydroxide (NaOH). Caution: This is an exothermic process. Allow the solution to cool to room temperature.

  • Reaction Setup:

    • Place the flask containing the this compound waste (dissolved in a water-miscible solvent like THF, if necessary) in the ice bath.

    • Use a magnetic stirrer and begin gentle agitation.

    • Insert a thermometer to monitor the internal temperature.

  • Controlled Addition:

    • Using an addition funnel, add the 2M NaOH solution dropwise to the chilled, stirring waste solution.

    • CRITICAL: Maintain the internal temperature below 25°C at all times. The rate of addition must be controlled to prevent a thermal runaway. If the temperature rises rapidly, immediately stop the addition.

  • Reaction & Verification:

    • After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-3 hours.

    • Test the pH of the solution to ensure it is basic (pH > 12), confirming the presence of excess base for complete hydrolysis.

  • Final Waste Handling:

    • The resulting solution now contains the hydrolyzed product, excess NaOH, and solvent. This mixture is still hazardous (corrosive, flammable, and contains fluorinated organic byproducts).

    • Transfer the solution to a designated halogenated aqueous waste container. Do not mix with non-halogenated waste streams.[5][18]

    • Label the container appropriately and arrange for disposal through your EHS department.

Neutralization Process Flow Diagram

NeutralizationProcess cluster_prep Preparation cluster_reaction Reaction cluster_disposal Final Disposal PPE Don PPE Setup Setup in Fume Hood with Ice Bath PPE->Setup Addition Slowly Add 2M NaOH Setup->Addition Monitor Monitor Temp (< 25°C) Addition->Monitor Stir Stir to Complete Hydrolysis Monitor->Stir Verify Verify pH > 12 Stir->Verify Containerize Transfer to Halogenated Aqueous Waste Container Verify->Containerize EHS Dispose via EHS Containerize->EHS

Caption: Key steps in the on-site chemical neutralization process.

Section 4: Decontamination & Spill Management

  • Glassware & Equipment: All contaminated glassware and equipment must be decontaminated before reuse. Rinse thoroughly with a suitable solvent (e.g., acetone), followed by the same basic hydrolysis procedure used for bulk waste, and then a final water rinse.

  • Spill Response: In the event of a spill, evacuate the area immediately and alert personnel.[19]

    • Remove all ignition sources.[19]

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand (do not use combustible materials like paper towels).[16]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[11]

    • Decontaminate the spill area with a basic solution, followed by soap and water.

    • Report the incident to your EHS department.

Section 5: Conclusion

The proper disposal of this compound is a multi-faceted process that demands rigorous adherence to safety protocols and regulatory requirements. Due to its reactive nature, this compound cannot be treated as routine chemical waste. By understanding the inherent chemical hazards and following the detailed procedures for handling, storage, neutralization, and disposal outlined in this guide, researchers can ensure a safe laboratory environment while maintaining full compliance with federal and institutional standards.[20]

References

  • Occupational Safety and Health Administration (OSHA). Chemical Reactivity Hazards - Overview. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • ERG Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Reactivity Hazards - Standards. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • United Alliance Services. Occupational Exposure to Hazardous Chemicals In Laboratories. [Link]

  • U.S. Environmental Protection Agency. Treatment Of Reactive Wastes At Hazardous Waste Landfills. [Link]

  • University of St Andrews. Ethers - Handling and control of exposure. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Characteristics. [Link]

  • KHA Online-SDS Management. Beginner Guide to Diethyl Ether. [Link]

  • University of Bristol. Ethers | Health & Safety. [Link]

  • U.S. Environmental Protection Agency. MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. [Link]

  • Semantic Scholar. Thermal Stability Studies on a Homologous Series of Nitroarenes. [Link]

  • University of Wisconsin-Milwaukee. Halogenated Waste Classification. [Link]

  • ResearchGate. Synthesis of 3-Fluoro-Oxetane δ-Amino Acids. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • ResearchGate. Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB. [Link]

  • U.S. Environmental Protection Agency. Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. [Link]

  • University of California, Santa Cruz. Hazardous Waste Segregation. [Link]

  • Walchem. Chemical Compatibility Chart. [Link]

  • ResearchGate. A mitigation strategy for the thermal stability threshold of nitrocellulose with additives. [Link]

  • MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]

  • ResearchGate. A study on thermal stability of nitrocellulose. [Link]

  • PubMed. Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose. [Link]

  • Bal Seal Engineering. CHEMICAL COMPATIBILITY CHART Metallic Materials. [Link]

  • Hoseflex. Chemical Compatibility Table. [Link]

  • ResearchGate. Hydrolysis of coordinated trifluoromethanesulfonate from cobalt(III), rhodium (III), iridium(III), and chromium(III) pentaamines. [Link]

Sources

Mastering the Handling of 3-Fluoro-3-nitrooxetane: A Guide to Essential Safety Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals: The synthesis and application of novel energetic materials are at the forefront of chemical innovation. Among these, 3-Fluoro-3-nitrooxetane stands out for its potential. However, its highly reactive and energetic nature necessitates a meticulous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely, making this your preferred resource for chemical handling information.

Disclaimer: This document provides guidance based on best practices for handling energetic, halogenated, and nitrated organic compounds. However, it is not a substitute for the official Safety Data Sheet (SDS) . You are REQUIRED to consult the specific SDS for this compound provided by your chemical supplier before commencing any work.

The Hazard Profile: Understanding the Reactivity of this compound

The molecular structure of this compound—a strained four-membered oxetane ring substituted with both a fluorine atom and a nitro group—is the source of its utility and its hazards. The combination of ring strain and the energy-rich nitro group classifies it as an energetic material, potentially sensitive to shock, friction, and heat. Aromatic nitro compounds, as a class, can also exhibit systemic toxicity, with potential effects including methaemoglobinaemia.

Core Hazard Considerations:

  • Energetic Nature: The potential for rapid decomposition or explosive reaction upon initiation by heat, impact, or friction. Vapors may form explosive mixtures with air[1].

  • Thermal Sensitivity: Elevated temperatures can lead to uncontrolled exothermic decomposition.

  • Toxicity: While specific data for this compound is limited, related nitroaromatic compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin[2].

  • Reactivity: The compound may react violently with acids, bases, and strong oxidizing agents[1][3].

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive PPE strategy is your first and most critical line of defense. The selection of each component is deliberate, designed to mitigate specific risks associated with this compound.

Table 1: Essential PPE for Handling this compound

CategoryItemSpecificationRationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must be ANSI Z87.1 compliant and provide a full seal around the eyes. A face shield must be worn over the goggles.[4][5]Protects against splashes of corrosive reagents and provides a physical barrier against unexpected energetic events or fragmentation.
Hand Protection Double-Gloving: Nitrile Gloves with Silver Shield® or NeopreneInner nitrile glove with an outer glove of a highly resistant material like Silver Shield® or neoprene.[4][6]Nitrile provides good general chemical resistance and dexterity. The outer glove offers robust protection against a wider range of chemicals and potential physical hazards. Double-gloving is a critical best practice.[4]
Body Protection Flame-Resistant (FR) Lab Coat & Chemical-Resistant ApronAn FR lab coat should be worn at all times and kept fastened. A chemical-resistant apron should be worn over the lab coat.[4][7]The FR lab coat provides protection from fire hazards. The apron adds a crucial layer of defense against splashes of corrosive or toxic liquids.
Respiratory Protection Certified Chemical Fume HoodAll work must be performed in a properly functioning and certified chemical fume hood.[4]This is the primary engineering control to prevent inhalation of toxic vapors or dusts. The sash should be kept as low as possible.
Additional Protection Hearing ProtectionEarmuffs or earplugs.Recommended as a precaution against the auditory impact of a potential energetic event.

The Operational Plan: A Step-by-Step Protocol for Safe Handling

A structured and disciplined workflow is paramount. Every step, from preparation to cleanup, must be deliberate and informed by safety principles.

Pre-Experiment Preparation
  • Isolate the Area: Designate a specific area within a certified chemical fume hood for the experiment. Ensure the area is clean and free of clutter.

  • Assemble and Inspect Equipment: Gather all necessary glassware and equipment. Inspect all glassware for cracks or defects that could fail under thermal or mechanical stress.[8]

  • Prepare for Emergencies: Ensure an appropriate fire extinguisher (e.g., Class D for certain reactive metals, though a standard ABC may be suitable for solvent fires) and spill control materials (e.g., sand, sodium bicarbonate) are immediately accessible.

  • Review and Verify: Read and fully understand the experimental procedure and the SDS for this compound and all other reagents.

  • Team Briefing: Never work alone. Inform a colleague of your planned experiment, the potential hazards, and the emergency procedures.

The Safe Handling Workflow

The following diagram outlines the critical workflow for handling this compound. Adherence to this sequence is crucial for mitigating risk.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling & Reaction cluster_cleanup Phase 3: Quenching & Disposal Prep1 Verify Fume Hood & Safety Equipment Prep2 Inspect & Assemble Glassware Prep1->Prep2 Prep3 Review SDS & Protocol Prep2->Prep3 Prep4 Don Full PPE Prep3->Prep4 Handle1 Transfer Reagent Inside Hood Prep4->Handle1 Handle2 Perform Reaction (Maintain Inert Atmosphere if required) Handle1->Handle2 Handle3 Monitor Reaction Continuously Handle2->Handle3 Handle4 Control Temperature Carefully Handle3->Handle4 Clean1 Safely Quench Reaction Handle4->Clean1 Clean2 Decontaminate Glassware in Hood Clean1->Clean2 Clean3 Segregate Waste Streams Clean2->Clean3 Clean4 Label & Store Waste Securely Clean3->Clean4

Caption: Procedural workflow for safely managing this compound in a laboratory setting.

Waste Management and Disposal: A Critical Responsibility

Improper disposal of energetic and halogenated compounds can lead to serious safety incidents and environmental contamination. A strict waste segregation and disposal plan is mandatory.

Waste Segregation
  • Halogenated Organic Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a designated, clearly labeled container for halogenated waste.[9] Do not mix with other waste streams.[4]

  • Contaminated Solid Waste: All solid materials (e.g., gloves, weighing paper, silica gel) contaminated with the compound must be collected in a separate, labeled hazardous waste container.[4]

  • Decontamination: Glassware and equipment must be decontaminated before being removed from the fume hood. This typically involves rinsing with a suitable solvent, with the rinsate being collected as hazardous waste. For highly reactive residues, a chemical quenching procedure may be necessary.

Disposal Protocol
  • Labeling: All waste containers must be sealed and clearly labeled with the full chemical name and relevant hazard symbols.

  • Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4] Never dispose of this material down the drain.[8]

By integrating these safety principles into every aspect of your workflow, you can handle this compound with the respect and caution it demands, ensuring a safe and productive research environment.

References

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem. This source provides a model for PPE and handling protocols for hazardous nitro compounds.
  • Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University.
  • Safety Hazards in the Energetics Laboratory. DSIAC. This document discusses the inherent dangers of working with energetic materials and the need for comprehensive safety plans.
  • Energetic Materials Management Plan. Purdue University.
  • SAFETY DATA SHEET for 1-Fluoro-3-nitrobenzene. Sigma-Aldrich.
  • A Chemical Hygiene Plan An Explosive Safety Plan. UAH.
  • Personal Protective Equipment. US EPA. This page describes the different levels of personal protective equipment.
  • Proper disposal of chemicals. Sciencemadness Wiki. This wiki page discusses methods for neutralizing and disposing of various chemical compounds.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. This factsheet provides principles for the disposal of various types of hazardous waste, including nitro compounds.
  • Personal Protective Equipment. Syracuse University Environmental Health & Safety Services.
  • Protective Gear. Organic Chemistry at CU Boulder. This document outlines PPE requirements for an organic chemistry laboratory, including goggles, gloves, and clothing.
  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety. This page provides compatibility information for organic nitro compounds with other waste types.
  • Personal Protective Equipment (PPE). CHEMM. This resource details the different levels of PPE and their components.
  • Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety.
  • SAFETY DATA SHEET for Nitromethane. Sigma-Aldrich.
  • Safety Data Sheet for 4'-Fluoro-3'-nitroacetophenone. Fisher Scientific. This SDS for a related compound provides information on first-aid measures and handling.
  • SAFETY DATA SHEET for 4-Fluoro-3-nitrobenzonitrile. TCI Chemicals.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.
  • Safety Data Sheet for Fluoroethane-d5. CDN Isotopes.
  • HAZARDOUS WASTE SEGREGATION. Bucknell University.
  • This compound | 70187-44-9. ChemicalBook.
  • 3-Fluoro-4-nitrobenzonitrile SDS, 218632-01-0 Safety Data Sheets. ECHEMI.
  • Safety Data Sheet: Nitromethane. Carl ROTH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.